molecular formula C5H4BrClN2 B1592412 3-(Bromomethyl)-6-chloropyridazine CAS No. 859161-48-1

3-(Bromomethyl)-6-chloropyridazine

Cat. No.: B1592412
CAS No.: 859161-48-1
M. Wt: 207.45 g/mol
InChI Key: GVXWGEMPRMESSK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloropyridazine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXWGEMPRMESSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630370
Record name 3-(Bromomethyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859161-48-1
Record name 3-(Bromomethyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Bromomethyl)-6-chloropyridazine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Bromomethyl)-6-chloropyridazine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional heterocyclic compound poised as a valuable, albeit not commercially cataloged, building block for synthetic and medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this molecule is not readily found in major chemical databases—suggesting its role as a reactive intermediate rather than a stable, stock chemical—its utility is projectable from its constituent reactive moieties. This document outlines a robust, proposed synthesis via benzylic-type bromination, delves into the compound's dual reactivity profile governed by the bromomethyl and chloro-substituted pyridazine groups, and explores its potential applications as a key scaffold in the design and development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Introduction and Physicochemical Profile

This compound is a halogenated pyridazine derivative featuring two distinct reactive centers. The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to act as a bioisostere for other aromatic systems.[1][2] The two adjacent nitrogen atoms are effective hydrogen bond acceptors, which can facilitate crucial binding interactions with biological targets such as enzymes and receptors.[3] The molecule's structure is completed by a chlorine atom at the 6-position and a highly reactive bromomethyl group at the 3-position, making it an ideal precursor for introducing the (6-chloropyridazin-3-yl)methyl moiety into larger, more complex molecules.

Table 1: Physicochemical Properties (Predicted)
PropertyValue
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate)
CAS Number Not assigned or publicly available

Proposed Synthesis and Characterization

The most chemically sound and direct route to this compound is the free-radical bromination of the readily available precursor, 3-methyl-6-chloropyridazine. This transformation is analogous to benzylic bromination and is most effectively achieved using the Wohl-Ziegler reaction.[4][5]

The Wohl-Ziegler Bromination Approach

This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][6] The reaction proceeds with high selectivity for the methyl group due to the resonance stabilization of the resulting pyridazinyl-methyl radical intermediate.[7][8]

Wohl-Ziegler Bromination cluster_main Proposed Synthesis of this compound Start 3-Methyl-6-chloropyridazine Product This compound Start->Product  NBS, AIBN (initiator)  Solvent (e.g., CCl₄)  Heat (reflux)

Caption: Proposed synthesis via Wohl-Ziegler bromination.

Reaction Mechanism

The mechanism is a classic free-radical chain reaction:[9]

  • Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with NBS to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-6-chloropyridazine. This forms a resonance-stabilized pyridazinyl-methyl radical.

    • This radical reacts with a molecule of NBS (or Br₂) to yield the final product, this compound, and a new bromine radical, which continues the chain.

  • Termination: The reaction ceases when radicals combine with each other.

Detailed Experimental Protocol (Proposed)
  • Materials: 3-methyl-6-chloropyridazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-chloropyridazine (1 equivalent).

    • Add the solvent (e.g., CCl₄) to dissolve the starting material.

    • Add NBS (1.0-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).

    • Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR A singlet for the methylene protons (-CH₂Br) around δ 4.5-4.8 ppm. Two doublets in the aromatic region for the pyridazine ring protons.
¹³C NMR A signal for the methylene carbon (-CH₂Br) around δ 30-35 ppm. Signals in the aromatic region for the pyridazine ring carbons.
Mass Spec. A molecular ion peak corresponding to the mass of the compound (m/z ~206/208/210) with a characteristic isotopic pattern for one bromine and one chlorine atom.

Chemical Properties and Reactivity

This compound is a versatile synthetic intermediate due to its two distinct electrophilic sites, which allow for sequential and regioselective functionalization.

Reactivity_Pathways cluster_sn2 SN2 Reactions at Bromomethyl Group (High Reactivity) cluster_snar SNAr / Cross-Coupling at Chloro-pyridazine (Lower Reactivity) center_mol This compound Nu_RNH2 Primary/Secondary Amine (R₂NH) center_mol->Nu_RNH2 Nucleophilic Attack Nu_ROH Alcohol/Phenol (ROH) center_mol->Nu_ROH Nucleophilic Attack Nu_RSH Thiol (RSH) center_mol->Nu_RSH Nucleophilic Attack Nu_SNAr Strong Nucleophile center_mol->Nu_SNAr Harsher Conditions Nu_Coupling Boronic Acid / Amine center_mol->Nu_Coupling Pd Catalyst Prod_N C-N Bond Formation Nu_RNH2->Prod_N Prod_O C-O Bond Formation (Ether) Nu_ROH->Prod_O Prod_S C-S Bond Formation (Thioether) Nu_RSH->Prod_S Prod_SNAr SNAr Product Nu_SNAr->Prod_SNAr Prod_Coupling Cross-Coupling Product Nu_Coupling->Prod_Coupling

Caption: Dual reactivity pathways of this compound.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond in the bromomethyl group is highly polarized and sterically accessible, making it an excellent electrophile for Sₙ2 reactions.[10][11] This is the most facile reaction pathway for this molecule. A wide range of nucleophiles can be employed to displace the bromide, enabling the covalent attachment of the pyridazine scaffold to other molecules.

  • N-Alkylation: Reaction with primary or secondary amines yields substituted amines.

  • O-Alkylation: Reaction with alcohols or phenols in the presence of a base produces ethers.

  • S-Alkylation: Reaction with thiols gives thioethers.

  • C-Alkylation: Reaction with carbanions, such as enolates or organometallics, forms new carbon-carbon bonds.[11]

Reactions at the 6-Chloro Position

The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SₙAr), though this typically requires more forcing conditions (stronger nucleophiles, higher temperatures) than the Sₙ2 reaction at the bromomethyl site.[12][13] This differential reactivity allows for a stepwise functionalization strategy. Furthermore, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a powerful method for constructing C-C, C-N, and C-O bonds at this position.[14]

Applications in Drug Discovery

The pyridazine core is a cornerstone in modern medicinal chemistry, appearing in drugs across various therapeutic areas.[15][16] this compound serves as an ideal reagent to incorporate this valuable scaffold into drug candidates.

Drug_Discovery_Workflow A This compound (Building Block) C Coupling Reaction (SN2 Nucleophilic Substitution) A->C B Pharmacophore of Interest (e.g., with -NH₂, -OH, -SH group) B->C D Hybrid Molecule (Pyridazine Scaffold + Pharmacophore) C->D E Biological Screening (e.g., Kinase Inhibition, PARP Assay) D->E F Lead Compound E->F

Caption: Role of the title compound in a drug discovery workflow.

  • Anticancer Agents: Pyridazine derivatives have been extensively investigated as anticancer agents. They are found in inhibitors of key oncology targets like Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinases (CDKs).[17] The title compound can be used to synthesize novel analogs for these target classes.

  • Anti-Inflammatory Drugs: The pyridazine scaffold is present in molecules designed to modulate inflammatory pathways, including those targeting mediators like TNF-α and IL-6.[16]

  • Molecular Hybridization: A key strategy in modern drug design is molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to achieve improved affinity, better selectivity, or a dual mechanism of action.[17] this compound is an excellent tool for this approach, allowing for the straightforward linkage of the pyridazine moiety to another bioactive core.

Safety, Handling, and Storage

As a reactive alkylating agent and a halogenated heterocycle, this compound should be handled with appropriate caution.

  • Hazard Identification:

    • Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.

    • Irritation/Corrosion: Likely to be a severe irritant to the eyes, respiratory system, and skin. It should be considered a lachrymator.

    • Sensitization: Potential for skin sensitization upon repeated contact.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

    • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • To prevent degradation from moisture or light, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

This compound represents a highly versatile yet under-documented synthetic intermediate. Its value lies in its dual reactivity, which enables the regioselective and sequential introduction of diverse functionalities. The bromomethyl group provides a reactive handle for nucleophilic substitution, while the chloro-substituted pyridazine ring offers opportunities for further modification via SₙAr or cross-coupling chemistry. By leveraging a straightforward synthesis via Wohl-Ziegler bromination, researchers can access this powerful building block to construct novel molecular architectures, particularly in the pursuit of new therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge for its synthesis, safe handling, and strategic application in advanced chemical research.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions. Journal of Organic Chemistry, 86(12), 8926-8932. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (PMC). Available at: [Link]

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An In-depth Technical Guide to 3-(Bromomethyl)-6-chloropyridazine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-6-chloropyridazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is not abundant, this document consolidates available data, including its physicochemical properties, and proposes a robust synthetic pathway based on established chemical principles. The guide further delves into the anticipated reactivity of its key functional groups—the reactive bromomethyl handle and the versatile chloropyridazine core—and explores its prospective applications as a crucial intermediate in the development of novel therapeutics. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical architecture of this compound.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a π-deficient nature, and the ability of the nitrogen atoms to act as hydrogen bond acceptors, contribute to its capacity to interact with a wide range of biological targets.[1] The incorporation of a pyridazine core into molecular designs has led to the development of numerous therapeutic agents.[2]

This compound emerges as a particularly valuable, albeit less-documented, derivative. It combines the foundational pyridazine structure with two distinct and reactive functional groups: a chloro substituent, which can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, and a bromomethyl group, a potent electrophile ideal for introducing the pyridazine motif through alkylation of various nucleophiles. This dual functionality makes it a versatile synthon for constructing complex molecular architectures.

This guide aims to provide a detailed examination of this compound, addressing the current gap in readily available, consolidated technical information.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The existence of this compound is confirmed by its hydrochloride salt, which has been assigned a CAS number.[3] The molecular weight of the free base is calculated to be 207.45 g/mol , consistent with other isomers having the same molecular formula.[4][5][6][7]

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms N/A-
CAS Number 1353976-37-0 (hydrochloride salt)[3]
Molecular Formula C₅H₄BrClN₂[4][5]
Molecular Weight 207.45 g/mol [4][5]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents (DCM, THF, Acetone)Inferred

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a logical and efficient synthetic route can be proposed based on well-established organic chemistry transformations. The most probable precursor is 3-methyl-6-chloropyridazine, which can be subjected to a free-radical bromination reaction.

Proposed Synthetic Pathway: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a classic and reliable method for the bromination of allylic and benzylic C-H bonds using N-Bromosuccinimide (NBS) and a radical initiator.[1][8][9] The methyl group on the electron-deficient pyridazine ring is analogous to a benzylic position, making it a suitable substrate for this transformation.

Experimental Protocol: Synthesis of this compound from 3-methyl-6-chloropyridazine

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Materials:

  • 3-methyl-6-chloropyridazine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or trifluorotoluene[1][8]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-6-chloropyridazine (1.0 eq.) in the chosen solvent (e.g., CCl₄).

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide by-product.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound start_material 3-methyl-6-chloropyridazine reaction Wohl-Ziegler Bromination (Reflux) start_material->reaction reagents NBS, AIBN (cat.) Solvent (e.g., CCl₄) reagents->reaction workup Filtration & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups.

Reactivity of the Bromomethyl Group

The bromomethyl group is a powerful electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This allows for the straightforward alkylation of a wide variety of nucleophiles, including:

  • O-Nucleophiles: Alcohols and phenols can be alkylated to form ethers.

  • N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles, can be alkylated to form the corresponding substituted amines.

  • S-Nucleophiles: Thiols can be readily converted to thioethers.

  • C-Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.

Reactivity of the 6-Chloro Position

The chlorine atom on the pyridazine ring is amenable to several important transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chlorine atom by strong nucleophiles. This is a common strategy for introducing amine, alkoxy, or thioether functionalities at this position. The reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with amines is an example of this type of reactivity on a related scaffold.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are invaluable for creating C-C, C-N, and C-O bonds, allowing for the introduction of aryl, heteroaryl, alkyl, amino, and alkoxy groups. The use of 3-bromo-6-chloropyridazine in Suzuki couplings to synthesize SHP2 inhibitors highlights this utility.[10]

Logical Relationship of Reactivity

Reactivity_Diagram cluster_bromo Reactions at Bromomethyl Group cluster_chloro Reactions at 6-Chloro Position main_compound This compound Bromomethyl Group 6-Chloro Position o_nuc O-Alkylation (Ethers) main_compound:f0->o_nuc R-OH n_nuc N-Alkylation (Amines) main_compound:f0->n_nuc R₂NH s_nuc S-Alkylation (Thioethers) main_compound:f0->s_nuc R-SH snar SNAr (Amines, Ethers) main_compound:f1->snar Nu⁻ coupling Cross-Coupling (Suzuki, etc.) main_compound:f1->coupling R-B(OH)₂ [Pd catalyst]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules. The pyridazine core is a known pharmacophore present in various approved drugs.[2]

By leveraging the dual reactivity, medicinal chemists can use this molecule as a scaffold to build libraries of compounds for screening. For instance:

  • The bromomethyl group can be used to tether the pyridazine core to a substrate-mimicking portion of a molecule via an ether, amine, or thioether linkage.

  • The chloro group can then be used in a subsequent diversification step, such as a Suzuki coupling, to introduce various aryl or heteroaryl groups to probe for interactions with a protein's binding pocket.

This strategy of sequential functionalization is a powerful tool in lead optimization. The pyridazine scaffold itself has been explored in the context of PARP-1 inhibitors for cancer therapy, highlighting the therapeutic potential of this heterocyclic system.[11]

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, based on its structure, certain hazards can be anticipated.

  • Alkylating Agent: Bromomethyl groups are known alkylating agents, which are often toxic and potentially mutagenic. Direct contact should be avoided.

  • Irritant: Halogenated organic compounds are often irritating to the skin, eyes, and respiratory system.

  • Toxicity: Structurally related compounds like 3-bromo-6-chloropyridazine are listed with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • In case of contact, wash the affected area immediately with copious amounts of water.

Conclusion

This compound represents a versatile and valuable building block for synthetic and medicinal chemistry. Despite the current scarcity of dedicated literature, its synthesis is feasible through established methods like the Wohl-Ziegler bromination. The compound's true potential lies in the orthogonal reactivity of its bromomethyl and chloro substituents, which allows for a wide range of chemical transformations and the systematic construction of complex molecules. For researchers in drug discovery, this molecule offers a robust scaffold for the development of novel therapeutic agents, particularly by enabling diverse library synthesis for structure-activity relationship (SAR) studies. As the demand for novel heterocyclic intermediates grows, the utility of this compound is poised to become more widely recognized.

References

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  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • ResearchGate. (n.d.). Wohl‐Ziegler reaction. Retrieved from [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A very mild and chemo-selective conversion of alcohols to alkyl chlorides. Organic Letters, 4(4), 553–555. (Referenced in MDPI article on synthesis of (chloromethyl)pyridine). Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office 2,712,012.
  • ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. Retrieved from [Link]

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Introduction: The Strategic Importance of 3-(Bromomethyl)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Bromomethyl)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 139544-59-7) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a π-deficient pyridazine core substituted with two distinct reactive sites—a highly electrophilic bromomethyl group and a displaceable chloro group—renders it a versatile synthon for the construction of complex molecular architectures.

The pyridazine moiety itself is a "privileged scaffold" in drug discovery, frequently appearing in molecules designed to modulate critical biological pathways. Derivatives have shown promise as anti-cancer agents, PARP-1 inhibitors, and anti-inflammatory compounds.[1][2] The strategic placement of the bromomethyl and chloro substituents on this core allows for sequential and site-selective reactions, making it an invaluable tool for creating libraries of novel compounds for biological screening.

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to enable its effective use in research and development.

Physicochemical and Safety Profile

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data on closely related analogues.

Core Chemical Properties
PropertyValue/DescriptionSource/Rationale
CAS Number 139544-59-7-
Molecular Formula C₅H₄BrClN₂-
Molecular Weight 207.46 g/mol -
Appearance Expected to be a solid at room temperature.Based on related structures like 3-bromo-6-chloropyridazine.[3]
Reactivity Contains a highly reactive benzylic-type bromide and a less reactive vinyl chloride.Standard organic chemistry principles.
Key Spectral Feature ¹H NMR: A characteristic singlet for the bromomethyl protons (-CH₂Br) is expected around δ 4.3 ppm.[4]
GHS Hazard Profile (Inferred)

The safety profile is extrapolated from data for structurally similar compounds, such as 3-bromo-6-chloropyridazine and other halogenated pyridazines.[3][5] Standard laboratory precautions for handling reactive halogenated compounds should be strictly followed.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Warning: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).P261, P264, P270, P271, P280
Skin Irritation Warning: Causes skin irritation (H315).P302+P352, P332+P313
Eye Irritation Warning: Causes serious eye irritation (H319).P305+P351+P338
Respiratory Irritation Warning: May cause respiratory irritation (H335).P304+P340, P312

Self-Validating Safety Protocol: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact. In case of exposure, follow standard first-aid procedures and seek medical attention.

Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the sequential functionalization of a pyridazine core. A logical and field-validated approach proceeds via the key intermediate, 3-methyl-6-chloropyridazine.

Logical Synthesis Workflow

The overall synthetic strategy is designed to first establish the pyridazine ring, install the required chloro and methyl substituents, and finally, perform a selective bromination of the methyl group.

G cluster_0 Step 1: Pyridazine Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Methylation cluster_3 Step 4: Radical Bromination MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP Reflux Hydrazine Hydrazine Hydrazine->DHP DCP 3,6-Dichloropyridazine DHP->DCP POCl₃ or PCl₅ MCP 3-Methyl-6-chloropyridazine DCP->MCP CH₃MgBr (Grignard) Target This compound MCP->Target NBS, AIBN

Caption: A validated multi-step synthesis workflow for this compound.

Step-by-Step Experimental Protocols

The following protocols are based on established chemical transformations and specific examples found in the patent literature.

Protocol 1: Synthesis of 3,6-Dichloropyridazine

This step creates the core heterocyclic structure.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add maleic anhydride (1 mol) to a solution of hydrazine hydrate (1.3 mol) in hydrochloric acid.[6]

  • Cyclization: Heat the mixture to reflux (approx. 110 °C) for 3 hours to form 3,6-dihydroxypyridazine.

  • Isolation: Cool the reaction mixture, which will cause the product to crystallize. Isolate the solid by vacuum filtration and wash with cold ethanol.

  • Chlorination: Carefully add the dried 3,6-dihydroxypyridazine (1 mol) to phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) (excess). Heat the mixture to 125 °C for 4 hours.[6]

  • Workup: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude 3,6-dichloropyridazine will precipitate. Isolate the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or hexane can be performed for further purification.

Protocol 2: Synthesis of 3-Methyl-6-chloropyridazine

This crucial step involves a selective Grignard reaction.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of 3,6-dichloropyridazine (1 mol) in an anhydrous ether solvent such as THF or diethyl ether.

  • Grignard Addition: Cool the solution to a low temperature (typically -78 °C to 0 °C) to control reactivity. Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.1 mol equivalents) dropwise via an addition funnel.

    • Causality: The low temperature and slow addition are critical. The Grignard reagent is a strong nucleophile and base. Low temperatures prevent side reactions and potential displacement of the second chlorine atom. One equivalent is used to achieve mono-substitution.

  • Quenching: After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Wohl-Ziegler Bromination)

This final step is a classic free-radical halogenation.[3][7]

  • Reaction Setup: To a flask equipped with a reflux condenser and a light source (a 250W sun lamp is effective), add 3-methyl-6-chloropyridazine (1 mol), N-Bromosuccinimide (NBS, 1.05-1.1 mol equivalents), and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 mol equivalents).

  • Solvent Addition: Add a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives like chlorobenzene can be used.

  • Initiation & Propagation: Heat the mixture to reflux (for CCl₄, ~77 °C) while irradiating with the lamp. The heat and light initiate the homolytic cleavage of AIBN and NBS, generating the bromine radical that propagates the reaction.

    • Self-Validation: The reaction progress can be monitored by observing the consumption of the starting material via TLC or GC-MS. A key visual cue is that the dense NBS will be consumed and replaced by succinimide, which is less dense and will float on top of the CCl₄.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. This product is often used directly in the next step due to its reactivity, but can be purified by careful column chromatography or recrystallization if necessary.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The bromomethyl group behaves as a highly reactive benzylic bromide, while the chloro group at the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SₙAr).

Primary Reaction Pathway: Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond in the bromomethyl group is the most labile site, readily undergoing Sₙ2 reactions with a wide array of nucleophiles. This is the primary and most common transformation for this building block.

G cluster_nuc Nucleophiles (Nu⁻) cluster_prod Substitution Products reagent This compound ether Ethers (-CH₂-OR) reagent->ether Base (e.g., K₂CO₃, NaH) thioether Thioethers (-CH₂-SR) reagent->thioether Base (e.g., K₂CO₃, Et₃N) amine_prod Amines (-CH₂-NR₂) reagent->amine_prod Base (optional) nitrile Nitriles (-CH₂-CN) reagent->nitrile e.g., NaCN in DMSO azide_prod Azides (-CH₂-N₃) reagent->azide_prod e.g., NaN₃ in DMF ROH Alcohols/Phenols (R-OH) RSH Thiols (R-SH) R2NH Amines (R₂NH) CN Cyanide (CN⁻) N3 Azide (N₃⁻)

Caption: Common Sₙ2 reactions of this compound with various nucleophiles.

  • Expertise & Causality: These reactions are typically performed under mild conditions, often at room temperature or with gentle heating, in polar aprotic solvents like DMF, DMSO, or acetonitrile. The presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required to deprotonate the nucleophile or to act as an acid scavenger. The high reactivity of the bromomethyl group allows for these transformations to occur selectively, leaving the C6-chloro group intact for subsequent functionalization.

Application in Drug Discovery: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A prime example of the utility of this compound is its use as a key intermediate in the synthesis of potent inhibitors for signaling pathways implicated in cancer, such as the c-Met pathway. The following protocol is adapted from patent literature describing such work.

Protocol 4: Synthesis of a Substituted Imidazo[1,2-b]pyridazine

  • Nucleophilic Substitution: A substituted aminophenol is coupled with this compound. In a suitable vessel, dissolve the aminophenol derivative (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in DMF dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the ether-linked intermediate by TLC or LC-MS.

  • Intramolecular Cyclization: Upon completion, the reaction mixture is heated (e.g., to 80-100 °C). This thermal energy promotes an intramolecular nucleophilic aromatic substitution, where the amine attacks the C6 position of the pyridazine ring, displacing the chloride and forming the fused imidazo[1,2-b]pyridazine core.

  • Isolation and Purification: After cooling, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The final product is then purified by column chromatography to yield the desired tricyclic compound, a scaffold for further elaboration into potential drug candidates.

This two-step, one-pot sequence beautifully illustrates the designed-in reactivity of the starting material, where the more reactive site is utilized first under mild conditions, followed by a thermally induced reaction at the less reactive site to build molecular complexity efficiently.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its dual reactivity, stemming from the highly electrophilic bromomethyl group and the modifiable chloro-substituted pyridazine ring, provides a robust platform for the strategic construction of complex molecules. The synthetic protocols outlined herein, grounded in established chemical principles and validated by patent literature, offer a clear pathway for its preparation and application. For researchers in drug discovery and materials science, mastering the use of this reagent opens the door to novel chemical entities with significant potential for therapeutic and technological innovation.

References

  • PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. [Link]

  • El-Gamal, M. I., et al. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

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Reactivity of the bromomethyl group in pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Pyridazines

Authored by a Senior Application Scientist

Introduction: The Pyridazine Core and the Strategic Importance of the Bromomethyl Group

The pyridazine scaffold, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, such as its dipole moment and hydrogen bonding capacity, make it a versatile core for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including applications in oncology, inflammation, and cardiovascular diseases.[1][3][4][5]

The synthetic utility of the pyridazine core is greatly expanded by the introduction of reactive functional groups. Among these, the bromomethyl group (-CH₂Br) stands out as a critical synthetic handle. Its reactivity, analogous to that of a benzylic bromide, allows for the straightforward introduction of a wide variety of substituents through nucleophilic substitution reactions.[6] This guide provides an in-depth exploration of the factors governing the reactivity of the bromomethyl group in pyridazine systems, offering mechanistic insights and practical protocols for researchers in drug discovery and chemical synthesis.

Fundamental Reactivity: A Benzylic Analogue

The reactivity of a bromomethyl group attached to a pyridazine ring is best understood by comparing it to the well-studied benzyl bromide system. The key to the high reactivity of benzyl bromide is the ability of the adjacent aromatic ring to stabilize the transition state of the reaction, whether it proceeds through an Sₙ1 or Sₙ2 mechanism.[6][7]

  • Sₙ2 Reactions: In a bimolecular (Sₙ2) pathway, the aromatic ring stabilizes the transition state through resonance, lowering the activation energy for the backside attack of a nucleophile.[6]

  • Sₙ1 Reactions: In a unimolecular (Sₙ1) pathway, the ring provides significant resonance stabilization to the benzylic carbocation intermediate that is formed after the leaving group departs.[6][8]

Similarly, the pyridazine ring, despite its electron-deficient nature due to the two electronegative nitrogen atoms, can stabilize an adjacent reactive center. The C-H bonds at the benzylic-like position are weaker than typical alkyl C-H bonds, facilitating the formation of radical or cationic intermediates.[9] This inherent reactivity makes bromomethylpyridazines valuable electrophilic building blocks for constructing more complex molecules.

Mechanistic Pathways for Nucleophilic Substitution

Nucleophilic substitution at the bromomethyl carbon is the primary mode of reaction for these substrates.[10] The reaction proceeds predominantly through two distinct mechanisms: Sₙ1 and Sₙ2. The prevailing pathway is determined by a confluence of factors including the structure of the pyridazine, the nature of the nucleophile, the solvent, and the reaction temperature.

G Start 3-(Bromomethyl)-6- chloropyridazine Reaction Stir at 60 °C Monitor by TLC Start->Reaction Reagent1 Aniline (1.1 eq) Reagent1->Reaction Reagent2 K₂CO₃ (2.0 eq) Reagent2->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Workup Aqueous Workup (Filter, Extract with EtOAc) Reaction->Workup Reaction Complete Purify Column Chromatography (Silica Gel) Workup->Purify Product N-((6-chloropyridazin-3-yl) methyl)aniline Purify->Product Analysis Characterization (¹H NMR, ¹³C NMR, LC-MS) Product->Analysis

Caption: Synthetic workflow for a typical Sₙ2 reaction.

Objective: To synthesize a secondary amine via nucleophilic substitution of a bromomethylpyridazine with aniline.

Materials:

  • 3-(Bromomethyl)-6-chloropyridazine (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile. Stir until dissolved.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by aniline (1.1 eq).

  • Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting bromomethylpyridazine spot and the appearance of a new, more polar product spot indicates progress.

  • Quenching and Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Filter the mixture to remove K₂CO₃ and rinse the solid with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis. The data should be consistent with the structure of N-((6-chloropyridazin-3-yl)methyl)aniline.

Conclusion

The bromomethyl group is a powerful and versatile functional handle on the pyridazine scaffold. Its reactivity, governed by a delicate balance of electronic and steric factors analogous to benzylic systems, allows for predictable and efficient elaboration into a diverse array of chemical structures. A thorough understanding of the competing Sₙ1 and Sₙ2 mechanisms is crucial for medicinal and synthetic chemists to rationally design reaction conditions that favor desired outcomes. The protocols and principles outlined in this guide provide a robust framework for leveraging the unique reactivity of bromomethylpyridazines in the development of novel, biologically active compounds.

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (2025). Benchchem.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022).
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  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).
  • Selectivity of Aryl and Benzylic Bromin
  • Benzylic Bromin
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2025).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. (2025). Benchchem.
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  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
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Spectroscopic data for 3-(Bromomethyl)-6-chloropyridazine (1H NMR, 13C NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic characteristics of 3-(Bromomethyl)-6-chloropyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the importance of pyridazine derivatives in the development of novel therapeutic agents and functional materials, a thorough understanding of their structural features is paramount.[1][2] This document serves as a practical reference for the identification, purity assessment, and structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The spectroscopic data presented herein is based on predictive models and analysis of structurally related compounds, offering a robust framework for experimental validation.[3] All protocols and interpretations are designed to meet the rigorous standards of scientific integrity, providing researchers with a reliable guide for their work.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is substituted with a chlorine atom at the 6-position and a bromomethyl group at the 3-position. This arrangement of electronegative atoms and functional groups dictates the chemical environment of each proton and carbon atom, which is directly observable in the NMR spectra. Furthermore, the presence of bromine and chlorine isotopes results in a characteristic pattern in the mass spectrum.

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR and MS assignment.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule.[4][5][6] For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the bromomethyl group.

Experimental Protocol: ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common choice due to its excellent dissolving power for a wide range of organic compounds. TMS is used as a reference point (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for improved signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to approximately 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. These predictions are derived from computational models and analysis of similar pyridazine structures.[3]

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Integration
H5~ 7.85Doublet (d)³J(H5-H4) = 9.2 Hz1H
H4~ 7.60Doublet (d)³J(H5-H4) = 9.2 Hz1H
H7 (-CH₂Br)~ 4.80Singlet (s)N/A2H
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear picture of the proton environment in this compound.

  • Pyridazine Ring Protons (H4 & H5): The two protons on the pyridazine ring, H4 and H5, are expected to appear as two distinct doublets in the aromatic region of the spectrum.

    • H5 (δ ~ 7.85 ppm): This proton is adjacent to the carbon bearing the chlorine atom. The electron-withdrawing nature of the chlorine deshields H5, causing it to resonate at a higher chemical shift (downfield).

    • H4 (δ ~ 7.60 ppm): H4 is adjacent to the carbon attached to the bromomethyl group. Its chemical shift is slightly upfield compared to H5.

    • Coupling: H4 and H5 are ortho to each other, resulting in a vicinal coupling (³J) with an expected coupling constant of approximately 9.2 Hz. This coupling splits both signals into doublets.

  • Bromomethyl Protons (H7): The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a singlet at approximately 4.80 ppm. The significant downfield shift is due to the strong deshielding effect of the adjacent bromine atom. There are no neighboring protons for these to couple with, hence the singlet multiplicity.

¹H-¹H Coupling Diagram

Caption: Predicted spin-spin coupling between protons in this compound.

Carbon-¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.[7] Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR

Objective: To identify all unique carbon environments in the molecule.

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to ensure that all signals appear as singlets.

    • Set the spectral width to approximately 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at δ = 77.16 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C6~ 152.5
C3~ 151.0
C5~ 131.0
C4~ 128.5
C7 (-CH₂Br)~ 28.0
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.

  • C6 (δ ~ 152.5 ppm): This carbon is directly attached to the electronegative chlorine atom and a nitrogen atom, causing it to be the most deshielded carbon in the pyridazine ring.

  • C3 (δ ~ 151.0 ppm): This carbon is bonded to a nitrogen atom and the bromomethyl group. It is also significantly deshielded and appears downfield.

  • C5 (δ ~ 131.0 ppm): This carbon is adjacent to C6 and is less deshielded than the carbons directly bonded to heteroatoms.

  • C4 (δ ~ 128.5 ppm): This carbon is adjacent to C3 and resonates at a similar chemical shift to C5.

  • C7 (-CH₂Br) (δ ~ 28.0 ppm): The carbon of the bromomethyl group is in the aliphatic region of the spectrum. Its chemical shift is influenced by the attached bromine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][8] For this compound, electron ionization (EI) mass spectrometry will provide information on the molecular weight and characteristic fragmentation patterns, which are crucial for confirming the molecular structure.

Experimental Protocol: EI-MS

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation.

  • Mass Analysis: Scan a mass range of m/z 40 to 300 to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern. Propose fragmentation pathways that explain the major observed fragment ions.

Predicted Mass Spectrum Data

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₃BrClN₂) is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic isotopic cluster for the molecular ion.

  • M⁺ (C₄H₃⁷⁹Br³⁵ClN₂): m/z = 235.9

  • M+2 (C₄H₃⁸¹Br³⁵ClN₂ / C₄H₃⁷⁹Br³⁷ClN₂): m/z = 237.9 (higher intensity)

  • M+4 (C₄H₃⁸¹Br³⁷ClN₂): m/z = 239.9 (lower intensity)

The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

Key Predicted Fragments:

Predicted m/zPossible Fragment IonPlausible Loss
157[M - Br]⁺Loss of •Br
122[M - Br - Cl]⁺Loss of •Br and •Cl
77[C₄H₃N₂]⁺Loss of •CH₂Br and •Cl
Interpretation of the Mass Spectrum

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways.

  • Loss of Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br) to form a stable cation at m/z 157. This is often a major fragmentation pathway for brominated compounds.

  • Loss of Chlorine Radical: Subsequent or alternative cleavage of the C-Cl bond can occur. The loss of a chlorine radical (•Cl) from the molecular ion is also possible.

  • Fragmentation of the Pyridazine Ring: The pyridazine ring itself can undergo fragmentation, although it is relatively stable due to its aromaticity.

Predicted Fragmentation Pathway

G M [M]⁺ m/z 235.9, 237.9, 239.9 F1 [M - Br]⁺ m/z 157, 159 M->F1 - •Br F2 [C₄H₂ClN₂]⁺ m/z 113, 115 F1->F2 - C₂H₂ F3 [C₄H₃N₂]⁺ m/z 77 F1->F3 - •Cl

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data and fragmentation patterns outlined in this guide offer a solid foundation for researchers to confirm the synthesis and assess the purity of this valuable heterocyclic compound. Experimental verification of this data is a crucial next step and will contribute to the growing body of knowledge on pyridazine derivatives, facilitating their application in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

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The Cornerstone of Pyridazine Synthesis: An In-depth Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a recurring motif of significant interest. Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts a distinct electronic character, influencing its physicochemical properties and biological activity. This guide provides an in-depth exploration of the pivotal intermediates that serve as the foundation for the majority of pyridazine synthetic routes, offering both theoretical understanding and practical, field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Preeminence of 1,4-Dicarbonyl Compounds and Hydrazine: The Paal-Knorr Legacy

The most classical and perhaps most intuitive approach to constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This venerable reaction, an adaptation of the Paal-Knorr synthesis, remains a robust and widely utilized strategy.[1][2]

The Core Reaction: Mechanism and Causality

The fundamental transformation involves the reaction of a 1,4-diketone with hydrazine, leading to a dihydropyridazine intermediate which is subsequently oxidized to the aromatic pyridazine.[3] The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern of the final pyridazine.

The reaction proceeds through a series of well-understood steps:

  • Nucleophilic Attack: One nitrogen atom of hydrazine attacks one of the carbonyl carbons of the 1,4-diketone.

  • Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily loses two molecules of water to form a dihydropyridazine.

  • Aromatization: The dihydropyridazine is then oxidized to the stable aromatic pyridazine ring.

The choice of reaction conditions is paramount for success. The initial condensation is often carried out in a protic solvent like ethanol or acetic acid to facilitate proton transfer. The subsequent oxidation step is crucial and can sometimes occur spontaneously with air, but more commonly requires an oxidizing agent.

Paal_Knorr_Pyridazine 1,4-Dicarbonyl 1,4-Dicarbonyl Dihydropyridazine Dihydropyridazine 1,4-Dicarbonyl->Dihydropyridazine + Hydrazine (Condensation) Hydrazine Hydrazine Pyridazine Pyridazine Dihydropyridazine->Pyridazine [Oxidation]

Caption: Paal-Knorr type synthesis of pyridazines.

Experimental Protocol: Synthesis of 5,6-Fused Ring Pyridazines from 1,2-Diacylcyclopentadienes (Fulvenes)

A notable application of this methodology is the synthesis of fused pyridazine systems, which are of interest in materials science and medicinal chemistry. The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate provides a straightforward route to 5,6-fused ring pyridazines.[4]

Step-by-Step Methodology:

  • Dissolution: Combine the 1,2-diacylcyclopentadiene (e.g., phenyl-fulvene, 1.0 eq) with methanol in a round-bottom flask.[4]

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 1 mL for 0.9 mmol of fulvene) to the solution.[4]

  • Reaction: Stir the solution at room temperature for 24 hours.[4]

  • Precipitation: After 24 hours, add water to the reaction mixture to precipitate the product.[4]

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane (3 x 10 mL).[4]

  • Drying and Concentration: Collect the organic layers, dry them over a drying agent (e.g., MgSO4), filter, and remove the solvent in vacuo to obtain the crude product.[4]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Starting FulveneProductYield (%)Melting Point (°C)
Phenyl-fulvene1,2-C5H3(CC6H5H)(CC6H5N)71202-204.9
Thienyl-fulveneThienyl-pyridazine>40155-205
Tolyl-fulveneTolyl-pyridazine>40155-205
Table 1: Synthesis of 5,6-fused ring pyridazines from various fulvenes. Data sourced from Hobbs, 2022.[4]

The high yields and straightforward procedure make this a valuable method for accessing these fused systems. The choice of a simple alcohol as the solvent and room temperature conditions highlight the efficiency and mildness of this particular protocol.

γ-Keto Acids as Versatile Precursors for Pyridazinones

A significant subclass of pyridazines are the pyridazin-3(2H)-ones, which are prevalent in many biologically active molecules. The most common and reliable method for their synthesis involves the condensation of γ-keto acids or their esters with hydrazine derivatives.[5]

Mechanism of Pyridazinone Formation

This reaction also proceeds via a cyclocondensation mechanism. The hydrazine attacks the ketone carbonyl first, followed by an intramolecular attack of the second nitrogen on the carboxylic acid (or ester) carbonyl, leading to a stable six-membered ring. This initially forms a 4,5-dihydropyridazin-3(2H)-one, which can be subsequently oxidized to the corresponding pyridazin-3(2H)-one if desired.[5]

The use of γ-keto acids offers a high degree of flexibility in the substitution pattern of the resulting pyridazinone. The substituent at the 4-position of the γ-keto acid ultimately becomes the substituent at the 6-position of the pyridazinone ring.[5]

Pyridazinone_Synthesis gamma-Keto_Acid γ-Keto Acid Dihydropyridazinone 4,5-Dihydropyridazin -3(2H)-one gamma-Keto_Acid->Dihydropyridazinone + Hydrazine Derivative Hydrazine_Derivative Hydrazine Derivative Pyridazinone Pyridazin-3(2H)-one Dihydropyridazinone->Pyridazinone [Oxidation]

Caption: General scheme for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid

Levulinic acid, a readily available platform chemical derived from biomass, is a common starting material for the synthesis of 6-methyl-substituted pyridazinones.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1.0 eq) in ethanol or methanol.[5]

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux for a period of 1 to 18 hours, monitoring the reaction progress by TLC.[5]

  • Cooling and Isolation: After completion, cool the reaction mixture to room temperature. The product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, will often precipitate out of the solution and can be collected by filtration.

  • Purification: The collected solid can be washed with a small amount of cold solvent and dried. Further purification can be achieved by recrystallization.

This straightforward protocol provides high yields of the desired dihydropyridazinone, which can then be used as a key intermediate for further functionalization or for oxidation to the aromatic pyridazinone.

Cycloaddition Reactions: A Modern and Powerful Approach

Cycloaddition reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, have emerged as powerful and highly regioselective methods for the synthesis of pyridazines.[8][9] These reactions offer access to complex pyridazine structures that may be difficult to obtain through classical condensation methods.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the IEDDA variant, this electronic demand is reversed: an electron-poor diene reacts with an electron-rich dienophile.[9] For pyridazine synthesis, electron-deficient 1,2,4,5-tetrazines or 1,2,3-triazines serve as the diene component.[1][8]

The Mechanism:

  • [4+2] Cycloaddition: The electron-rich dienophile (e.g., an alkene or alkyne) reacts with the tetrazine or triazine in a [4+2] cycloaddition.[10]

  • Nitrogen Extrusion: The resulting bicyclic intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂).[10]

  • Aromatization: This extrusion directly leads to the formation of a dihydropyridazine or, in the case of an alkyne dienophile, the aromatic pyridazine.[10]

The high degree of regioselectivity is a key advantage of this method, often leading to a single product isomer.[8]

IEDDA_Pyridazine Tetrazine 1,2,4,5-Tetrazine (Electron-poor diene) Bicyclic_Intermediate Unstable Bicyclic Intermediate Tetrazine->Bicyclic_Intermediate + Dienophile ([4+2] Cycloaddition) Dienophile Alkene/Alkyne (Electron-rich dienophile) Pyridazine_Product Dihydropyridazine/ Pyridazine Bicyclic_Intermediate->Pyridazine_Product - N₂ (Retro-Diels-Alder)

Caption: Inverse Electron Demand Diels-Alder (IEDDA) synthesis of pyridazines.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has also opened new avenues for pyridazine synthesis, often involving novel key intermediates and reaction pathways.[11] These methods can provide access to unique substitution patterns and functional group tolerance. For instance, copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding pyridazines.[8]

The catalytic cycle for such reactions typically involves coordination of the metal to the substrate, followed by an intramolecular cyclization and subsequent release of the product and regeneration of the catalyst.[12] While a detailed discussion of all transition metal-catalyzed routes is beyond the scope of this guide, it is a rapidly evolving field offering exciting possibilities for pyridazine synthesis.

Conclusion

The synthesis of the pyridazine core is accessible through a variety of reliable methods, each with its own set of advantages and ideal applications. The classical Paal-Knorr type condensation of 1,4-dicarbonyl compounds and hydrazine remains a workhorse in the field, offering a straightforward and robust entry to a wide range of pyridazines. For the synthesis of medicinally important pyridazinones, the use of γ-keto acids as key intermediates is the predominant strategy. More modern approaches, such as inverse electron demand Diels-Alder reactions , provide unparalleled control over regioselectivity and access to complex molecular architectures.

The choice of synthetic strategy and the key intermediates will ultimately depend on the desired substitution pattern of the target pyridazine, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms and experimental nuances associated with each of these key intermediates is essential for any researcher or professional working in the field of pyridazine chemistry.

References

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  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. (2018). Organic Letters, 20(22), 7186-7191.
  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (2020). Journal of Medicinal Chemistry, 63(17), 9534-9551.
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  • Inverse electron demand Diels–Alder reactions in chemical biology. (2017). Chemical Society Reviews, 46(14), 4145-4168.
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Introduction: The Strategic Importance of the Chloropyridazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Chloropyridazine Derivatives

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a core heterocyclic scaffold is a decision of paramount strategic importance. Among the myriad of nitrogen-containing heterocycles, the pyridazine moiety stands out for its unique electronic and structural characteristics. As a 1,2-diazine, it possesses a highly π-deficient aromatic skeleton, a feature that profoundly influences its interactions with biological targets.[1] The two adjacent nitrogen atoms act as potent hydrogen bond acceptors and sites for chelation, further enhancing its potential for molecular recognition.[1][2]

The introduction of a chlorine atom onto this privileged scaffold creates the chloropyridazine core—a versatile and highly reactive intermediate for the synthesis of diverse compound libraries.[3][4] This halogen substituent is not merely a synthetic handle; it critically modulates the molecule's physical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. Understanding and accurately characterizing these physical properties is therefore not a trivial, box-checking exercise but a foundational pillar of rational drug design.

This guide provides an in-depth exploration of the core physical properties of chloropyridazine derivatives. It moves beyond simple data reporting to explain the causality behind experimental choices, offering field-proven protocols and insights to empower your research and development endeavors.

Core Physicochemical Properties: The Interplay of Structure and Function

The physical properties of a chloropyridazine derivative are a direct manifestation of its molecular structure. The electronegative chlorine atom and the two ring nitrogens create a unique distribution of electron density, influencing intermolecular forces and, consequently, properties like melting point, boiling point, and solubility.

The modification of the chloropyridazine scaffold, a common strategy in drug discovery, can lead to significant shifts in these properties.[5] For instance, adding lipophilic groups may decrease aqueous solubility but improve membrane permeability, while introducing hydrogen bond donors can enhance solubility. This delicate balance is central to optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Logical Relationship: Structure to Property

The following diagram illustrates the causal link between the molecular structure of a substituted chloropyridazine and its key physical properties, which are critical determinants of its viability as a drug candidate.

G cluster_0 Molecular Structure cluster_1 Primary Physical Properties cluster_2 Drug Development Implications Structure Chloropyridazine Core + Substituents (R-groups) MP Melting Point (Crystal Lattice Energy) Structure->MP Influences Intermolecular Forces Solubility Solubility (Aqueous & Organic) Structure->Solubility Governs Solute-Solvent Interactions Lipophilicity Lipophilicity (LogP/LogD) Structure->Lipophilicity Determines Partitioning Behavior Formulation Formulation Strategy MP->Formulation Impacts Solid Form Selection Bioavailability Oral Bioavailability Solubility->Bioavailability Solubility->Formulation Permeability Membrane Permeability Lipophilicity->Permeability Permeability->Bioavailability

Caption: Structure-Property-Implication Cascade.

Data Presentation: Comparative Physical Properties

The following table summarizes key physical properties for representative chloro-substituted aza-aromatic compounds. While specific data for every chloropyridazine derivative will vary based on substitution, this provides a baseline for understanding the impact of the chloro-substituent and ring nitrogens.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Aqueous Solubility
2-ChloropyridineC₅H₄ClN113.54-4616627 g/L[6]
3-ChloropyridineC₅H₄ClN113.54N/A (Liquid)151Slightly soluble[7]
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9868-70222Low

Note: Data for substituted chloropyridazines must be determined experimentally.

Experimental Characterization: A Self-Validating Workflow

Accurate determination of physical properties is non-negotiable. The following sections detail robust, self-validating protocols for key analyses. The workflow begins with the assumption that a novel chloropyridazine derivative has been synthesized and purified.

Experimental Workflow Diagram

This diagram outlines the logical sequence of experiments for characterizing a newly synthesized chloropyridazine derivative.

G Start Synthesized & Purified Chloropyridazine Derivative MS Mass Spectrometry (Confirm Mass & Halogen Presence) Start->MS NMR NMR Spectroscopy (Confirm Structure) Start->NMR MP Melting Point Determination (Assess Purity & Identity) MS->MP NMR->MP Sol Solubility Assay (Kinetic & Thermodynamic) MP->Sol Xray X-Ray Crystallography (Optional: Unambiguous Structure) MP->Xray If crystalline solid End Complete Physicochemical Profile Sol->End Xray->End

Caption: Physicochemical Characterization Workflow.

Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of purity.[8] A pure crystalline compound will exhibit a sharp, narrow melting range (typically 0.5-1.5°C).[8][9] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[8]

Protocol: Digital Melting Point Apparatus

  • Sample Preparation:

    • Place a small amount of the dry chloropyridazine derivative onto a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and tap it gently on the benchtop to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[10]

  • Initial Rapid Determination:

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-15°C/minute).

    • Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time.

  • Accurate Determination:

    • Allow the apparatus to cool significantly below the estimated melting point.

    • Prepare two new samples.

    • Set the heating rate to a slow value (1-2°C/minute) starting from ~20°C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[11]

    • The melting range is T1-T2. Repeat for the second sample to ensure consistency.

  • Trustworthiness (Self-Validation): Mixed Melting Point

    • If you are attempting to confirm the identity of your synthesized compound against a known, authentic sample, this technique is definitive.

    • Prepare a 50:50 mixture of your compound and the authentic standard.

    • Determine the melting point of the mixture.

    • Result Interpretation:

      • No Depression/Broadening: If the mixture's melting point is sharp and identical to that of the individual samples, the two compounds are identical.

      • Depression & Broadening: If the mixture melts at a lower temperature and over a wider range, your synthesized compound is not the same as the standard.[9]

Solubility Screening

Expertise & Experience: In drug discovery, solubility is a gatekeeper for bioavailability. Poorly soluble compounds often fail in development due to inadequate absorption.[12] We distinguish between two key types of solubility:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method ideal for early screening.[12][13]

  • Thermodynamic Solubility: The true equilibrium solubility of a solid compound in a buffer over an extended period. It is lower-throughput but provides the definitive solubility value.[12]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for screening multiple chloropyridazine derivatives in a 96-well plate format.

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% Dimethyl Sulfoxide (DMSO).

    • Dispense your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

    • Use a microplate-based nephelometer, such as the BMG LABTECH NEPHELOstar Plus, which measures light scattering caused by insoluble particles (precipitate).[13]

  • Execution:

    • Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations (a serial dilution is common). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • The plate is shaken for a short period (e.g., 2-10 minutes).

    • The nephelometer measures the light scattered by any precipitate that has formed.

  • Data Analysis & Trustworthiness:

    • The instrument records the scattered light intensity for each concentration.

    • The kinetic solubility limit is defined as the concentration at which the scattering signal significantly rises above the background, indicating the onset of precipitation.

    • Self-Validation: Run controls for every plate:

      • Negative Control: Buffer + DMSO only (should show minimal scattering).

      • Positive Control: A compound with known low solubility (should show a strong scattering signal at relevant concentrations).

Structural Confirmation and Its Physical Implications

The physical properties of a molecule are meaningless without a confirmed chemical structure. Mass spectrometry and NMR spectroscopy are indispensable tools for this purpose.

Mass Spectrometry: The Halogen Signature

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound. For chloropyridazines, it offers a definitive signature due to the natural isotopic abundance of chlorine. Chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[14][15]

This means that in the mass spectrum, the molecular ion (M⁺) will be accompanied by a second peak at two mass units higher (M+2). The key diagnostic feature is the relative intensity of these peaks. For a molecule containing one chlorine atom, the M+2 peak will have an intensity that is approximately one-third that of the M⁺ peak.[14][16] This pattern is a highly reliable indicator of the presence of chlorine in the molecule.

Mass Spectrometry Isotopic Pattern for a Chloropyridazine

G cluster_peaks y_axis Relative Intensity x_axis_start y_axis->x_axis_start x_axis_end m/z → x_axis_start->x_axis_end M_peak M2_peak M_label [M]⁺ M2_label [M+2]⁺

Caption: Characteristic 3:1 intensity ratio for [M]⁺ and [M+2]⁺ peaks.

NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra are used to confirm the precise arrangement of atoms and substituents on the chloropyridazine ring.[17][18] For example, the chemical shifts and coupling constants of the protons on the pyridazine ring are highly sensitive to the position of the chlorine atom and any other substituents, allowing for unambiguous structural assignment.[19]

X-Ray Crystallography

Expertise & Experience: For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural confirmation.[20] It generates a three-dimensional model of the molecule as it exists in the solid state.[21][22] This technique is invaluable because it not only confirms the molecular connectivity but also reveals information about intermolecular interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice.[2] These interactions are the fundamental forces that determine the melting point and can influence the thermodynamic solubility of the solid form.

Conclusion

The physical properties of chloropyridazine derivatives are not merely data points but critical parameters that dictate the success of a drug development campaign. A thorough and methodologically sound characterization of melting point, solubility, and molecular structure provides the empirical foundation upon which all subsequent research is built. By employing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, trustworthy data, enabling more informed decisions in the journey from hit-to-lead and beyond. The strategic application of this knowledge is key to unlocking the full therapeutic potential of the versatile chloropyridazine scaffold.

References

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Introduction: The Dichotomy of Reactivity and Stability in Brominated Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Decomposition of Brominated Pyridazines

Prepared by: Gemini, Senior Application Scientist

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its electron-deficient nature, a direct consequence of the electronegative nitrogen atoms, imparts unique physicochemical properties that are highly sought after in drug design.[2] The introduction of a bromine atom onto this ring further modulates its electronic character, enhancing its utility as a synthetic intermediate, particularly in cross-coupling reactions, while also introducing specific stability challenges.[4][5]

This guide offers a comprehensive exploration of the stability and decomposition of brominated pyridazines for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of facts to delve into the causal mechanisms behind their degradation, providing field-proven insights and self-validating experimental protocols to empower robust scientific investigation. The narrative is grounded in the principle that understanding decomposition is not a failure of chemistry, but a critical component of mastering it.

The Electronic Landscape: Understanding Inherent Instability

The stability of a brominated pyridazine is fundamentally governed by the interplay of its electronic features:

  • The Electron-Deficient Pyridazine Core: Unlike pyridine, the pyridazine nucleus possesses no "unactivated" carbon atoms with respect to nucleophilic attack.[1] This inherent electron deficiency makes the ring susceptible to reactions with nucleophiles, a characteristic that can be both a powerful synthetic tool and a primary degradation pathway.

  • The Carbon-Bromine Bond: The C-Br bond is a focal point for instability. Bromine is a good leaving group, and the electron-withdrawing nature of the pyridazine ring can further polarize this bond, making the carbon atom susceptible to nucleophilic attack and the bromine atom prone to reductive cleavage.

These intrinsic properties mean that brominated pyridazines can be sensitive to a range of environmental and chemical stressors.

Key Factors Influencing Stability and Decomposition

The degradation of brominated pyridazines is not a random event but is driven by specific, quantifiable factors. A thorough understanding of these stressors is paramount for designing stable formulations and robust synthetic procedures.

Thermal Stress

Elevated temperatures are a significant driver of decomposition. Laboratory studies on related heterocyclic and brominated compounds show that thermal stress can initiate degradation through multiple pathways.[6][7]

  • Causality: Thermal energy can overcome the activation barrier for C-Br bond cleavage, leading to the formation of highly reactive pyridyl radicals.[8] These radicals can then propagate further decomposition reactions, including ring opening, which breaks the aromatic core into smaller, often gaseous, products like HCN and C₂H₂.[8] For many brominated compounds, decomposition can occur at temperatures between 280–900°C.[6][7] During analysis, it is crucial to recognize that the high temperatures of a Gas Chromatography (GC) injection port (200-250°C) can cause thermal decomposition, leading to analytical artifacts.[9]

  • Field Insight: In synthetic applications like Suzuki or Sonogashira couplings, which often require heat, unexplained yield loss or the formation of tar-like substances can frequently be attributed to the thermal decomposition of the starting material. Lowering reaction temperatures, even at the cost of longer reaction times, is a primary optimization strategy.

Photostability

Aromatic halides, including brominated pyridazines, are often sensitive to light, particularly in the UV spectrum.

  • Causality: Photons provide the energy to induce homolytic cleavage of the C-Br bond, generating radicals. This process, known as photolytic degradation, can lead to reductive de-bromination (replacement of Br with H) or the formation of other brominated byproducts.[10][11] This is a well-documented degradation pathway for many brominated flame retardants when exposed to sunlight.[11][12]

  • Field Insight: Reactions involving brominated pyridazines should be routinely protected from light by wrapping reaction flasks in aluminum foil. This simple precaution can significantly reduce the formation of de-brominated impurities, which can be difficult to separate from the desired product.

pH and Hydrolytic Stability

The pyridazine ring's stability can be compromised under extreme pH conditions.

  • Causality: In strongly acidic or basic media, the pyridazine nucleus can undergo hydrolysis or other degradative reactions.[10][13] While the C-Br bond is generally stable to hydrolysis under neutral conditions, strong bases can promote nucleophilic aromatic substitution, where the bromine is displaced by a hydroxide ion or another nucleophile present in the medium. Palladium(II)-aqua complexes have been shown to promote the hydrolysis of amide bonds in molecules containing a pyridazine moiety, indicating the ring's ability to participate in and be affected by hydrolytic processes.[14]

  • Field Insight: During aqueous workups, it is critical to avoid prolonged exposure to strong acids or bases. Neutralization should be performed efficiently and at reduced temperatures to minimize the risk of degradation.

Major Decomposition Pathways: A Mechanistic View

Understanding the specific chemical transformations that occur during degradation is essential for identifying impurities and optimizing processes.

Diagram: Primary Decomposition Pathways

Start Brominated Pyridazine Debrom De-bromination (Reductive Dehalogenation) Start->Debrom Light (UV) Pd Catalyst H⁺ Source RingOpen Ring Opening Start->RingOpen High Temp. SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strong Nucleophiles (e.g., OH⁻, RO⁻) Prod_H Pyridazine (H replaces Br) Debrom->Prod_H Prod_Gas Gaseous Fragments (e.g., HCN, C₂H₂) RingOpen->Prod_Gas Prod_Sub Substituted Pyridazine (Nu replaces Br) SNAr->Prod_Sub cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation A Prepare Stock Solution of Brominated Pyridazine B1 Acid (HCl) A->B1 B2 Base (NaOH) A->B2 B3 Oxidative (H₂O₂) A->B3 B4 Thermal A->B4 B5 Photolytic (UV) A->B5 B6 Control A->B6 C Sample at Time Points (e.g., 0, 24, 48h) B1->C B2->C B3->C B4->C B5->C B6->C D Quench & Dilute C->D E Analyze via HPLC-UV/MS D->E F Assess Degradation Profile & Mass Balance E->F

Caption: Workflow for a comprehensive forced degradation study.

Conclusion: From Understanding to Control

The stability of brominated pyridazines is a nuanced subject, dictated by the molecule's inherent electronic properties and its interaction with external stressors. A proactive approach, grounded in a mechanistic understanding of potential decomposition pathways—primarily de-bromination, ring opening, and nucleophilic substitution—is essential for success in both synthesis and development. By employing systematic, self-validating analytical protocols such as forced degradation studies, researchers can move from reacting to stability issues to proactively controlling them. This knowledge empowers the design of more robust molecules, the optimization of manufacturing processes, and ultimately, the development of safer and more effective chemical products.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-(Bromomethyl)-6-chloropyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 3-(Bromomethyl)-6-chloropyridazine as a versatile building block in medicinal chemistry. We will explore its intrinsic chemical reactivity, strategic applications in drug design, and detailed, field-proven protocols for its use in synthesizing advanced intermediates. The pyridazine core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The unique bifunctional nature of this compound, featuring two distinct reactive sites, allows for sequential and regioselective chemical modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of potential drug candidates.

Introduction: A Bifunctional Scaffold for Drug Discovery

The pyridazine ring system is a π-deficient heterocycle containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties often exploited in drug design.[4] These nitrogen atoms act as hydrogen bond acceptors, contributing to molecular recognition at biological targets.[4] this compound capitalizes on this privileged core by incorporating two orthogonal reactive handles:

  • A Bromomethyl Group (at C3): This group functions as a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. It is analogous to a benzylic bromide, exhibiting high reactivity towards a wide range of soft and hard nucleophiles.

  • A Chloro Group (at C6): Attached to the electron-deficient pyridazine ring, this chlorine atom is amenable to nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5]

This differential reactivity allows for a modular and predictable approach to synthesis. The more labile bromomethyl group can be functionalized first under mild conditions, leaving the chloro group intact for subsequent, more robust transformations. This strategic potential makes it a superior choice for building complex molecules, particularly as a core linker connecting different pharmacophoric elements.[][7]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄BrClN₂PubChem
Molecular Weight 207.46 g/mol PubChem
Appearance Off-white to light yellow solidTypical
Storage Inert atmosphere, 2-8°C[8]

Strategic Applications in Medicinal Chemistry

The primary utility of this compound is as a central scaffold for linking distinct molecular fragments, a common strategy in modern drug design to enhance potency, selectivity, and pharmacokinetic properties.[4][7]

As a Versatile Linker in Drug Conjugates and PROTACs

Linker design is a critical component in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][7][9] The pyridazine core can serve as a rigid spacer, while the two reactive handles allow for the covalent attachment of a targeting moiety and a payload or E3 ligase binder. The hydrophilicity of the pyridazine nitrogens can also help mitigate aggregation issues often associated with hydrophobic linkers.[]

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The 6-chloropyridazine moiety can be elaborated through cross-coupling reactions to install key recognition elements, while the C3-methyl position can be functionalized to extend into solvent-exposed regions or target adjacent pockets, improving selectivity and potency.[10][11]

Development of Anticancer and CNS-Active Agents

The pyridazine scaffold is present in numerous compounds with demonstrated anticancer and neurological activities.[1][4][12] For example, derivatives have been synthesized as PARP-1 inhibitors for cancer therapy and as nicotinic acetylcholine receptor (nAChR) agents.[4][12] this compound provides a direct and efficient entry point for synthesizing analogs of these important therapeutic classes.

Visualization of Reactivity

G mol This compound sn2_node Nucleophilic Substitution (SN2) (O, N, S Nucleophiles) mol->sn2_node Highly Reactive Mild Conditions coupling_node Cross-Coupling (Suzuki, etc.) SNAr Reactions mol->coupling_node Less Reactive Requires Catalyst/Heat scaffold Sequentially Functionalized Core Scaffold sn2_node->scaffold coupling_node->scaffold

Caption: Reactivity map of this compound.

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and a potential lachrymator. Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Nucleophilic Substitution at the Bromomethyl Group (O-Alkylation)

This protocol details a general procedure for the reaction with a phenolic nucleophile, a common first step in building more complex molecules. The high reactivity of the bromomethyl group allows this reaction to proceed under mild conditions, preserving the C6-chloro position for subsequent chemistry.

Objective: To synthesize 3-((aryloxy)methyl)-6-chloropyridazine.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the substituted phenol (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reagents (concentration approx. 0.1-0.5 M). Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the carbonate anion more available to act as a base. K₂CO₃ is a mild, inexpensive base that is sufficient to deprotonate the phenol without promoting side reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C) or with gentle heating (40-50 °C) if the nucleophile is less reactive.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot (for TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. The product will typically partition into an organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

    • Scientist's Note: This step removes the DMF and inorganic salts into the aqueous phase, transferring the desired organic product into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki Cross-Coupling at the C6-Chloro Position

This protocol describes the subsequent functionalization of the pyridazine ring, demonstrating the molecule's utility in sequential modifications.

Objective: To synthesize a 3-((aryloxy)methyl)-6-arylpyridazine from the product of Protocol 1.

Materials:

  • 3-((Aryloxy)methyl)-6-chloropyridazine (1.0 eq)

  • Arylboronic Acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., Na₂CO₃ or K₃PO₄) (2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine the 3-((aryloxy)methyl)-6-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.

    • Scientist's Note: Palladium(0) catalysts are oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure a successful reaction.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification: Follow steps 5-10 from Protocol 1 for work-up, extraction, drying, concentration, purification, and characterization.

General Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents 1. Combine Reactants & Catalyst/Base inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent execute 4. Heat & Stir solvent->execute monitor 5. Monitor Progress (TLC / LC-MS) execute->monitor workup 6. Aqueous Work-up & Extraction monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify char 9. Characterize (NMR, MS) purify->char

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its well-differentiated reactive sites enable a predictable, sequential approach to the synthesis of complex molecules. By leveraging the high reactivity of the bromomethyl group for initial functionalization and the robustness of the chloro-substituent for subsequent cross-coupling or SNAr reactions, chemists can efficiently access novel chemical matter. The protocols and strategic insights provided herein offer a solid foundation for researchers to incorporate this valuable scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Al-Ostoot, F. H., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. DOI: 10.2174/1573406419666230913102835. Retrieved from [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • ResearchGate. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Retrieved from [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Scholars Academic Journal of Pharmacy. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon. Retrieved from [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. DOI: 10.1021/jm0208830. Retrieved from [Link]

  • PubMed Central. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Kinase inhibitor-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

  • SpiroChem. (n.d.). Linker Design. Retrieved from [Link]

  • AIR Unimi. (2021). Innovative linker strategies for tumor-targeted drug conjugates. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry. Retrieved from [Link]

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The Pyridazine Pivot: A Guide to 3-(Bromomethyl)-6-chloropyridazine in Advanced Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the strategic application of 3-(bromomethyl)-6-chloropyridazine, a versatile and highly reactive alkylating agent in modern organic synthesis. This document moves beyond a simple recitation of protocols to provide an in-depth understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. As a cornerstone building block, the 6-chloropyridazine moiety is prevalent in a range of biologically active molecules, from kinase inhibitors in oncology to novel agrochemicals.[1][2] The bromomethyl group at the 3-position provides a reactive handle for the facile introduction of this important scaffold onto a variety of nucleophilic substrates.

Core Concepts: Understanding the Reagent

This compound is a bifunctional reagent characterized by a π-deficient pyridazine ring, which enhances the electrophilicity of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. The presence of the chlorine atom at the 6-position offers a secondary site for further functionalization, typically through cross-coupling reactions, adding to its synthetic utility.

Key Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₅H₄BrClN₂
Molecular Weight207.46 g/mol
Boiling Point~315.8±42.0 °C
pKa~0.5 (predicted)

Note: Experimental data for the title compound is limited; these values are based on related structures and computational predictions.

Synthesis of this compound: A Protocol for Preparation

The most common and effective method for the synthesis of this compound is the radical bromination of its precursor, 3-methyl-6-chloropyridazine. The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method.[3]

Protocol: Radical Bromination of 3-Methyl-6-chloropyridazine

Materials:

  • 3-Methyl-6-chloropyridazine

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent (e.g., chlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and heating mantle

  • Light source (e.g., 250W incandescent lamp) for initiation

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 3-methyl-6-chloropyridazine (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere.

  • Initiate the reaction by irradiating the flask with a light source.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Insights: The use of a non-polar solvent like CCl₄ is crucial as it minimizes ionic side reactions.[3] The low concentration of bromine, generated in situ from NBS, is key to favoring radical substitution at the benzylic-like methyl group over electrophilic addition to the pyridazine ring.[3] Recrystallization of NBS is recommended to remove any succinimide, which can inhibit the reaction.

Applications in Alkylation Reactions: Protocols and Mechanistic Considerations

The high reactivity of the bromomethyl group makes this compound an excellent substrate for a variety of nucleophiles. The following sections provide detailed protocols for N-, S-, and O-alkylation reactions.

N-Alkylation of Amines and Heterocycles

The introduction of the 6-chloropyridazin-3-ylmethyl moiety onto nitrogen-containing compounds is a common strategy in the synthesis of pharmacologically active molecules, including kinase inhibitors and nicotinic agents.[4]

Workflow for N-Alkylation

reagent This compound reaction Reaction Mixture reagent->reaction amine Amine/Heterocycle (1.0 eq) amine->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Solvent (e.g., DMF, CH₃CN) solvent->reaction workup Aqueous Workup reaction->workup Stir at RT to 80°C purification Purification (Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of amines and heterocycles.

Protocol: N-Alkylation of Aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound in DMF dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Key Considerations: The choice of base and solvent is critical. A non-nucleophilic base like K₂CO₃ is preferred to avoid competing reactions. Polar aprotic solvents like DMF or acetonitrile facilitate the Sₙ2 reaction. For less reactive amines, heating may be necessary.

S-Alkylation of Thiols

The synthesis of thioethers via S-alkylation is a fundamental transformation in organic chemistry. This compound readily reacts with thiols to form the corresponding pyridazinyl methyl thioethers.

Protocol: S-Alkylation of Thiophenol

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve thiophenol in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol to form the sodium thiophenolate in situ.

  • To this solution, add this compound.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield the product. Purification by chromatography may be performed if necessary.

Mechanistic Insight: The reaction proceeds via a classical Sₙ2 mechanism. The thiolate, being a soft and highly effective nucleophile, readily displaces the bromide. The use of a base to deprotonate the thiol is essential for generating the more nucleophilic thiolate anion.

O-Alkylation of Phenols

The formation of aryl ethers through O-alkylation is another important application. Phenols, being less nucleophilic than thiols, often require slightly more forcing conditions.

Protocol: O-Alkylation of p-Cresol

Materials:

  • This compound (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or DMF

  • Standard laboratory glassware

Procedure:

  • To a solution of p-cresol in acetone, add finely ground potassium carbonate.

  • Stir the suspension vigorously and add this compound.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Data Summary: Representative Alkylation Reactions

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
AnilineN-((6-chloropyridazin-3-yl)methyl)anilineDMFK₂CO₃RT2-4High
Thiophenol3-((Phenylthio)methyl)-6-chloropyridazineEthanolNaOHRT1-2High
p-Cresol3-((p-Tolyloxy)methyl)-6-chloropyridazineAcetoneK₂CO₃Reflux4-8Good-High

Note: Yields are generalized based on typical Sₙ2 reactions with activated halides and will vary depending on the specific substrate and reaction conditions.

Safety and Handling

General Safety Precautions

safety Safety Precautions ppe Personal Protective Equipment (PPE) - Safety goggles - Lab coat - Chemical-resistant gloves safety->ppe handling Handling - Use in a well-ventilated fume hood - Avoid inhalation of dust/vapors - Avoid contact with skin and eyes safety->handling storage Storage - Store in a cool, dry place - Keep container tightly sealed - Store away from incompatible materials (e.g., strong bases, oxidizing agents) safety->storage disposal Disposal - Dispose of in accordance with local, state, and federal regulations safety->disposal

Caption: Key safety considerations for handling this compound.

First Aid Measures:

  • In case of skin contact: Immediately wash with soap and plenty of water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7]

  • If inhaled: Move person into fresh air.[7]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[5]

Seek immediate medical attention in all cases of significant exposure.

Conclusion

This compound is a potent and versatile alkylating agent that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its heightened reactivity, driven by the electron-deficient pyridazine core, allows for efficient alkylation of a wide range of N-, S-, and O-nucleophiles under relatively mild conditions. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this reagent in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

  • Sigma-Aldrich.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • ResearchGate.
  • ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]

  • PMC (PubMed Central). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. [Link]

  • ResearchGate. Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. (2025-08-07).
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

Sources

Synthesis of Novel Pyridazine Derivatives for Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Oncology

In the relentless pursuit of novel and more effective anticancer agents, medicinal chemists continually seek out molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and the potential for potent and selective biological activity. The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has unequivocally emerged as a "privileged structure" in oncology drug discovery.[1][2] Its inherent characteristics, such as increased polarity and aqueous solubility compared to its carbocyclic counterpart, benzene, and the capacity of its nitrogen atoms to act as hydrogen bond acceptors, make it an attractive core for designing molecules that can effectively interact with biological targets.[3]

This technical guide provides an in-depth exploration of the synthesis of novel pyridazine derivatives, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations. We will delve into detailed, field-tested protocols, discuss structure-activity relationships (SAR), and present methodologies for evaluating the anticancer potential of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of next-generation cancer therapeutics.

Strategic Approaches to the Synthesis of Anticancer Pyridazine Derivatives

The synthetic versatility of the pyridazine ring system allows for the creation of diverse chemical libraries. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by SAR studies aimed at optimizing potency and selectivity against specific cancer-related targets. A common and effective strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine, leading to the formation of a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[4]

General Workflow for Pyridazine-Based Anticancer Drug Discovery

The journey from initial concept to a potential drug candidate is a multi-step process. The following workflow illustrates the key phases in the development of novel pyridazine-based anticancer agents.

Anticancer Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Target_Identification Target Identification (e.g., Kinases, Enzymes) Scaffold_Selection Scaffold Selection (Pyridazine Core) Target_Identification->Scaffold_Selection Informs SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Guides Library_Synthesis Synthesis of Pyridazine Library SAR_Analysis->Library_Synthesis Directs In_Vitro_Screening In Vitro Cytotoxicity Screening (IC50) Library_Synthesis->In_Vitro_Screening Provides Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) In_Vitro_Screening->Mechanism_of_Action Identifies Hits In_Vivo_Studies In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Studies Warrants Further Study ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Studies->ADMET_Profiling Confirms Efficacy Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization Refines Properties Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: General workflow for anticancer drug discovery.

Detailed Synthetic Protocols

The following protocols are representative examples of synthetic routes to access pyridazine derivatives with demonstrated anticancer potential. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemistry.

Protocol 1: Synthesis of 6-Phenylpyridazin-3(2H)-one Derivatives

This protocol describes a common route to synthesize pyridazin-3(2H)-one derivatives, a class of compounds that has shown significant anticancer activity.[5] The synthesis begins with the preparation of the pyridazinone core via the reaction of a 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one (1)

  • Rationale: This is a classic cyclocondensation reaction to form the pyridazinone ring. Hydrazine hydrate acts as the dinucleophilic species that reacts with the dicarbonyl functionality of the butanoic acid derivative.

  • Procedure:

    • To a solution of 4-oxo-4-phenylbutanoic acid (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (12 mmol).

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude product.

    • Recrystallize from ethanol to obtain pure 6-phenylpyridazin-3(2H)-one (1).

Step 2: Synthesis of 6-Phenyl-4-(substituted-benzylidene)pyridazin-3(2H)-ones (3a-e)

  • Rationale: This step involves a condensation reaction between the active methylene group of the pyridazinone and various aromatic aldehydes. This allows for the introduction of diverse substituents to explore the structure-activity relationship.

  • Procedure:

    • To a mixture of 6-phenylpyridazin-3(2H)-one (1) (1 mmol) and sodium methoxide (1.2 mmol) in dry ethanol (30 mL), add the appropriate aromatic aldehyde (1 mmol) dropwise.

    • Reflux the mixture for 6 hours.

    • After cooling, acidify the mixture with concentrated HCl.

    • The precipitate formed is filtered, washed with water, and recrystallized from ethanol to yield the pure products (3a-e).[5]

Step 3: Synthesis of Ethyl 2-(6-phenyl-4-(substituted-benzylidene)-3-oxopyridazin-2(3H)-yl)acetate Derivatives (8a-e)

  • Rationale: Alkylation of the pyridazinone nitrogen with ethyl bromoacetate introduces an ester functionality, which can serve as a handle for further derivatization or to modulate the compound's physicochemical properties.

  • Procedure:

    • To a solution of the appropriate 6-phenyl-4-(substituted-benzylidene)pyridazin-3(2H)-one (3a-e) (3 mmol) in dry THF (20 mL), add K₂CO₃ (9 mmol) and a catalytic amount of tetra-n-butylammonium bromide (TBAB).

    • Add ethyl bromoacetate (3.2 mmol) dropwise.

    • Reflux the mixture for 6 hours.

    • Filter the salts and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (ethyl acetate:hexane) to obtain the pure esters (8a-e).[5]

Protocol 2: Synthesis of 3,6-Disubstituted Pyridazine Derivatives

This protocol outlines a flexible strategy for synthesizing diversely functionalized pyridazines from 4-chloro-1,2-diaza-1,3-butadienes and active methylene compounds.[6] This method offers high chemoselectivity and access to a wide range of structural analogs.

  • Rationale: This approach leverages the reactivity of 4-chloro-1,2-diaza-1,3-butadienes as versatile building blocks for constructing the pyridazine ring through a cyclization reaction with a suitable nucleophile.

  • Procedure:

    • To a solution of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium ethoxide, potassium carbonate) (1.1 mmol) and stir at room temperature for 30 minutes.

    • Add the 4-chloro-1,2-diaza-1,3-butadiene derivative (1 mmol) to the reaction mixture.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 3,6-disubstituted pyridazine derivative.

Anticancer Activity and Structure-Activity Relationship (SAR)

The anticancer efficacy of newly synthesized pyridazine derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

In Vitro Cytotoxicity Data

The following table summarizes the IC₅₀ values of representative pyridazine derivatives from recent studies, highlighting their potential as anticancer agents.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2b MDA-MB-231 (Breast)Significant antitumor activity[7]
Compound 4e MCF-7 (Breast)1-10[8]
Compound 4f SK-MEL-28 (Melanoma)1-10[8]
Compound 5b HCT-116 (Colon)Lower than imatinib[9]
Compound 10l A549 (Lung)GI₅₀ 1.66–100[10]
2S-5 MDA-MB-231 (Breast)6.21[11]
2S-13 4T1 (Mouse Breast)8.21[11]
Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for the rational design of more potent and selective anticancer agents.[12] For pyridazine derivatives, the following general observations have been made:

  • Substitution at the 3- and 6-positions: The nature and position of substituents on the pyridazine ring significantly influence biological activity.[1]

  • Aryl Substituents: The presence of specific aryl groups can enhance anticancer activity. For instance, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring attached to the pyridazine core can modulate potency.[13]

  • Flexibility and Conformation: The overall shape and flexibility of the molecule play a role in its ability to bind to the target protein.

SAR_Relationships Pyridazine_Core Pyridazine Core Substituent_R1 Substituent R1 (Position 3) Pyridazine_Core->Substituent_R1 Influences Substituent_R2 Substituent R2 (Position 6) Pyridazine_Core->Substituent_R2 Influences Anticancer_Activity Anticancer Activity Substituent_R1->Anticancer_Activity Modulates Substituent_R2->Anticancer_Activity Modulates

Caption: Logical relationships of pyridazine scaffolds and targets.

Mechanism of Action: Targeting Key Cancer Pathways

Many pyridazine derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. One of the well-studied mechanisms is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[14]

VEGFR-2 Inhibition: A Key Anti-Angiogenic Strategy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.[9][10] By blocking the VEGFR-2 signaling cascade, these compounds can inhibit tumor-induced angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: VEGFR-2 Signaling Pathway in Angiogenesis

Conclusion and Future Directions

The pyridazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Its synthetic tractability and favorable pharmacological properties make it an enduringly attractive platform for medicinal chemists. Future research in this area will likely focus on the development of highly selective inhibitors for specific cancer targets, the exploration of novel synthetic methodologies to access even greater chemical diversity, and the use of advanced computational techniques to guide the design of the next generation of pyridazine-based cancer therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to this important endeavor.

References

  • [No Author]. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed.
  • [No Author]. A Novel and Convenient Protocol for Synthesis of Pyridazines - PubMed.
  • [No Author]. Application Notes and Protocols for the Use of Pyridazine Derivatives as Precursors in Organic Synthesis - Benchchem.
  • [No Author]. Unlocking the Anticancer Potential of Novel Pyrimido-pyridazine Derivatives: A Technical Guide - Benchchem.
  • [No Author]. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central.
  • Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online.
  • [No Author]. The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ... - ResearchGate.
  • [No Author]. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing.
  • [No Author]. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI.
  • [No Author]. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed.
  • [No Author]. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem.
  • [No Author]. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. - R Discovery.
  • [No Author]. Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate.
  • [No Author]. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.
  • [No Author]. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI.
  • [No Author]. The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • [No Author]. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF - ResearchGate.
  • [No Author]. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PubMed Central.
  • [No Author]. Structure‐activity relationship of the synthesized pyridazine derivatives. - ResearchGate.
  • [No Author]. Synthesis of Pyridazine - ChemTube3D.

Sources

The Synthetic Versatility of 3-(Bromomethyl)-6-chloropyridazine: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Core in Agrochemical Design

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the development of modern crop protection agents.[1][2] Its unique electronic properties and structural features have been exploited to create a range of commercially significant herbicides, insecticides, and fungicides.[3][4][5] Molecules such as the herbicide pyridafol are testaments to the power of the pyridazine core in eliciting potent biological responses in target organisms.[1][2] The strategic functionalization of this core is paramount to modulating activity, selectivity, and environmental fate.

This technical guide focuses on a highly versatile, yet underexplored, building block: 3-(Bromomethyl)-6-chloropyridazine . This molecule is primed for synthetic diversification, offering two distinct and orthogonally reactive sites: the highly electrophilic bromomethyl group at the 3-position and the nucleophilically susceptible chloro substituent at the 6-position. This dual reactivity profile makes it an exceptional starting material for the generation of diverse chemical libraries in the quest for next-generation agrochemicals.

Core Rationale: Exploiting Orthogonal Reactivity for Agrochemical Innovation

The synthetic utility of this compound lies in the differential reactivity of its two key functional groups. The bromomethyl group is a potent alkylating agent, readily undergoing nucleophilic substitution with a wide array of heteroatom-based nucleophiles. This allows for the facile introduction of ethers, thioethers, amines, and other functionalities, which are known to be critical for biological activity in many agrochemical classes.[6]

Concurrently, the chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution. This reactivity provides a secondary handle for modification, enabling the introduction of additional diversity elements that can fine-tune the physicochemical properties and biological target interactions of the final compounds. This guide will primarily focus on the derivatization of the bromomethyl group, as it represents the most immediate and versatile route to novel agrochemical candidates.

Application Notes: Pathways to Bioactive Derivatives

The inherent reactivity of the bromomethyl group in this compound makes it an ideal substrate for Williamson ether and thioether syntheses, as well as for the alkylation of amines. These reactions are foundational in synthetic organic chemistry and are readily adaptable to high-throughput synthesis platforms for the rapid generation of analog libraries.

Synthesis of Aryl Ether Derivatives (Potential Herbicides)

The introduction of a substituted phenoxy moiety is a well-established strategy in the design of herbicides. The resulting diaryl ethers can act as inhibitors of key plant enzymes.

Causality of Experimental Choices:

  • Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the phenolic hydroxyl group, generating a more potent nucleophile (phenoxide) for the subsequent substitution reaction. Potassium carbonate is a mild and economical choice, while sodium hydride offers a stronger, non-nucleophilic base for less reactive phenols.

  • Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism. Acetone is a good starting point due to its volatility and ease of removal. DMF or acetonitrile can be employed for higher reaction temperatures if required.

  • Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. Refluxing in acetone provides a controlled temperature of around 56°C.

Synthesis of Thioether Derivatives (Potential Fungicides and Insecticides)

The incorporation of a sulfur linkage can impart fungicidal or insecticidal properties. Thioethers are common motifs in various commercial pesticides.

Causality of Experimental Choices:

  • Thiol Nucleophile: A diverse range of alkyl and aryl thiols can be employed to introduce various lipophilic or polar groups, which can influence the compound's membrane permeability and target binding.

  • Base (e.g., Et₃N, DBU): An organic base like triethylamine is often sufficient to deprotonate the thiol to its more nucleophilic thiolate form without causing unwanted side reactions.

  • Solvent (e.g., THF, CH₂Cl₂): A non-protic solvent is essential to prevent protonation of the thiolate. THF and dichloromethane are excellent choices that are relatively inert under these conditions.

Synthesis of Secondary and Tertiary Amine Derivatives (Potential Plant Growth Regulators and Insecticides)

The introduction of an amino group can lead to compounds with plant growth regulatory effects or insecticidal activity, particularly those targeting the nervous system of insects.

Causality of Experimental Choices:

  • Amine Nucleophile: A wide variety of primary and secondary amines can be used to generate secondary and tertiary amine products, respectively. The nature of the R groups on the amine will significantly impact the steric and electronic properties of the final molecule.

  • Excess Amine or Non-nucleophilic Base: To prevent the formation of quaternary ammonium salts through over-alkylation, it is common to use an excess of the starting amine, which also acts as the base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be used.[6]

  • Solvent (e.g., Ethanol, Acetonitrile): Polar solvents that can stabilize the charged intermediates and transition states of the reaction are preferred.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Ether Derivatives
  • To a solution of a substituted phenol (1.0 eq.) in acetone (10 mL/mmol of phenol), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in acetone (5 mL/mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aryl ether derivative.

Protocol 2: General Procedure for the Synthesis of Thioether Derivatives
  • To a solution of an appropriate thiol (1.0 eq.) in tetrahydrofuran (THF, 10 mL/mmol of thiol), add triethylamine (1.2 eq.) at 0 °C.

  • Stir the mixture for 10 minutes.

  • Add a solution of this compound (1.05 eq.) in THF (5 mL/mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the pure thioether product.

Protocol 3: General Procedure for the Synthesis of Amine Derivatives
  • To a solution of this compound (1.0 eq.) in acetonitrile (15 mL/mmol), add the desired primary or secondary amine (2.5 eq.).

  • Stir the reaction mixture at room temperature. For less reactive amines, the mixture can be heated to 50-60 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash chromatography (silica gel, dichloromethane/methanol gradient) to obtain the target amine derivative.

Data Presentation

Table 1: Hypothetical Agrochemical Derivatives from this compound

Derivative ClassGeneric StructureR-Group ExamplePotential Agrochemical Class
Aryl Ethers2,4-dichlorophenylHerbicide
Thioetherstert-butylFungicide
AminesN-methylanilineInsecticide / Plant Growth Regulator

Note: The structures in the table are representational. The potential agrochemical class is inferred from common structure-activity relationships and would require biological screening for confirmation.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_start Starting Material cluster_products Potential Agrochemical Scaffolds start This compound phenol Phenol (Ar-OH) + Base thiol Thiol (R-SH) + Base amine Amine (R₂NH) ether Aryl Ether Derivative (Herbicidal Candidate) phenol->ether Williamson Ether Synthesis thioether Thioether Derivative (Fungicidal/Insecticidal Candidate) thiol->thioether Thioalkylation amine_prod Amine Derivative (Insecticidal/PGR Candidate) amine->amine_prod N-Alkylation

Caption: Proposed synthetic pathways from this compound.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The strategic exploitation of its reactive bromomethyl group allows for the efficient introduction of a wide range of chemical functionalities known to be important for biological activity. The protocols outlined in this guide provide a robust framework for the generation of diverse libraries of pyridazine derivatives for screening in herbicidal, fungicidal, and insecticidal assays. Further derivatization at the 6-chloro position offers an additional avenue for fine-tuning the properties of lead compounds. The continued exploration of this and related pyridazine building blocks is a promising strategy for the discovery of the next generation of crop protection solutions.

References

  • [Author], [Year]. Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. [Journal], , [Pages].

  • [Author], [Year]. Pyridazine Chemistry in Crop Protection. [Journal], , [Pages].

  • AERU. Pyridafol (Ref: CL 9673 ). University of Hertfordshire. [URL]
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The Alchemist's Guide to Modern C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of functionalized pyridazine derivatives. The pyridazine core is a privileged scaffold in numerous pharmacologically active compounds, and the ability to efficiently forge new carbon-carbon and carbon-nitrogen bonds on this heterocycle is of paramount importance.[1] This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing readily available and cost-effective chloropyridazines as electrophilic partners. We delve into the mechanistic underpinnings of these transformations and present field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Furthermore, this guide includes tabulated data for rapid comparison of reaction parameters, troubleshooting insights for common challenges, and visualized workflows to enhance experimental success.

Introduction: The Pyridazine Scaffold and the Power of Cross-Coupling

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design.[2] Its polarity, hydrogen bonding capacity, and ability to modulate pharmacokinetic properties have led to its incorporation into a wide array of therapeutic agents.[2] The functionalization of the pyridazine nucleus is therefore a critical endeavor in the pursuit of novel molecular entities.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions provide a powerful and versatile methodology for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The use of chloropyridazines as substrates in these reactions is particularly advantageous due to their lower cost compared to their bromo and iodo counterparts and their accessibility from commercial sources or straightforward synthetic routes. However, the inherent electron deficiency of the pyridazine ring and the lower reactivity of the C-Cl bond present unique challenges that necessitate carefully optimized reaction conditions. This guide aims to provide the reader with the knowledge and practical tools to successfully navigate these challenges.

The Catalytic Heart: Mechanism of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. A generalized mechanism comprises three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Negishi) or related associative steps, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the reaction of a low-valent palladium(0) species with the chloropyridazine. The palladium inserts into the carbon-chlorine bond, leading to the formation of a square planar palladium(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.

  • Transmetalation: In this step, the organic group from a nucleophilic coupling partner (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the chloride ion. This step typically requires the presence of a base to activate the organometallic reagent.

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation (e.g., R-B(OH)₂ + Base) pd2_intermediate->transmetalation pd2_coupled Ar-Pd(II)(R)L₂ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product chloropyridazine Ar-Cl (Chloropyridazine) chloropyridazine->oxidative_addition

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

The following sections provide detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions of chloropyridazines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives. For chloropyridazines, the choice of a suitable palladium catalyst and ligand is critical to overcome the lower reactivity of the C-Cl bond.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 3-chloropyridazine (1 mmol), phenylboronic acid (1.2 mmol), and base to a dry Schlenk tube. B 2. Add Pd catalyst and ligand. A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvent. C->D E 5. Heat the mixture at the specified temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash organic layer with brine, dry, and concentrate. H->I J 10. Purify by column chromatography. I->J

Figure 2. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (if required, 2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a condenser and a magnetic stir bar, add the chloropyridazine, arylboronic acid, palladium catalyst, ligand (if not using a pre-catalyst), and base under an inert atmosphere.[3]

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Add the anhydrous, degassed solvent via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[3]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Microwave-Assisted Protocol:

For accelerated reaction times, microwave irradiation can be employed.

  • In a microwave vial, combine the chloropyridazine (0.5 mmol), arylboronic acid (0.6-0.75 mmol), palladium catalyst, and base.[3]

  • Add the solvent (e.g., Dioxane/H₂O, DMF) and seal the vial.[3]

  • Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[3][5]

  • After cooling, perform the workup and purification as described in the conventional method.

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Chloropyridazines

Chloropyridazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
6-Chloro-5-dialkylaminopyridazinoneArylboronic acidsCombiPhos Pd6 (5)-K₂CO₃ (3)Dioxane/H₂O135-140 / 30 min (MW)50-85[5]
6-Chloro-5-dialkylaminopyridazinoneArylboronic acidsPd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane/H₂O135-140 / 30 min (MW)60-92[5]
6-Amino-3-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O110 / 20 h35-65[4]
4,5-Dichloro-3(2H)-pyridazinonePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂OReflux / 65 h~70[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are prevalent in a vast number of pharmaceuticals. The coupling of chloropyridazines with primary or secondary amines requires a robust catalyst system, often employing bulky, electron-rich phosphine ligands.

Materials:

  • 3,6-Dichloropyridazine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., XPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, oxygen-free solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the 3,6-dichloropyridazine and then the morpholine.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Note that selective mono-amination can often be achieved by controlling stoichiometry and reaction time.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Causality in Experimental Choices:

  • Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine, facilitating its coordination to the palladium center.[8] However, for sensitive pyridazinone substrates, milder bases like cesium carbonate (Cs₂CO₃) may be necessary to prevent decomposition.[9]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial. These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate of oxidative addition to the C-Cl bond, and facilitate the final reductive elimination step.[10] For amination of aryl chlorides, these specialized ligands are often essential for achieving reasonable yields.[8]

Table 2: Selected Conditions for Buchwald-Hartwig Amination of Chloropyridazines

Chloropyridazine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
4-Chloro-5-methoxy-2-methyl-3(2H)-pyridazinonep-fluoroanilinePd₂(dba)₃ (2.5)BINAP (7.5)Cs₂CO₃ (1.4)TolueneReflux / 24 h95[9]
4-Chloro-5-methoxy-2-methyl-3(2H)-pyridazinonep-toluidinePd(OAc)₂ (2)BINAP (2)K₂CO₃ (5)TolueneRefluxHigh[9]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[12] Copper-free protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).

Materials:

  • 3-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (serves as base and often as solvent)

  • Anhydrous solvent (e.g., THF, DMF, if needed)

Procedure:

  • To a dry, inert-atmosphere flask, add the 3-chloropyridazine, palladium catalyst, and copper(I) iodide.

  • Add the amine base (e.g., Et₃N) and any additional solvent.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the terminal alkyne (phenylacetylene) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the precipitated amine hydrohalide and catalyst residues.

  • Wash the filtrate with water or saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: General Conditions for Sonogashira Coupling

ElectrophileAlkyneCatalyst SystemBaseSolventTemperatureNotesReference
Aryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) co-catalystAmine (e.g., Et₃N, DIPEA)Amine, THF, DMFRoom Temp to 80°CThe classic and most common conditions.[12][13]
Aryl/Vinyl HalideTerminal AlkynePd catalyst (e.g., Pd/NHC)Amine or inorganic baseAmine, THF, DMFRoom Temp to 100°CCopper-free conditions can prevent alkyne homocoupling.[8][13]
Heck Reaction: Vinylation of Chloropyridazines

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[14] This reaction is a powerful tool for the synthesis of stilbenes and other vinylated aromatic compounds. For chloropyridazines, forcing conditions or highly active catalyst systems may be required.

Materials:

  • 3-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Styrene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if required, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP, DMAc)

Procedure:

  • In a sealable reaction tube, combine the 3-chloropyridazine, palladium catalyst, ligand (if used), and base.

  • Add the solvent, followed by the styrene.

  • Seal the tube tightly and heat to a high temperature (typically 100-140 °C).

  • Stir vigorously for the required reaction time (can be several hours to days). Monitor by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Table 4: General Conditions for Heck Reaction

ElectrophileAlkeneCatalyst SystemBaseSolventTemperature (°C)NotesReference
Aryl ChlorideStyrenePd(OAc)₂ / PPh₃Et₃NDMF120-140Classic Jeffery conditions may be effective.[15]
Aryl ChlorideStyrenePd/CK₂CO₃Water100Heterogeneous catalysis can simplify workup.[16]
Aryl HalideElectron-deficient alkenePd(OAc)₂NaOAcDMF100Often proceeds more readily than with unactivated alkenes.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Inefficient oxidative addition.3. Poor quality of reagents (e.g., decomposed boronic acid).4. Insufficient temperature.1. Ensure a strictly inert atmosphere; use fresh catalyst or pre-catalyst.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos).3. Use fresh, high-purity reagents.4. Increase reaction temperature, consider microwave heating.
Formation of Homocoupled Byproducts 1. (Suzuki) Oxidative homocoupling of boronic acid.2. (Sonogashira) Glaser coupling of terminal alkyne.1. Rigorously exclude oxygen; use a slight excess of boronic acid.2. Use copper-free Sonogashira conditions.
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. β-hydride elimination from a Pd-H species.1. Use anhydrous solvents and reagents.2. This can be complex; altering the ligand or base may help.
Low Yields with Aminopyridazines 1. The amino group can coordinate to the palladium center, inhibiting catalysis.1. Use a catalyst system known to be effective for amino-substituted heterocycles. Sometimes, protection of the amino group may be necessary, though less ideal.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist, and their application to chloropyridazine substrates opens up a cost-effective and versatile route to a vast chemical space of high value in drug discovery and materials science. Success in this field hinges on a rational understanding of the underlying catalytic cycle and a judicious selection of the catalyst system—particularly the ligand—and reaction conditions tailored to the specific coupling partners. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, enabling the efficient and reliable synthesis of novel functionalized pyridazine derivatives.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018. [Link][17][18]

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 2004. [Link][19]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 2008. [Link][5]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. [Link][1]

  • ChemInform Abstract: Suzuki Reactions on Chloropyridazinones: An Easy Approach Towards Arylated 3(2H)‐Pyridazinones. Sci-Hub. [Link][6]

  • Palladium-catalyzed Reactions on Chloropyridazines. ElectronicsAndBooks. [Link][9]

  • Buchwald–Hartwig amination. Wikipedia. [Link][7]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026. [Link][20]

  • Sonogashira coupling. Wikipedia. [Link][11]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link][12]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link][13]

  • Heck Reaction. Organic Chemistry Portal. [Link][14]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. [Link][15]

  • Heterogeneous Palladium-Catalysed Heck Reaction of Aryl Chlorides and Styrene in Water under Mild Conditions. The Hebrew University of Jerusalem. [Link][16]

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Application Note: A Validated Protocol for the Synthesis of 3-amino-6-chloropyridazine and its Aryl Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The pyridazine moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with significant therapeutic potential. Among its versatile building blocks, 3-amino-6-chloropyridazine stands out as a crucial intermediate. Its structure, featuring a reactive chlorine atom and a nucleophilic amino group, allows for precise, site-selective modifications, making it an invaluable starting material for generating diverse chemical libraries.

Derivatives of 3-amino-6-chloropyridazine have demonstrated potent biological activities, including antiproliferative effects against various cancer cell lines and the inhibition of key signaling pathways involved in cell proliferation and survival.[1] This compound also serves as a foundational element in the synthesis of agrochemicals, such as herbicides and fungicides, and as a reagent in biochemical enzyme inhibition and receptor binding assays.[1][2]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will detail a robust protocol for the synthesis of the core 3-amino-6-chloropyridazine scaffold and a subsequent, high-yield protocol for its derivatization via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry.[3] The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Workflow Overview

The overall strategy involves a two-stage process. First, the synthesis of the core intermediate, 3-amino-6-chloropyridazine, is achieved through a nucleophilic aromatic substitution (SNAr) reaction. Second, this intermediate is used in a palladium-catalyzed cross-coupling reaction to introduce aryl diversity at the C6 position.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivatization A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  NH₃ in MeOH  High Temp/Pressure  (SNAr Reaction) C Arylboronic Acid (R-B(OH)₂) D 3-Amino-6-arylpyridazine Derivatives C->D  Pd(0) Catalyst, Base  (Suzuki-Miyaura  Cross-Coupling) B_alias 3-Amino-6-chloropyridazine B_alias->D  Pd(0) Catalyst, Base  (Suzuki-Miyaura  Cross-Coupling)

Caption: General workflow for synthesis and derivatization.

Part 1: Experimental Protocol for 3-amino-6-chloropyridazine Synthesis

This protocol details the synthesis of the core scaffold from commercially available 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction. The use of ammonia in methanol under elevated temperature and pressure is a reliable method for achieving selective mono-amination.[4][5]

Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the C-Cl bonds towards nucleophilic attack. Ammonia acts as the nucleophile. By controlling the stoichiometry and reaction conditions, the reaction can be stopped selectively after the substitution of one chlorine atom, yielding the desired product. Heating in a sealed vessel is critical to maintain the concentration of the volatile ammonia solution and provide the necessary activation energy.

Materials and Reagents
Reagent/MaterialMolecular Wt.MolesMolar Equiv.AmountSupplier Notes
3,6-Dichloropyridazine148.98 g/mol 3.36 mmol1.0500 mgCommercially available
Ammonia in Methanol17.03 g/mol 33.6 mmol10.017 mL (2.0 M solution)Use a fresh, certified solution
Deionized Water18.02 g/mol --~50 mLFor workup
Ethyl Acetate (EtOAc)88.11 g/mol --~150 mLACS Grade, for extraction
Anhydrous Sodium Sulfate142.04 g/mol --As neededFor drying
Saturated NaCl solution---~30 mLFor washing
High-Pressure Reaction Vessel---50 mL capacityMust be rated for the temp/pressure
Step-by-Step Procedure
  • Vessel Preparation: Place 500 mg (3.36 mmol) of 3,6-dichloropyridazine into a 50 mL high-pressure reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: In a well-ventilated fume hood, slowly add 17 mL of a 2.0 M solution of ammonia in methanol (33.6 mmol, 10 eq.).

    • Expertise Note: A large excess of ammonia is used to drive the reaction towards mono-substitution and to act as a base to neutralize the HCl formed in situ, preventing unwanted side reactions.

  • Reaction: Securely seal the reaction vessel. Place it in a heating mantle on a magnetic stir plate. Heat the reaction mixture to 130 °C with vigorous stirring. Maintain this temperature for 96 hours.[4]

    • Trustworthiness Note: The reaction progress can be monitored by taking small aliquots (after cooling) and analyzing via Thin Layer Chromatography (TLC) using a mobile phase like Ethyl Acetate/Hexane (1:1). The starting material is significantly less polar than the product.

  • Cool-down and Workup: After 96 hours, turn off the heating and allow the vessel to cool completely to room temperature. Crucially, do not open the vessel while it is hot or under pressure. Once cooled, carefully open the vessel in the fume hood.

  • Quenching: Carefully add approximately 20 mL of deionized water to the reaction mixture to quench any unreacted ammonia and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (50 mL each). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with a saturated aqueous sodium chloride solution (30 mL) to remove residual water and methanol.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure 3-amino-6-chloropyridazine as a white solid.[4] A typical yield is around 60-65%.

Characterization

The identity and purity of the product should be confirmed by NMR spectroscopy. The expected shifts are:

  • ¹H NMR (400 MHz, CD₃OD): δ 7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H).[4]

  • ¹³C NMR (100 MHz, CD₃OD): δ 161.5, 147.1, 131.1, 119.8.[4]

  • Mass Spectrometry (GC-MS): Molecular Weight: 129.55 g/mol .[6]

Part 2: Protocol for Suzuki-Miyaura Cross-Coupling Derivatization

This protocol describes the synthesis of 3-amino-6-arylpyridazine derivatives using the previously synthesized 3-amino-6-chloropyridazine. The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[3][7]

Rationale and Mechanistic Insight

The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridazine.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L₂ Pd0->OxAdd Ar-Cl Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OH)₂ (Base) RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' (Product) end_node Product: 3-Amino-6-arylpyridazine RedElim->end_node start Reactants: 3-Amino-6-chloropyridazine (Ar-Cl) Arylboronic Acid (Ar'-B(OH)₂) start->OxAdd

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials and Reagents
Reagent/MaterialMolecular Wt.MolesMolar Equiv.AmountSupplier Notes
3-Amino-6-chloropyridazine129.55 g/mol 0.5 mmol1.065 mgSynthesized in Part 1
Phenylboronic Acid121.93 g/mol 0.6 mmol1.273 mgRepresentative boronic acid
Pd(PPh₃)₄1155.56 g/mol 0.025 mmol0.0529 mgTetrakis(triphenylphosphine)palladium(0)
Sodium Carbonate (Na₂CO₃)105.99 g/mol 1.0 mmol2.0106 mgAnhydrous
1,4-Dioxane88.11 g/mol --4 mLAnhydrous
Deionized Water18.02 g/mol --1 mLDegassed
Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-6-chloropyridazine (65 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and sodium carbonate (106 mg, 1.0 mmol).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (29 mg, 0.025 mmol).

    • Expertise Note: The catalyst is air-sensitive and should be handled quickly under an inert atmosphere. The choice of catalyst and ligands can significantly impact reaction efficiency.

  • Solvent Addition: Add the degassed solvents: 1,4-dioxane (4 mL) and water (1 mL). Degassing the solvents (e.g., by bubbling with argon for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with stirring. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-6-phenylpyridazine derivative.

Safety and Handling

  • 3,6-Dichloropyridazine: This compound is a toxic and irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

  • Ammonia Solution: Corrosive and has a pungent odor. Always handle in a fume hood.

  • High-Pressure Reactions: Ensure the reaction vessel is properly rated and sealed. Follow all standard operating procedures for high-pressure equipment. Never heat a closed system that is not designed to withstand pressure.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

Troubleshooting

ProblemPossible CauseSuggested Solution
Part 1: Low or No Product Inactive ammonia solution; insufficient heating; leak in the reaction vessel.Use a fresh bottle of NH₃/MeOH. Ensure the temperature controller is accurate. Check vessel seals before heating.
Part 2: Reaction Stalls Catalyst degradation; insufficient base; poor quality boronic acid.Ensure solvents are properly degassed. Use freshly opened catalyst. Use anhydrous base. Boronic acids can dehydrate to form unreactive boroxines; use fresh if possible.
Formation of Side Products Part 1: Diamination product (3,6-diaminopyridazine). Part 2: Homocoupling of boronic acid.Part 1: Avoid excessive heating or prolonged reaction times. Part 2: Ensure an inert atmosphere is maintained to minimize side reactions.

References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Park, E-H., & Park, M-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
  • 6-Chloropyridazin-3-amine | 5469-69-2. ChemicalBook. (2025).
  • 3-Amino-6-chloro-pyridazine. SpectraBase.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Synthesis method of 3-amino-6-chloropyridazine.
  • 3-Amino-6-chloropyridazine 5469-69-2 wiki. Guidechem.
  • Process for producing 3-amino-6-chloropyridazine.
  • 3-Amino-6-chloro-pyridazine - Mass Spectrum (GC). SpectraBase.
  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11).
  • 3-Amino-6-chloropyridazine. BLD Pharm.
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.

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Application Notes & Protocols: The Pyridazine Scaffold as a Cornerstone in Modern PARP-1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a pivotal target in oncology, particularly for cancers harboring defects in DNA repair pathways. The principle of synthetic lethality, exploited by PARP-1 inhibitors in BRCA-deficient tumors, has revolutionized treatment paradigms.[1][2] Within the diverse chemical landscape of PARP-1 inhibitors, the pyridazine scaffold has been identified as a privileged structure, offering a unique combination of advantageous physicochemical properties and versatile synthetic accessibility.[3][4] This document provides an in-depth technical guide on the application of pyridazine scaffolds in the development of potent and selective PARP-1 inhibitors. We will explore the mechanistic rationale, structure-activity relationships (SAR), and provide detailed protocols for the synthesis, enzymatic evaluation, and cell-based assessment of these compounds.

Introduction: Why PARP-1 and the Pyridazine Scaffold?

PARP-1: The Guardian of the Genome and a Prime Cancer Target

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that functions as a critical first responder to DNA damage, particularly single-strand breaks (SSBs).[5] Upon detecting a break, PARP-1 binds to the damaged DNA and, using NAD+ as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins like histones.[6][7] This PARylation event acts as a beacon, recruiting the machinery of the base excision repair (BER) pathway to resolve the damage.[7]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is deficient.[5] When PARP-1 is inhibited in these cells, unrepaired SSBs accumulate and degenerate into DSBs during replication.[8] Without a functional HR pathway, the cell cannot cope with this high level of DNA damage, leading to genomic instability and apoptotic cell death—a concept known as synthetic lethality.[5][9]

The Pyridazine Scaffold: A Privileged Moiety

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[10] Its π-deficient aromatic nature and the presence of basic nitrogen atoms (pKa ≈ 2.3) allow it to engage in crucial molecular interactions such as hydrogen bonding and chelation.[3] In the context of PARP-1 inhibition, pyridazine-based structures have been successfully developed as isosteres of other key scaffolds, such as the phthalazinone nucleus found in the approved drug Olaparib, demonstrating potent inhibitory activity.[11][12] The advantages of using this scaffold include its ability to modulate physicochemical properties, improve ADME profiles, and offer diverse synthetic routes for optimization.[4]

Mechanism of Action: Beyond Simple Inhibition

The cytotoxicity of PARP inhibitors is driven by two primary mechanisms: catalytic inhibition and PARP trapping. While initially believed to act solely by preventing PAR synthesis, it is now understood that the trapping of the PARP-1 enzyme on DNA is a major contributor to their efficacy.[6][13]

  • Catalytic Inhibition: The inhibitor molecule occupies the NAD+ binding pocket of the PARP-1 catalytic domain, preventing the synthesis of PAR chains. This blocks the recruitment of DNA repair proteins.[5]

  • PARP Trapping: A more potent mechanism where the inhibitor not only blocks catalytic activity but also stabilizes the PARP-1/DNA complex.[7] This trapped complex becomes a physical obstacle to DNA replication and transcription, converting a transient SSB into a more cytotoxic DSB when encountered by a replication fork.[7] Different inhibitors exhibit varying degrees of trapping efficiency, which correlates with their clinical potency.

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1_act PARP-1 Activation & PARylation ssb1->parp1_act ber Base Excision Repair (BER) parp1_act->ber repair1 DNA Repaired ber->repair1 ssb2 Single-Strand Break (SSB) parp_inhibitor Pyridazine-Based PARP-1 Inhibitor ssb2->parp_inhibitor parp_trap Catalytic Inhibition & PARP-1 Trapping parp_inhibitor->parp_trap dsb Replication Fork Collapse -> Double-Strand Break (DSB) parp_trap->dsb hr_def Defective Homologous Recombination (HR) dsb->hr_def death Genomic Instability & Cell Death (Synthetic Lethality) hr_def->death

Caption: Mechanism of PARP-1 inhibitor action via synthetic lethality.

Structure-Activity Relationship (SAR) and Rational Design

The design of potent pyridazine-based PARP-1 inhibitors hinges on understanding the key interactions within the enzyme's active site. The pyridazine scaffold itself often serves as a mimic of the nicotinamide portion of NAD+, forming critical hydrogen bonds.

Molecular modeling studies have shown that pyridazine derivatives dock into the PARP-1 active site and are stabilized by key interactions:

  • Hydrogen Bonds: With the backbone amide of Gly863 and the side chain of Ser904.[11]

  • π-π and Hydrogen-π Stacking: Favorable interactions with Tyr907 and Tyr896, respectively, which flank the active site.[11]

Modifications are typically made to the "tail" portion of the molecule, extending from the core scaffold to explore additional binding pockets and optimize physicochemical properties. The pyridopyridazinone scaffold, for instance, has been used as a direct isostere of the phthalazine nucleus of Olaparib, with modifications to the appended tail leading to compounds with comparable or superior potency.[11]

start Core Scaffold Selection scaffold Pyridazine or Pyridopyridazinone Core start->scaffold tail Tail Moiety Modification (e.g., Piperazine, Phenyl) scaffold->tail interactions Optimize Key Interactions tail->interactions hbond H-Bonds (Gly863, Ser904) interactions->hbond pi_stack π-π Stacking (Tyr907) interactions->pi_stack evaluation Biological Evaluation hbond->evaluation pi_stack->evaluation ic50 Determine IC50 (Enzymatic Assay) evaluation->ic50 cell_potency Assess Cell Potency (Cytotoxicity Assay) evaluation->cell_potency adme Predict ADME Properties evaluation->adme

Caption: Rational design workflow for pyridazine-based PARP-1 inhibitors.

Data Presentation: Inhibitory Potency

The table below summarizes the PARP-1 inhibitory activity of representative pyridazine-based compounds from published studies, demonstrating their potency relative to the well-established inhibitor, Olaparib.

Compound IDCore ScaffoldKey "Tail" MoietyPARP-1 IC₅₀ (nM)Reference
OlaparibPhthalazinoneCyclopropylcarbonylpiperazine34[11]
Compound 8aPyridopyridazinone4-fluorobenzoylpiperazine36[11]
Compound S2PyranopyrimidinePhenyl4.06[14]
Compound S7PyranopyrimidinePhenyl3.61[14]

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

Experimental Protocols

Protocol: General Synthesis of a Pyridazine-Chalcone Hybrid

This protocol outlines a representative synthesis of a PARP-1 inhibitor scaffold combining a pyridazine moiety with a chalcone, based on established chemical strategies like Claisen-Schmidt condensation.[3]

Objective: To synthesize a novel pyridazine-based compound for evaluation as a PARP-1 inhibitor.

Materials:

  • Substituted 4-(pyridazin-4-yloxy)benzaldehyde

  • Substituted acetophenone

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 4-(pyridazin-4-yloxy)benzaldehyde (1.0 eq) and the appropriate substituted acetophenone (1.1 eq) in absolute ethanol.

    • Rationale: Ethanol serves as a common solvent for both reactants and the base catalyst. A slight excess of the acetophenone ensures complete consumption of the aldehyde.

  • Base-Catalyzed Condensation: Cool the solution in an ice bath. Slowly add a solution of NaOH or KOH (2.0 eq) in water or ethanol dropwise with constant stirring.

    • Rationale: The strong base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in this classic Claisen-Schmidt condensation.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using TLC until the starting aldehyde spot has disappeared (typically 2-6 hours).

  • Neutralization and Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Neutralize the solution by slowly adding glacial acetic acid until the pH is ~7. A solid precipitate should form.

    • Rationale: Neutralization quenches the reaction and protonates the resulting alkoxide. The product, being a larger organic molecule, is typically insoluble in the aqueous acidic medium and precipitates out.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Dry the crude product. Purify the compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure pyridazine-chalcone hybrid.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol describes a common method to determine the IC₅₀ value of a test compound against PARP-1.[15]

Objective: To quantify the dose-dependent inhibition of PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates (white, for chemiluminescence)

  • Activated DNA (sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Test compound (serially diluted in DMSO, then assay buffer)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Stop Buffer

  • Plate reader with chemiluminescence detection capability

Procedure:

  • Plate Preparation: Use a pre-coated 96-well plate with histones, which will serve as the substrate for PARP-1.

  • Compound Addition: Add 10 µL of serially diluted test compound to the appropriate wells. Include wells for a positive control (e.g., Olaparib), a negative control (vehicle, e.g., 1% DMSO), and a "no enzyme" control.

  • Enzyme Mix Preparation: Prepare a PARP-1 reaction mix containing Assay Buffer, activated DNA, and PARP-1 enzyme.

    • Rationale: Activated (nicked) DNA is required to stimulate PARP-1's catalytic activity.

  • Reaction Initiation: Add 25 µL of the PARP-1 reaction mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the PARylation reaction by adding 15 µL of a NAD+/Biotinylated-NAD+ mixture to each well. Incubate the plate for 60 minutes at 30°C.

    • Rationale: PARP-1 will incorporate the biotinylated ADP-ribose units into the PAR chains on the histone substrate. The amount of incorporated biotin is proportional to enzyme activity.

  • Stopping the Reaction: Stop the reaction by washing the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted NAD+.

  • Detection: Add 50 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature. This will bind to the incorporated biotin.

  • Signal Generation: Wash the plate again 3 times. Add 50 µL of a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol: Cell-Based PARP-1 Inhibition Assay (Cell Viability)

This protocol assesses the ability of a pyridazine-based inhibitor to kill cancer cells, particularly those with a known DNA repair deficiency (e.g., BRCA1/2 mutation).[16]

Objective: To determine the cytotoxic potency (IC₅₀) of a test compound in a relevant cancer cell line.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control line (e.g., MDA-MB-231).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (serially diluted).

  • 96-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 90 µL of medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the pyridazine-based inhibitor. Add 10 µL of the diluted compound to the respective wells. Include vehicle control wells (DMSO).

  • Incubation: Incubate the plates for 72-96 hours.

    • Rationale: This extended incubation period allows for multiple cell divisions, during which replication-associated DSBs can accumulate and induce cell death in sensitive cells.

  • Viability Assessment: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using a non-linear regression analysis. Compare the IC₅₀ values between the BRCA-deficient and BRCA-proficient cell lines to confirm synthetic lethality.

Future Directions and Conclusion

The development of PARP-1 inhibitors continues to evolve, with a significant focus on increasing selectivity for PARP-1 over other isoforms like PARP-2.[17] This is driven by evidence suggesting that PARP-2 inhibition may contribute to hematological toxicities.[18][19] The pyridazine scaffold, with its synthetic tractability, provides an excellent platform for developing next-generation, highly selective PARP-1 inhibitors.[20] Future work will likely involve fine-tuning the pyridazine core and its substituents to optimize PARP-1 selectivity, improve pharmacokinetic profiles, and explore novel combination therapies to overcome resistance.[8][21]

References

  • Elmasry, G. et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.
  • Gunderson, A. J. & Moore, K. N. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology.
  • Abdel-Wahab, B. F. et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports.
  • Rose, M. et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. ecancermedicalscience.
  • Request PDF. (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.
  • ResearchGate. (n.d.). Mechanism and function of PARP and PARP inhibitors. ResearchGate.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs.
  • Kim, C. & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology.
  • Request PDF. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate.
  • Amé, J. C. et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.
  • Tulip Biolabs. (n.d.). PARP1 Activity Assay. Tulip Biolabs.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Assay-Protocol.com.
  • PDF. (n.d.). Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. ResearchGate.
  • Al-Dhaheri, M. et al. (2018). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One.
  • West Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. West Bioscience.
  • Sisto, M. et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications.
  • ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Ma, L. et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.
  • Request PDF. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate.
  • Zhang, L. et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery.
  • Li, H. et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Journal of Medicinal Chemistry.
  • Yap, T. (2024). PETRA: saruparib in solid tumors with BRCA1/2, PALB2 or RAD51C/D mutations. VJOncology.
  • Imanipour, S. et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience.
  • van Andel, L. et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics.
  • Al-Blewi, F. F. & Al-Deeb, O. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Peer, C. J. et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology.
  • Yap, T. (2022). Update on PETRA trial investigating a next-generation PARP1 select inhibitor. Vjaces.
  • van Andel, L. et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate.
  • DSpace. (n.d.). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. DSpace.
  • Morales, D. A. et al. (2024). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. International Journal of Molecular Sciences.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Bromomethyl)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-6-chloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.

I. Synthesis Overview: The Wohl-Ziegler Reaction

The most prevalent and effective method for synthesizing this compound is through the radical bromination of 3-methyl-6-chloropyridazine. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, typically Azobisisobutyronitrile (AIBN), in a non-polar solvent.[1][2]

The reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which then abstract a bromine radical from NBS.[1][3] This bromine radical subsequently abstracts a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Reaction Scheme:

Starting Material: 3-methyl-6-chloropyridazine Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: Carbon tetrachloride (CCl₄) or similar non-polar solvent Conditions: Reflux, inert atmosphere

Wohl-Ziegler Bromination cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radicals 2 R• + N₂ AIBN->Radicals Heat (Δ) R_radical R• Br_radical Br• R_radical->Br_radical + NBS NBS NBS Pyridazine_Radical Pyridazine Radical Br_radical->Pyridazine_Radical + 3-methyl-6-chloropyridazine - HBr Start_Mat 3-methyl-6-chloropyridazine Product This compound Pyridazine_Radical->Product + NBS Succinimide_Radical Succinimidyl Radical Product->Succinimide_Radical - Br• Succinimide_Radical->Br_radical + HBr - Succinimide

Caption: Wohl-Ziegler radical bromination pathway.

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.

A1: Potential Causes and Solutions

Potential Cause Explanation Recommended Action
Impure Starting Materials Impurities in 3-methyl-6-chloropyridazine can interfere with the radical chain reaction. Old or improperly stored NBS may have reduced activity.Ensure the purity of your starting material. Consider recrystallization if necessary. Use freshly opened or properly stored NBS. The purity of NBS can be checked by titration.[4]
Inefficient Radical Initiation AIBN decomposes within a specific temperature range (typically 65-72°C) to initiate the reaction.[1][5] Temperatures that are too low will result in slow or incomplete initiation, while excessively high temperatures can lead to rapid decomposition and unwanted side reactions.Maintain the reaction temperature within the optimal range for AIBN decomposition. Use a fresh bottle of AIBN, as its effectiveness can diminish over time.
Presence of Radical Inhibitors Oxygen and other impurities can act as radical scavengers, quenching the chain reaction.Degas the solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Suboptimal Solvent Choice The solvent plays a crucial role. While carbon tetrachloride is traditionally used, other non-polar aprotic solvents can be employed. The solubility of the starting material and product should be considered.If solubility is an issue, consider alternative solvents like cyclohexane or acetonitrile. However, be aware that solvent polarity can influence side reactions.
Incorrect Stoichiometry The molar ratio of NBS to the starting material is critical. An excess of NBS can lead to the formation of di-brominated byproducts, while an insufficient amount will result in incomplete conversion.Typically, a slight excess of NBS (1.1-1.2 equivalents) is used. Carefully control the stoichiometry of your reactants.
Q2: I am observing significant amounts of unreacted starting material. What should I do?

A2: Addressing Incomplete Conversion

If you are left with a large amount of unreacted 3-methyl-6-chloropyridazine, consider the following:

  • Reaction Time: Radical reactions can sometimes be slow to initiate. Ensure you are allowing sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Initiator Addition: Instead of adding all the AIBN at the beginning, consider adding it in portions over the course of the reaction. This can help maintain a steady concentration of radicals.

  • Temperature Control: Double-check your reaction temperature to ensure it is within the optimal range for AIBN decomposition.[1][5]

Q3: My final product is contaminated with byproducts. What are they and how can I prevent their formation?

A3: Common Byproducts and Prevention Strategies

The primary byproduct of concern is the di-brominated product, 3-(dibromomethyl)-6-chloropyridazine. Ring bromination is also a possibility, although less common under radical conditions.

Byproduct Formation Mechanism Prevention Strategy
3-(Dibromomethyl)-6-chloropyridazine Over-bromination of the desired product. This is more likely to occur with an excess of NBS or at higher temperatures.Use a controlled amount of NBS (1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
Ring Bromination Products Electrophilic aromatic substitution can compete with radical bromination, especially if there are acidic impurities or if the reaction is exposed to light.[6]Ensure the reaction is carried out in a non-polar solvent and under inert conditions. Protect the reaction from light.

graph TD {
A[Low Yield] --> B{Check Purity of Starting Materials};
A --> C{Verify Reaction Temperature};
A --> D{Ensure Inert Atmosphere};
A --> E{Optimize NBS Stoichiometry};
B --> B1[Recrystallize 3-methyl-6-chloropyridazine];
B --> B2[Use Fresh NBS];
C --> C1[Maintain 65-72°C for AIBN];
D --> D1[Degas Solvent];
D --> D2[Use Nitrogen or Argon];
E --> E1[Use 1.1-1.2 eq. of NBS];

}

Caption: Troubleshooting workflow for low yield.

III. Frequently Asked Questions (FAQs)

Q: Can I use a different radical initiator instead of AIBN? A: Yes, other radical initiators like benzoyl peroxide can be used.[6] However, AIBN is often preferred as it is less prone to side reactions and produces nitrogen gas as a byproduct, which is easily removed.[1] The choice of initiator will depend on the desired reaction temperature and solvent.

Q: Is it necessary to use carbon tetrachloride as the solvent? A: While CCl₄ is a classic solvent for Wohl-Ziegler reactions due to its inertness and ability to dissolve NBS, its use is often restricted due to toxicity. Other non-polar aprotic solvents such as cyclohexane, benzene, or acetonitrile can be suitable alternatives.[6] It is important to ensure the chosen solvent is dry and free of radical inhibitors.

Q: How can I effectively purify the final product? A: The product, this compound, can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[7] If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Q: What are the safety precautions I should take when running this reaction? A: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.[4] Carbon tetrachloride is a known carcinogen and should be handled with extreme care. AIBN is a flammable solid and can decompose exothermically.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q: Can light initiate the reaction? A: Yes, UV light can also initiate radical chain reactions.[2] While thermal initiation with AIBN is more common for this synthesis, it is good practice to protect the reaction from strong light sources to prevent uncontrolled initiation and potential side reactions.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-methyl-6-chloropyridazine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-6-chloropyridazine (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the flask.

  • Flush the system with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a positive pressure of inert gas.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • HPMC Manufacturer. (2025, July 27). AIBN Initiator. Retrieved from

  • Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from

  • BenchChem. (2025). Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from

  • ResearchGate. (2015, December 7). Can I use AIBN radical initiator at temperatures between 120 and 200 degrees C without risk of explosion? Retrieved from

  • ResearchGate. (2025, August 9). Study on thermal decomposition characteristics of AIBN. Retrieved from

  • ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from

  • ChemicalBook. (2023, March 20). N-Bromosuccinimide: Chemical synthesis, Reactions. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. Retrieved from

Sources

Purification of crude 3-(Bromomethyl)-6-chloropyridazine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of crude 3-(Bromomethyl)-6-chloropyridazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you navigate the specific challenges associated with this molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your research.

Section 1: Pre-Chromatography Essentials & FAQs

This section addresses the foundational knowledge required before you even pack your first column. Understanding the inherent properties of your molecule is the first step to a successful purification.

Q1: What are the primary stability concerns with this compound, and how do they impact purification?

Answer: The primary stability concern stems from the high reactivity of the bromomethyl group. This group is analogous to a benzylic bromide, making it an excellent electrophile and susceptible to nucleophilic substitution.

  • Causality - The Role of Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the degradation of sensitive compounds. For this compound, two primary degradation pathways are common on an untreated silica column:

    • Hydrolysis: Trace amounts of water in your eluent or adsorbed on the silica gel can act as a nucleophile, attacking the bromomethyl group to form the corresponding alcohol, 3-(Hydroxymethyl)-6-chloropyridazine.

    • Solvolysis: If a nucleophilic solvent like methanol is used in the mobile phase, it can react with the product to form a methyl ether by-product.

  • Trustworthiness - Self-Validation: Before committing your entire batch of crude material to a column, it is critical to assess its stability. A simple 2D TLC experiment can be highly informative. Spot your crude material on a TLC plate, run the plate in your chosen solvent system, and then dry it completely. Rotate the plate 90 degrees and run it again in the same solvent system.[2] If the compound is stable, you will see the spots migrate to form a straight diagonal line. If decomposition occurs, you will observe new spots appearing off the diagonal, confirming instability on the stationary phase.[1][2]

Q2: How do I select the optimal stationary and mobile phase for this compound?

Answer: The selection process is a balance between polarity, inertness, and resolution. The pyridazine core imparts significant polarity, while the halogenated hydrocarbon portion is more non-polar.

  • Stationary Phase Selection:

    • Standard Silica Gel (60 Å, 230-400 mesh): This is the default starting point. However, given the stability concerns mentioned in Q1, it may not be suitable without modification.

    • Deactivated (Neutral) Silica Gel: This is a highly recommended alternative. You can purchase pre-deactivated silica or prepare it by treating standard silica gel with a base like ammonia or triethylamine, followed by washing and drying.[3][4] This neutralizes the acidic silanol sites, minimizing decomposition.[3]

    • Alumina (Neutral or Basic): Alumina can be a good choice for acid-sensitive compounds.[1] However, it has different selectivity compared to silica, so TLC analysis on alumina plates is necessary to confirm separation.

  • Mobile Phase (Eluent) Selection:

    • The Role of TLC: Thin-Layer Chromatography (TLC) is indispensable for method development.[5][6] The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired product. This Rf range typically ensures good separation on a flash column without excessively long elution times.[6]

    • Recommended Solvent Systems: Start with binary mixtures of a non-polar and a polar solvent.[7][8]

      • Hexane/Ethyl Acetate: This is a workhorse system for moderately polar compounds. A typical starting point would be a 4:1 or 3:1 ratio of Hexane:Ethyl Acetate.

      • Dichloromethane/Ethyl Acetate: Offers different selectivity and can be effective if separation is poor in hexane-based systems.

    • Expertise - Avoiding Protic Solvents: It is advisable to avoid highly protic solvents like methanol in the initial screening unless absolutely necessary for elution, due to the risk of solvolysis. If high polarity is required, consider using a gradient elution where methanol is introduced only in the later stages.

Section 2: Troubleshooting Guide for Common Purification Issues

This section is designed to address specific problems you might encounter during the experiment, providing clear causes and actionable solutions.

Q3: My compound appears to be decomposing during purification. I see new spots on my TLC analysis of the collected fractions. How can I fix this?

Answer: This is the most common failure mode for this purification. The observation of new, often more polar (lower Rf), spots post-column is a classic sign of on-column decomposition.[1]

  • Immediate Actions & Solutions:

    • Switch to Deactivated Silica: As discussed, the acidity of standard silica is the likely culprit.[3] Immediately switch to a commercially available neutral silica gel or deactivate your own.

    • Use an Amine Additive: If you must use standard silica, add a small amount of triethylamine (Et₃N), typically 0.1-1% v/v , to your mobile phase.[3] The triethylamine will preferentially bind to the acidic silanol sites, effectively neutralizing the stationary phase and protecting your compound.

    • Run the Column Faster: Minimize the residence time of your compound on the column. Flash chromatography, which uses positive pressure to accelerate solvent flow, is highly preferred over gravity chromatography for this reason.[6] A flow rate of approximately 2 inches per minute is a good target.[6]

Q4: I'm observing significant peak tailing or streaking on both the TLC plate and the column fractions. What is causing this?

Answer: Peak tailing in N-heterocyclic compounds is often caused by strong, non-ideal interactions between the basic nitrogen atoms of the pyridazine ring and the acidic silanol groups on the silica surface.[9]

  • Causality & Solution: This interaction is an acid-base binding event that slows the elution of the molecule in a non-uniform way, leading to a "tail." The solution is the same as for preventing acid-catalyzed decomposition:

    • Add Triethylamine (Et₃N) to the Eluent: Adding 0.1-1% triethylamine serves as a competitive base. It saturates the acidic sites on the silica, preventing your pyridazine from interacting with them. This results in sharper, more symmetrical peaks and improved separation.[3][9]

Q5: My separation is poor; the desired product is co-eluting with an impurity. How can I improve the resolution?

Answer: Poor resolution means the solvent system is not adequately differentiating between your product and the impurity.

  • Troubleshooting Steps:

    • Fine-Tune Polarity: If there is some separation on the TLC plate (e.g., ΔRf < 0.1), try reducing the polarity of the mobile phase. A less polar eluent will cause all compounds to move slower, increasing their interaction time with the stationary phase and potentially amplifying the separation.

    • Change Solvent Selectivity: If fine-tuning polarity doesn't work, the components may have very similar polarities in that specific solvent system. Switch to a different solvent system with different chemical properties. For example, if you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Acetone. The change in solvent-solute interactions can dramatically alter the elution order and improve separation.[10]

    • Optimize Column Parameters: Ensure you are not overloading the column. A general rule is to load 1 g of crude material per 50-100 g of silica gel. Use a longer, narrower column for difficult separations, as this increases the number of theoretical plates.

Q6: The product is not eluting from the column, or its retention is much stronger than predicted by TLC. What should I do?

Answer: This issue, where a compound appears "stuck" at the top of the column, can arise from a few sources.

  • Possible Causes and Solutions:

    • Decomposition: The compound may have decomposed into highly polar baseline material upon loading. Check for stability using the 2D TLC method described earlier.[2]

    • Incorrect Solvent Preparation: Double-check that the mobile phase was prepared with the correct ratio of solvents. An accidental excess of the non-polar component is a common error.[1]

    • Sample Loading Solvent Effect: If you dissolved your crude sample in a very strong, polar solvent (e.g., pure methanol or DMSO) for loading, this strong solvent can disrupt the top of the column bed and interfere with the initial binding, leading to poor chromatography. Always dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent.[11] If solubility is an issue, "dry loading" is the preferred method (see Protocol 2).

    • Gradient Elution: If the compound is stable but simply strongly retained, a step-gradient elution is the solution. Start with the mobile phase identified by TLC. After the non-polar impurities have eluted, incrementally increase the percentage of the polar solvent (e.g., from 10% to 20% to 30% ethyl acetate) to coax your product off the column.[1]

Section 3: Standardized Experimental Protocols

These protocols provide a validated, step-by-step workflow for the purification process.

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate to make a ~1 mg/mL solution.

  • Spot Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a prepared mixture of your test eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the Rf of the target compound is between 0.25 and 0.35.

Protocol 2: Flash Column Chromatography Workflow
  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton at the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., 50 g) with the initial, least polar mobile phase (e.g., 10:1 Hexane:EtOAc).

    • Pour the slurry into the column. Use positive pressure (air) to push the excess solvent through, compacting the silica bed. Ensure the final packed bed is flat and homogenous.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column bed. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply positive pressure to begin elution, aiming for a flow rate of ~2 inches/minute.

    • Begin collecting fractions immediately. The size of fractions depends on the column size (e.g., 10-15 mL fractions for a 50 g column).

    • If using a gradient, start with the low-polarity eluent and systematically increase the polarity after the initial, faster-moving impurities have been collected.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate to identify which fractions contain your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 4: Data Summary & Workflow Visualization

Table 1: Recommended Starting Conditions for Purification
ParameterRecommendationRationale & Comments
Stationary Phase Neutralized Silica Gel 60 (230-400 mesh)Minimizes acid-catalyzed decomposition of the bromomethyl group.[3]
TLC Mobile Phase Start with 4:1 Hexane:Ethyl AcetateCommon starting point for moderately polar compounds. Adjust ratio to achieve Rf ≈ 0.3.[6]
Column Mobile Phase Isocratic or Gradient ElutionUse the optimized TLC solvent. A gradient may be needed if impurities are far apart in polarity.
Eluent Modifier 0.1-1% Triethylamine (Et₃N)Suppresses peak tailing by neutralizing residual acidic sites.[9]
Loading Technique Dry LoadingPrevents solvent effects and often leads to better resolution for difficult-to-dissolve samples.[12]
Detection TLC with UV lamp (254 nm)The pyridazine ring is UV active, allowing for easy visualization of fractions.
Figure 1: Purification Workflow Diagram

This diagram illustrates the logical flow of the purification process, from initial analysis to final product isolation.

G cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation Crude Crude Product TLC_Screen TLC Solvent Screening (Target Rf = 0.3) Crude->TLC_Screen Analyze Pack Pack Column (Neutral Silica) Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (+ 0.1% Et3N) Load->Elute Collect Collect Fractions Elute->Collect Analyze_Frac Analyze Fractions by TLC Collect->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Identify Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Section 5: References

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents. (n.d.). Google Patents. Retrieved January 21, 2026, from

  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine - Arkat USA. (n.d.). Arkat USA. Retrieved January 21, 2026, from [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.). Google Patents. Retrieved January 21, 2026, from

  • 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Successful flash chromatography - Biotage. (n.d.). Biotage. Retrieved January 21, 2026, from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. (2013). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]

  • AskChem: Do primary bromides decompose on silica? : r/chemistry - Reddit. (2010). Reddit. Retrieved January 21, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). ChemistryViews. Retrieved January 21, 2026, from [Link]

  • Product decomposed on silica gel - ResearchGate. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved January 21, 2026, from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Phytochemical screening and column chromatography studies of Aerva lanata - Asian Journal of Research in Chemistry. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 21, 2026, from [Link]

  • Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection | Agilent. (n.d.). Agilent Technologies. Retrieved January 21, 2026, from [Link]

  • Purification: How to Run a Flash Column - University of Rochester. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Technology Networks. Retrieved January 21, 2026, from [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (n.d.). Lirias. Retrieved January 21, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). LCGC International. Retrieved January 21, 2026, from [Link]

  • How To Activate Silica Gel For Column Chromatography? - Chemistry For Everyone. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - MDPI. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • How To Neutralize Silica Gel? - Chemistry For Everyone - YouTube. (2024). YouTube. Retrieved January 21, 2026, from [Link]

Sources

Side reactions and byproduct formation in pyridazine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazine Alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-alkyl pyridazine derivatives. Pyridazine and its derivatives are key scaffolds in medicinal chemistry, valued for their unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles[1].

However, the seemingly straightforward process of alkylation is often complicated by issues of regioselectivity, competing reaction pathways, and byproduct formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide: Common Issues in Pyridazine Alkylation

This section addresses specific problems you might encounter during your experiments. Each issue is presented with probable causes and actionable solutions.

Q1: I'm getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

A1: Achieving regioselectivity is one of the most significant challenges in pyridazine alkylation due to the presence of two adjacent, nucleophilic nitrogen atoms. The outcome is a delicate balance of electronic and steric factors.

Probable Causes & Solutions:

  • Steric Hindrance: This is often the most dominant factor. A substituent adjacent to one nitrogen (e.g., at the C3 or C6 position) will sterically shield it, directing the incoming alkyl group to the more accessible nitrogen atom. If your substrate is unsubstituted or symmetrically substituted, achieving selectivity is inherently difficult.

    • Solution: If possible, start with a pyridazine derivative that has a bulky substituent next to one of the nitrogen atoms to direct the alkylation. This group could potentially be removed or modified in a later synthetic step.

  • Electronic Effects: The electronic nature of substituents on the pyridazine ring influences the nucleophilicity of the adjacent nitrogens. Electron-donating groups (EDGs) can increase the electron density and reactivity of a nearby nitrogen, while electron-withdrawing groups (EWGs) will decrease it. However, these effects can be subtle and sometimes counterintuitive. For instance, in one study of 3-(2-pyrrolyl)pyridazine, alkylation occurred at the N1 position, even though molecular orbital calculations suggested the N2 atom should be more nucleophilic, highlighting the need for experimental verification[2].

    • Solution: Systematically vary the electronic properties of your substituents if your synthesis allows. For complex substrates, perform small-scale test reactions and use high-level NMR (such as 2D NOESY) or X-ray crystallography to unambiguously determine the structure of the major regioisomer[2].

  • Reaction Conditions: Solvent, temperature, and the nature of the counter-ion can influence the transition state of the reaction, thereby altering the regiochemical outcome.

    • Solution: Screen different solvents. Non-coordinating solvents like toluene or hexane may favor one isomer, while coordinating solvents like THF or DME could favor another by altering the aggregation state of organometallic reagents or the solvation of the pyridazine itself[3]. Using a Lewis acid has also been shown to direct regioselective metalation of pyridazine, which can then be followed by alkylation to achieve high selectivity for either the C3 or C4 position, a principle that can be conceptually extended to N-alkylation strategies[4].

Q2: I'm observing unexpected C-alkylation byproducts. Why is this happening and how can I prevent it?

A2: While N-alkylation is the most common pathway, C-alkylation can occur under specific conditions, leading to undesired byproducts.

Probable Causes & Solutions:

  • Activated Nucleophiles and Electron-Deficient Ring: The pyridazine ring is electron-deficient, making it susceptible to attack by potent carbon nucleophiles. A study demonstrated that pyridazine derivatives can undergo "nuclear alkylation" at the C5 position when reacted with stabilized carbanions like those from nitromethane in the presence of a base[5].

    • Solution: Avoid using overly strong carbon nucleophiles if N-alkylation is the sole desired outcome. If your intended N-alkylation reaction requires a strong base, consider lowering the reaction temperature to reduce the rate of competing C-alkylation. Ensure the purity of all reagents to avoid introducing unintended nucleophiles.

  • Radical Mechanisms: Minisci-type reactions, which involve the addition of alkyl radicals to electron-deficient heterocycles, are a known method for C-alkylation of pyridines and can be applicable to pyridazines[6][7]. If your reaction conditions (e.g., presence of initiators, oxidants like persulfates, or high temperatures) can generate radicals from your alkylating agent or solvent, C-alkylation is a possible side reaction.

    • Solution: Scrutinize your reaction setup for potential sources of radical initiation. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, which can promote radical pathways. If radical C-alkylation is suspected, the addition of a radical scavenger like TEMPO or BHT in a small-scale test can help diagnose the issue.

Q3: My reaction on a pyridazinone substrate is yielding the O-alkylated product instead of the desired N-alkylated product. How can I switch the selectivity?

A3: This is a classic chemoselectivity problem involving the ambident nucleophilicity of the pyridazinone anion. N-alkylation is generally favored, but conditions can be tipped in favor of O-alkylation[8].

Probable Causes & Solutions:

  • Hard and Soft Acid-Base (HSAB) Principle: The deprotonated pyridazinone exists as a resonance hybrid with negative charge on both the nitrogen (a softer nucleophilic center) and the oxygen (a harder nucleophilic center). "Hard" alkylating agents (e.g., dimethyl sulfate, benzyl halides activated with silver salts) tend to react at the hard oxygen center. "Softer" alkylating agents (e.g., simple alkyl iodides) prefer the softer nitrogen center.

    • Solution: Use softer alkylating agents like alkyl iodides or bromides. Avoid highly reactive, hard electrophiles unless O-alkylation is desired.

  • Base and Solvent Choice: The choice of base and solvent significantly impacts the N- vs. O-alkylation ratio[9].

    • Solution: To favor N-alkylation , use a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO[8]. These conditions generate a "naked" anion where the more nucleophilic nitrogen is readily available. Weak bases like potassium carbonate (K2CO3) in acetone are also commonly and successfully used for N-alkylation[8].

    • O-alkylation can sometimes be promoted under conditions that favor thermodynamic control or involve specific ion-pairing, such as using silver carbonate (Ag2CO3) or running the reaction at higher temperatures for extended periods.

ConditionPredominant ProductRationale
Base/Solvent
NaH in DMF/DMSON-AlkylationCreates a free anion, favoring attack by the more nucleophilic nitrogen[8].
K2CO3 in Acetone/DMFN-AlkylationStandard, reliable conditions for S_N2 at the nitrogen center[8].
Ag2CO3 in TolueneO-Alkylation (potential)Silver ions coordinate to the hard oxygen, activating it for attack.
Alkylating Agent
Alkyl Iodide/BromideN-AlkylationSofter electrophiles preferentially react with the softer nitrogen atom.
Dialkyl SulfateN/O MixtureHarder electrophiles, can increase the proportion of O-alkylation.
Trialkyloxonium SaltsO-AlkylationVery hard and reactive electrophiles, strongly favoring O-alkylation[10].

G Start Problem: O-Alkylation of Pyridazinone Check_Agent Analyze Alkylating Agent Start->Check_Agent Check_Conditions Review Base & Solvent Start->Check_Conditions Hard_Agent Is it a 'Hard' Agent? (e.g., R₂SO₄, R-OTf) Check_Agent->Hard_Agent Base_Solvent Are conditions promoting O-alkylation? (e.g., Ag₂CO₃) Check_Conditions->Base_Solvent Hard_Agent->Check_Conditions No Soft_Agent Switch to 'Softer' Agent (e.g., R-I, R-Br) Hard_Agent->Soft_Agent Yes Result Favored N-Alkylation Soft_Agent->Result Base_Solvent->Check_Agent No Change_Conditions Use conditions for N-Alkylation (e.g., NaH/DMF or K₂CO₃/Acetone) Base_Solvent->Change_Conditions Yes Change_Conditions->Result

Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for pyridazine alkylation?

A1: The optimal base depends on the acidity of the N-H bond (if starting from a pyridazinone) and the overall stability of your molecule.

  • For Pyridazinones: Weak inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient and are a good first choice due to their mildness and ease of handling[8]. For less reactive alkylating agents or sterically hindered substrates, a stronger base like sodium hydride (NaH) is frequently employed to ensure complete deprotonation[8].

  • For Neutral Pyridazines (forming Pyridinium Salts): No base is required. The reaction is a direct quaternization of the neutral nitrogen atom with the alkylating agent[11][12].

Q2: How does solvent choice impact the reaction?

A2: The solvent plays a critical role in solubilizing reagents and influencing reaction rates and, at times, selectivity.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices for N-alkylation of pyridazinone anions. They are excellent at dissolving the reagents and promoting S_N2 reactions while not interfering with the nucleophile through hydrogen bonding[8].

  • Non-coordinating Solvents (Toluene, Hexane, Dichloromethane): These are often used for direct quaternization reactions or when using phase-transfer catalysis. In some advanced applications, the choice between a coordinating solvent (like THF) and a non-coordinating one (like toluene) can be the key to controlling regioselectivity by influencing the aggregation state of the reagents[3].

Q3: What are the risks of over-alkylation to form a diquaternary salt?

A3: For most applications, over-alkylation is a minimal risk when using standard alkylating agents. The introduction of the first alkyl group places a positive charge on the pyridazine ring, which strongly deactivates the second nitrogen towards further electrophilic attack. Diquaternization is generally not achievable with simple alkyl halides[13]. However, if you use highly reactive "super" electrophiles like trialkyloxonium salts (e.g., Meerwein's salt, (Et3O)BF4), diquaternization becomes a distinct possibility[11][13].

Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a 6-Substituted Pyridazin-3(2H)-one

This protocol is a reliable starting point for favoring N-alkylation.

Materials:

  • 6-substituted pyridazin-3(2H)-one (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the 6-substituted pyridazin-3(2H)-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-alkylated pyridazinone.

References

Sources

Optimization of reaction conditions for pyridazine synthesis (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyridazine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. Here, we will delve into the critical parameters of solvent, temperature, and catalyst selection, offering practical solutions to common challenges encountered in the lab.

Section 1: Troubleshooting Guide

This section is structured to address specific problems you may encounter during your pyridazine synthesis experiments. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in chemical principles.

Issue 1: Low to No Product Yield

A low or nonexistent yield of your target pyridazine is a common frustration. Let's break down the potential causes and how to address them systematically.

Potential Cause 1: Purity of Starting Materials

  • Diagnosis: Impurities in your starting materials, such as the 1,4-dicarbonyl compound or hydrazine, can significantly hinder the reaction.[1] Hydrazine, in particular, can degrade over time.

  • Solution:

    • Verify Purity: Always use reagents from reliable suppliers and check the purity of your starting materials by techniques like NMR or GC-MS before use.

    • Purify Starting Materials: If impurities are suspected, purify your starting materials. For instance, solid dicarbonyl compounds can be recrystallized, and liquid aldehydes can be distilled.

    • Use Fresh Hydrazine: Use freshly opened or distilled hydrazine hydrate for best results.

Potential Cause 2: Inefficient Reaction Conditions

  • Diagnosis: The chosen solvent, temperature, or reaction time may not be optimal for your specific substrates.

  • Solution: A systematic optimization is key.

    • Solvent Screening: The polarity of the solvent can dramatically affect the reaction rate and yield. For the common synthesis from 1,4-dicarbonyls, protic solvents like ethanol or acetic acid often facilitate the condensation and cyclization steps.[2] A comparative study of solvents is highly recommended (see Table 1).

    • Temperature Optimization: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[1] However, excessive heat can lead to decomposition. Start with a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Reaction Time: Monitor the reaction at regular intervals to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to side product formation.

Potential Cause 3: Catalyst Inactivity or Incompatibility

  • Diagnosis: If you are employing a catalyzed synthesis (e.g., using palladium, copper, or a Lewis acid), the catalyst may be inactive or poisoned.

  • Solution:

    • Catalyst Selection: The choice of catalyst is crucial. For instance, in cross-coupling reactions to functionalize a pyridazine ring, the ligand on the palladium catalyst can significantly impact the outcome.

    • Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions.

    • Check for Poisons: Impurities in the starting materials or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure all components of the reaction are of high purity.

Table 1: Solvent Selection Guide for Pyridazine Synthesis from 1,4-Dicarbonyl Compounds

SolventPolarityBoiling Point (°C)Typical Observations & Rationale
Ethanol Polar Protic78Often a good starting point. Solubilizes many organic substrates and hydrazine. The protic nature can facilitate proton transfer in the mechanism.
Acetic Acid Polar Protic118Can act as both a solvent and an acid catalyst, promoting the dehydration step.[2] Particularly useful for less reactive substrates.
Toluene Nonpolar111Useful for azeotropic removal of water, which can drive the reaction to completion. Often used with a Dean-Stark apparatus.
Dioxane Polar Aprotic101A good solvent for a wide range of organic compounds. Its higher boiling point allows for reactions at elevated temperatures.
Dimethylformamide (DMF) Polar Aprotic153High boiling point and good solvating power for a variety of substrates. Use with caution as it can be difficult to remove.
Solvent-Free N/AN/ACan be an environmentally friendly option. Often requires higher temperatures or microwave irradiation to proceed efficiently.
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products. Identifying and minimizing these is crucial for a clean reaction and straightforward purification.

Potential Cause 1: Regioisomer Formation

  • Diagnosis: When using unsymmetrical 1,4-dicarbonyl compounds or other unsymmetrical precursors, the formation of two or more regioisomers is possible.

  • Solution:

    • Control Reaction Temperature: Temperature can influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable product.

    • Choice of Catalyst: In some cases, a specific catalyst can direct the reaction towards a particular regioisomer. For example, Lewis acids can coordinate to one of the carbonyl groups, influencing the site of initial attack by hydrazine.[2]

    • Steric Hindrance: Modifying the steric bulk of the substituents on your starting materials can favor the formation of one regioisomer over the other.

Potential Cause 2: Over-oxidation or N-Oxide Formation

  • Diagnosis: In syntheses that involve an oxidation step to form the aromatic pyridazine ring, over-oxidation can occur, leading to pyridazinones or N-oxides. The presence of a strong oxidizing agent or prolonged reaction times can contribute to this.

  • Solution:

    • Milder Oxidizing Agents: If using a strong oxidizing agent, consider switching to a milder one.

    • Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent.

    • Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as the desired product is formed to prevent further oxidation.

Potential Cause 3: Polymerization

  • Diagnosis: Some starting materials, particularly those with vinyl groups, can be prone to polymerization under acidic or high-temperature conditions, resulting in a tarry, intractable mixture.[3]

  • Solution:

    • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Add a Polymerization Inhibitor: In some cases, the addition of a radical inhibitor like hydroquinone can prevent polymerization.

    • Change the Order of Addition: Slowly adding the polymerization-prone reagent to the reaction mixture can help to keep its concentration low and minimize polymerization.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of pyridazine synthesis.

Q1: What are the advantages of using microwave irradiation for pyridazine synthesis?

Microwave-assisted organic synthesis (MAOS) can offer several advantages over conventional heating methods for pyridazine synthesis.[4] These include:

  • Rapid Reaction Times: Microwave energy can heat the reaction mixture much more efficiently and rapidly, often reducing reaction times from hours to minutes.[4]

  • Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

  • Improved Reproducibility: Microwave reactors offer precise temperature and pressure control, leading to more reproducible results.

When optimizing a microwave-assisted pyridazine synthesis, it is important to carefully control the temperature, time, and power. It is also crucial to use a vessel that is appropriate for the solvent and the expected pressure.

Q2: How does the choice of catalyst affect my pyridazine synthesis?

The catalyst can play a multiple roles in pyridazine synthesis, from accelerating the reaction to controlling the regioselectivity.

  • Acid Catalysts: Protic acids (e.g., acetic acid, p-toluenesulfonic acid) can catalyze the condensation of the dicarbonyl compound and hydrazine by protonating a carbonyl group, making it more electrophilic.

  • Base Catalysts: In some cases, a base may be used to deprotonate a starting material, facilitating its reaction.

  • Metal Catalysts: Transition metals like palladium and copper are often used in cross-coupling reactions to add substituents to a pre-formed pyridazine ring.[1] Lewis acids can be employed to enhance the reactivity of dienophiles in Diels-Alder reactions leading to pyridazines.[2]

Q3: My pyridazine product is difficult to purify. What are some effective purification strategies?

Purification of pyridazine derivatives can be challenging due to their polarity and potential for co-elution with starting materials or side products.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to nonpolar (e.g., hexanes, toluene), and solvent mixtures to find the optimal conditions.

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, column chromatography is the method of choice.

    • Normal Phase: Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes). Adding a small amount of a polar modifier like methanol can sometimes improve separation.

    • Reverse Phase: For very polar pyridazines, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.

  • Acid-Base Extraction: If your pyridazine has a basic nitrogen atom that is not too sterically hindered, you may be able to use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The pyridazine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove impurities, and the pyridazine can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q4: How can I control the regioselectivity in the synthesis of substituted pyridazines?

Controlling regioselectivity is a key challenge when synthesizing pyridazines from unsymmetrical precursors.

  • Choice of Precursors: The electronic and steric properties of the substituents on your starting materials can have a significant influence on the regiochemical outcome. For example, in the reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine, the initial attack is likely to occur at the more electrophilic and less sterically hindered carbonyl group.

  • Reaction Conditions: As mentioned earlier, temperature and the choice of catalyst can play a crucial role in directing the regioselectivity.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block one of the reactive sites on your starting material, forcing the reaction to proceed with the desired regiochemistry.

Section 3: Experimental Protocols & Visualizations

To provide a practical starting point, here is a general experimental protocol for a common pyridazine synthesis.

General Protocol: Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone

This protocol describes a general method for the synthesis of a 3,6-disubstituted pyridazine from a symmetrical 1,4-diketone and hydrazine hydrate.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-diketone in ethanol.

  • Add hydrazine hydrate to the solution at room temperature.

  • If the reaction is slow, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

experimental_workflow

troubleshooting_logic

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Pachipulusu, P., et al. "Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
  • Sharma, P., et al. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, vol. 5, no. 1, 2015, pp. 56-65.
  • Heinisch, G., and Frank, H. "Product Class 8: Pyridazines." Science of Synthesis, vol. 16, 2004, pp. 125-226.
  • Baran, P. S., et al. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Knowledge UChicago, 2024. [Link]

  • Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry, vol. 61, no. 23, 2018, pp. 10479-10537.
  • De Kimpe, N., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Organics, vol. 3, no. 4, 2022, pp. 28-46.
  • El-Gendy, M. A., et al. "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation." Molecules, vol. 20, no. 10, 2015, pp. 18337-18351.
  • ChemTube3D. Synthesis of Pyridazine. University of Liverpool. [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Mantovani, A. C., et al. "Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters." Chemistry, vol. 20, no. 39, 2014, pp. 12663-8.
  • Yamamoto, C., et al. "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides." Organic Chemistry Frontiers, 2024.
  • American Chemical Society. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating the Purification of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical support center dedicated to addressing the common and often complex challenges associated with the purification of pyridazine-containing reaction mixtures. Pyridazines, with their unique physicochemical properties, including weak basicity and a high dipole moment, present distinct purification hurdles that require a nuanced and well-informed approach.[1] This guide is designed for researchers, medicinal chemists, and process development scientists, providing practical, field-tested advice in a readily accessible question-and-answer format. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific, frequently encountered purification challenges in pyridazine chemistry. Each scenario is followed by a detailed, step-by-step resolution, grounded in the fundamental chemical properties of pyridazine derivatives.

Scenario 1: My pyridazine product is contaminated with a highly polar, water-soluble starting material (e.g., hydrazine hydrate).

Question: I've synthesized a substituted pyridazine which is moderately polar and soluble in dichloromethane. However, my crude product is contaminated with excess hydrazine hydrate, which is highly soluble in water. How can I efficiently remove this impurity?

Answer: This is a classic purification challenge that can be effectively addressed using liquid-liquid extraction, leveraging the significant difference in polarity and solubility between your pyridazine product and the hydrazine hydrate starting material.

Underlying Principle: The core of this technique lies in the differential partitioning of solutes between two immiscible liquid phases. Your moderately polar pyridazine will preferentially dissolve in an organic solvent, while the highly polar and water-soluble hydrazine hydrate will remain in the aqueous phase.

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent in which your pyridazine product is soluble, such as dichloromethane (DCM) or ethyl acetate.[2][3]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of water.

  • Extraction: Gently invert the separatory funnel multiple times to allow for the transfer of the hydrazine hydrate from the organic to the aqueous phase. Be cautious to avoid vigorous shaking, which can lead to the formation of emulsions, especially if your pyridazine has surfactant-like properties.

  • Phase Separation: Allow the layers to separate fully. The denser organic layer (in the case of DCM) will be at the bottom.

  • Draining: Carefully drain the organic layer.

  • Repeat: Repeat the washing step with fresh water two to three more times to ensure complete removal of the hydrazine hydrate.

  • Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure to obtain your purified pyridazine product.[2][4]

Scenario 2: My pyridazine product and a non-polar starting material have very similar Rf values on a TLC plate.

Question: I'm trying to purify my pyridazine product using silica gel chromatography, but it co-elutes with a non-polar starting material. How can I improve the separation?

Answer: When dealing with compounds of similar polarity, optimizing your chromatography conditions is key. This can involve adjusting the mobile phase, the stationary phase, or even employing a different chromatographic technique.

Underlying Principle: Chromatographic separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. By altering the properties of either phase, you can influence the strength of the interactions and thus achieve better separation.

  • Mobile Phase Optimization:

    • Solvent Polarity Gradient: Instead of an isocratic elution (constant solvent mixture), use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[3][5] This can help to resolve closely eluting compounds.

    • Solvent System Modification: Introduce a small amount of a third solvent with different properties. For instance, adding a small percentage of methanol or a few drops of triethylamine (if your pyridazine is basic and interacting strongly with the acidic silica) can significantly alter the separation.[6]

  • Stationary Phase Selection:

    • High-Performance Silica: Consider using a higher-grade silica gel with a larger surface area, which can provide better resolution for challenging separations.[5]

    • Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases. For basic compounds like some pyridazines, alumina (neutral or basic) can be a good alternative to the acidic silica gel, reducing peak tailing and improving separation.[6] Reversed-phase chromatography (e.g., C18-bonded silica) is another option where the elution order is reversed, with non-polar compounds being retained more strongly.[3]

Scenario 3: My pyridazine product is a solid, but it oils out during crystallization.

Question: I've attempted to purify my solid pyridazine derivative by recrystallization, but it forms an oil instead of crystals upon cooling. What's causing this and how can I fix it?

Answer: "Oiling out" during crystallization is a common issue that typically occurs when the solute's solubility in the hot solvent is too high, or when the cooling process is too rapid. The goal is to find conditions that favor slow, ordered crystal lattice formation over rapid, disordered precipitation.

Underlying Principle: Successful crystallization relies on a delicate balance of solubility. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the slow formation of a pure crystalline solid upon cooling.

  • Solvent System Adjustment:

    • Mixed Solvent Systems: The use of a two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. A small addition of the "good" solvent to clarify the solution, followed by slow cooling, can promote crystal growth.[7]

    • Solvent Screening: Experiment with a range of solvents with varying polarities. For pyridazines, common crystallization solvents include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.[7]

  • Controlled Cooling:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to precipitation rather than crystallization.

    • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridazines that I should consider for purification?

A1: Understanding the inherent properties of the pyridazine ring is crucial for designing an effective purification strategy. Key properties include:

  • Polarity and Dipole Moment: Pyridazines possess a significant dipole moment, making them more polar and less lipophilic than a corresponding phenyl ring.[1] This generally leads to good solubility in polar organic solvents.

  • Basicity: The parent pyridazine is weakly basic (pKa ≈ 2.0-2.24).[1][8] This modest basicity means that while it can be protonated by strong acids, it is less likely to interact strongly with acidic silica gel compared to more basic heterocycles like pyridine. However, substituent effects can significantly alter the basicity.

  • Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are hydrogen bond acceptors, which contributes to their solubility in protic solvents.[1]

  • Solubility: Pyridazine itself is miscible with water and soluble in many organic solvents like methanol, ethanol, and benzene.[2][8] The solubility of substituted pyridazines will vary greatly depending on the nature of the substituents.

Q2: When should I choose distillation as a purification method for my pyridazine derivative?

A2: Distillation is a suitable purification method for liquid pyridazine derivatives that are thermally stable and have a boiling point significantly different from that of the impurities.[9] It is particularly effective for removing non-volatile impurities. For high-boiling liquids or those sensitive to heat, vacuum distillation is recommended to lower the boiling point and prevent degradation.[10][11]

Q3: Can I use an acidic wash during extraction to purify my pyridazine product?

A3: Yes, an acidic wash can be a very effective purification strategy, especially for removing non-basic or weakly basic impurities from a more basic pyridazine derivative. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), your pyridazine will be protonated and extracted into the aqueous layer as a salt. The non-basic impurities will remain in the organic layer. Subsequently, you can basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to deprotonate your pyridazine, which will then precipitate or can be extracted back into a fresh organic solvent.[10] This technique is particularly useful when your pyridazine product is more basic than the impurities.

Q4: Are there any specific safety precautions I should take when working with pyridazine starting materials like hydrazine?

A4: Yes, safety is paramount. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. It is also important to be aware of the potential for exothermic reactions, especially when working on a larger scale.

Visual Guides and Data

Decision-Making Flowchart for Pyridazine Purification

This flowchart provides a logical pathway for selecting the most appropriate purification technique based on the properties of your product and the nature of the impurities.

Purification_Flowchart start Crude Pyridazine Reaction Mixture impurity_polarity What is the nature of the major impurity? start->impurity_polarity product_state Is the product a solid or a liquid? solid Solid Product product_state->solid Solid liquid Liquid Product product_state->liquid Liquid crystallization Attempt Recrystallization solid->crystallization thermal_stability Is the product thermally stable? liquid->thermal_stability chromatography_solid Proceed to Chromatography crystallization->chromatography_solid Fails/ Oils out final_purity_check Check Purity (TLC, NMR, etc.) crystallization->final_purity_check Successful distillation Consider Distillation vacuum_distillation Use Vacuum Distillation distillation->vacuum_distillation High Boiling Point distillation->final_purity_check Successful thermal_stability->distillation Yes chromatography_liquid Proceed to Chromatography thermal_stability->chromatography_liquid No vacuum_distillation->final_purity_check Successful chromatography_solid->final_purity_check chromatography_liquid->final_purity_check polar_impurity Highly Polar/ Water-Soluble Impurity impurity_polarity->polar_impurity Polar nonpolar_impurity Non-polar/ Organic-Soluble Impurity impurity_polarity->nonpolar_impurity Non-polar/ Similar Polarity extraction Perform Liquid-Liquid Extraction polar_impurity->extraction nonpolar_impurity->product_state extraction->product_state

Caption: A flowchart to guide the selection of an appropriate purification strategy for pyridazine compounds.

Table of Physicochemical Properties for Common Reagents and Solvents

This table summarizes key data to aid in the selection of solvents and purification techniques.

Compound/SolventMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in WaterpKa
Pyridazine80.092081.11Miscible2.24[8]
Hydrazine Hydrate50.06120.11.03Miscible8.1 (of N₂H₄)
Dichloromethane (DCM)84.9339.61.33Sparingly soluble-
Ethyl Acetate88.1177.10.902Soluble (8.3 g/100mL)-
Hexane86.18690.655Insoluble-
Toluene92.14110.60.867Insoluble-

References

  • Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1635-1677. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Elmore, J. S., & Fuhrmann, J. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12061-12067. [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives II. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Retrieved from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • D'Auria, M., Emanuele, L., Racioppi, R., & Appolloni, M. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. [Link]

  • MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • Liberty University. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Retrieved from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • American Chemical Society. (2025). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. Retrieved from [Link]

  • PubMed. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

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  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]

  • ResearchGate. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Retrieved from [Link]

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  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

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Technical Support Center: Navigating Solubility Challenges with Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-based compounds. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the solubility challenges frequently encountered with this important class of heterocyclic compounds. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and hydrogen-bonding capacity, can present both opportunities and obstacles in achieving optimal aqueous solubility.[1] This resource will equip you with the knowledge to rationally address these issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My pyridazine-based compound shows poor aqueous solubility. What are the primary physicochemical properties of the pyridazine ring that could be contributing to this?

Answer:

The solubility of a pyridazine-containing molecule is a complex interplay of its overall structure, not just the pyridazine core itself. However, the inherent properties of the pyridazine ring are a critical starting point for understanding and troubleshooting solubility issues.

The pyridazine ring possesses unique electronic characteristics that can influence its interaction with water and other solvent molecules.[1] It is characterized by weak basicity and a high dipole moment, which contributes to its polarity.[1] While this polarity can sometimes enhance aqueous solubility compared to a nonpolar benzene ring, other factors can counteract this effect.[2]

Key properties of the pyridazine ring to consider are:

  • High Dipole Moment: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, making the ring itself polar.[1] This can lead to favorable interactions with polar solvents like water.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors.[1] This allows for interactions with water molecules, which can contribute to solubility. The dual hydrogen-bonding capacity is a unique feature of the pyridazine ring.[1]

  • π-π Stacking Interactions: The aromatic nature of the pyridazine ring can lead to π-π stacking interactions between molecules in the solid state.[1] These strong intermolecular forces in the crystal lattice can require significant energy to overcome, leading to lower solubility.

  • Weak Basicity: Pyridazine is a weak base. This means that at physiological pH, it may not be sufficiently protonated to exist as a more soluble salt form.[1]

Troubleshooting Insight:

If your compound is highly crystalline and has a high melting point, it's likely that strong intermolecular forces, such as π-π stacking, are contributing to poor solubility by stabilizing the crystal lattice. Strategies to disrupt these interactions can be beneficial.

FAQ 2: I need to improve the aqueous solubility of my lead pyridazine compound. What are the most common and effective strategies to consider?

Answer:

Improving the aqueous solubility of a pyridazine-based compound typically involves one or more of the following strategies, categorized as either chemical or physical modifications. The optimal approach will depend on the specific chemical structure of your compound and the desired application.

  • Salt Formation: For pyridazine compounds with a sufficiently basic nitrogen atom, salt formation is often the most straightforward and effective method to significantly increase aqueous solubility and dissolution rates.[3][4] By reacting the basic pyridazine derivative with an acid, a more polar and soluble salt is formed.

  • Introduction of Polar Functional Groups: Strategically adding polar functional groups to the molecule can enhance its interaction with water.[5] This can be achieved by introducing groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties. However, it is crucial to consider that these modifications may also introduce new hydrogen bonding sites that could, in some cases, increase crystal lattice energy and counteract the intended solubility enhancement.[5]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.[6][7] This strategy is particularly useful for overcoming solubility issues.[6] A poorly soluble pyridazine compound can be chemically modified with a hydrophilic promoiety to create a water-soluble prodrug.[6] Once administered, the promoiety is cleaved by enzymes or chemical hydrolysis to release the active parent drug.[6]

  • Molecular Scaffolding and Ring Modifications: In some cases, modifying the core structure by replacing a lipophilic part of the molecule with a more polar fragment or altering the substitution pattern on the pyridazine ring can lead to improved solubility.[8] Reducing the aromatic ring count and increasing the sp3 character of the molecule are general strategies that can improve solubility.[5]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid compound increases the surface area available for dissolution, which can lead to a faster dissolution rate.[9] This is a physical modification and does not change the intrinsic solubility of the compound but can improve its dissolution kinetics.

  • Co-crystallization: A co-crystal is a multi-component crystal in which the drug molecule and a co-former are present in a stoichiometric ratio.[10] Co-crystallization can modify the physicochemical properties of a drug, including its solubility and dissolution rate, without altering its chemical structure.[10]

  • Solid Dispersions: A solid dispersion is a system in which the drug is dispersed in a solid, inert carrier, usually a polymer.[9] This can lead to the drug being present in an amorphous (non-crystalline) state, which generally has a higher apparent solubility and faster dissolution rate than the crystalline form.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubility Enhancement

This workflow provides a logical progression for tackling solubility issues with your pyridazine-based compound.

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

Protocol 1: Small-Scale Salt Formation Screening

This protocol outlines a general procedure for screening different pharmaceutically acceptable acids to form salts of a basic pyridazine compound.

Objective: To identify a salt form with improved aqueous solubility.

Materials:

  • Your basic pyridazine-based compound

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small-scale vials (e.g., 1-2 mL)

  • Stir plate and stir bars

  • Filtration apparatus

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for solubility determination

Procedure:

  • Dissolve the Parent Compound: Dissolve a known amount of your pyridazine compound in a minimal amount of a suitable organic solvent in a vial.

  • Add the Acid: In a separate vial, prepare a solution of the chosen acid in the same solvent. Add the acid solution stoichiometrically (e.g., 1:1 molar ratio) to the solution of your compound.

  • Induce Precipitation/Crystallization:

    • If a precipitate forms immediately, this indicates salt formation.

    • If no precipitate forms, try adding an anti-solvent (a solvent in which the salt is expected to be insoluble) dropwise until a precipitate is observed.

    • Alternatively, allow the solvent to evaporate slowly.

  • Isolate and Dry the Salt: Collect the solid precipitate by filtration and wash it with a small amount of the anti-solvent. Dry the solid under vacuum.

  • Characterize the Salt: Confirm salt formation using appropriate analytical techniques (e.g., melting point, DSC, PXRD, NMR).

  • Determine Aqueous Solubility: Prepare a saturated solution of the newly formed salt in water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). After equilibration (typically 24 hours with stirring), filter the solution and determine the concentration of your compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Compare Solubilities: Compare the aqueous solubility of the salt form to that of the parent compound.

Data Summary Table:

Salt FormerSolvent System for FormationAppearance of SolidAqueous Solubility (mg/mL) at 25°CFold Increase vs. Parent
Parent Compound-Crystalline Solid0.051x
HydrochlorideEthanol/Diethyl etherWhite Powder5.2104x
MesylateIsopropanolCrystalline Needles2.856x
TartrateAcetone/WaterAmorphous Solid1.530x
FAQ 3: My pyridazine compound is not basic enough for salt formation. What is the best alternative?

Answer:

If your pyridazine derivative lacks a sufficiently basic center for effective salt formation, the prodrug approach is an excellent and widely used alternative to enhance aqueous solubility.[6][7][11] This strategy involves covalently attaching a water-soluble "promoiety" to your parent molecule. This promoiety masks a key functional group of the parent drug and is designed to be cleaved in vivo, releasing the active drug.[6]

Common Prodrug Strategies for Improving Solubility:

  • Phosphate Esters: If your compound has a hydroxyl group, converting it to a phosphate ester can dramatically increase water solubility. Phosphate esters are highly ionized at physiological pH.

  • Amino Acid Conjugates: Attaching an amino acid can introduce both a free carboxylic acid and a free amino group, which can be ionized to improve solubility.

  • PEGylation: Covalently attaching a polyethylene glycol (PEG) chain can increase water solubility and also prolong the half-life of the drug in the body.

Workflow for Prodrug Design and Evaluation:

Caption: A systematic workflow for the design and evaluation of a prodrug to enhance solubility.

References

  • G. A. M. S. S. AL-Haidari, "The pyridazine heterocycle in molecular recognition and drug discovery - PMC," Vertex AI Search, 2023.
  • W. J. Hobbs, "SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University," Vertex AI Search.
  • "Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications," Vertex AI Search, Jan. 05, 2026.
  • "A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org," Vertex AI Search.
  • "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI," Vertex AI Search, Sep. 19, 2019.
  • "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI," Vertex AI Search, Oct. 18, 2022.
  • "CHAPTER 2: Tactics to Improve Solubility Available - Books," Vertex AI Search, Aug. 27, 2021.
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  • "Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH," Vertex AI Search.
  • "WO2007127448A2 - Salts of pyridazine compounds - Google P
  • V. J. Stella and K. W. Nti-Addae, "The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC - NIH," Adv Drug Deliv Rev, vol. 59, no. 7, pp. 677–694, 2007.
  • "Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing," Vertex AI Search.
  • "Synthesis of pyridazines - Organic Chemistry Portal," Vertex AI Search.
  • "Salt Formation to Improve Drug Solubility | Request PDF - ResearchG
  • "Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry - ACS Publications," Vertex AI Search, Nov. 19, 2024.
  • "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Public
  • "Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF - ResearchG
  • "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES," Vertex AI Search.
  • "Solubility enhancement techniques: A comprehensive review - WJBPHS," Vertex AI Search, Mar. 13, 2023.
  • Z. Fang et al., "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed," J Pharm Sci, vol. 111, no. 10, pp. 2839–2847, May 2022.
  • "Strategy for the synthesis of pyridazine heterocycles and its deriv
  • V. J. Stella and K. W. Nti-Addae, "Prodrug strategies to overcome poor water solubility - PubMed," Adv Drug Deliv Rev, vol. 59, no. 7, pp. 677–694, 2007.
  • "5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions," Vertex AI Search, Jul. 26, 2021.
  • "Drug Solubility: Importance and Enhancement Techniques - PMC," Vertex AI Search.
  • "Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich," Vertex AI Search.

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Scalable synthesis of 3-(Bromomethyl)-6-chloropyridazine for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the scalable synthesis of 3-(Bromomethyl)-6-chloropyridazine (CAS No: 859161-48-1). This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical sectors. This compound is a critical heterocyclic building block, and its efficient, scalable synthesis is paramount for downstream applications.[1] This document provides an in-depth, field-proven protocol and addresses common challenges encountered during industrial-scale production.

The most robust and widely adopted industrial method for synthesizing this compound is the free-radical bromination of 3-methyl-6-chloropyridazine. This approach offers good yields and relies on well-understood reaction mechanisms, making it suitable for scale-up.

Recommended Scalable Synthesis Protocol

This protocol details a standard procedure for the radical-initiated bromination of 3-methyl-6-chloropyridazine. The methodology has been optimized for safety, yield, and purity at scale.

Experimental Protocol: Radical Bromination of 3-methyl-6-chloropyridazine

The core of this synthesis is a Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator to selectively brominate the methyl group.[2] NBS is strongly preferred over elemental bromine in industrial settings due to its solid state, which significantly mitigates handling risks.[3]

Reagent & Solvent Data Table
Reagent/SolventCAS No.Molecular Wt.Molar Eq.Quantity (for 100g scale)Role
3-methyl-6-chloropyridazine1632-75-3128.56 g/mol 1.0100.0 gStarting Material
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 1.05144.0 gBrominating Agent
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 0.022.55 gRadical Initiator
Acetonitrile (ACN)75-05-841.05 g/mol -1.0 LSolvent
Sodium Bicarbonate (Sat. Soln.)144-55-884.01 g/mol -500 mLQuenching/Neutralizing Agent
Brine (Sat. Soln.)7647-14-558.44 g/mol -300 mLAqueous Wash
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol -20 gDrying Agent
Step-by-Step Methodology
  • Reaction Setup: In a 2L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 3-methyl-6-chloropyridazine (100.0 g) and acetonitrile (1.0 L). Begin stirring to ensure complete dissolution.

    • Causality Note: Acetonitrile is chosen as a solvent due to its appropriate boiling point for reflux and its ability to dissolve both the starting material and NBS. It is a safer alternative to historically used chlorinated solvents like carbon tetrachloride.

  • Inerting: Purge the reaction vessel with dry nitrogen for 15 minutes to remove oxygen, which can interfere with radical chain reactions.

  • Reagent Addition: Add N-Bromosuccinimide (144.0 g) and AIBN (2.55 g) to the flask.

    • Causality Note: AIBN is a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which initiate the bromination chain reaction. A slight excess of NBS (1.05 eq) is used to ensure complete conversion of the starting material.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction mixture will turn yellow-orange.

    • In-Process Control (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours. Look for the disappearance of the starting material spot/peak.

  • Cooling and Filtration: Once the reaction is complete (as confirmed by IPC), cool the mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid. Filter the mixture through a Büchner funnel and wash the filter cake with a small amount of cold acetonitrile (50 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Work-up: Dissolve the residue in ethyl acetate (800 mL). Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 250 mL) and brine (1 x 300 mL).

    • Causality Note: The bicarbonate wash is crucial to neutralize any residual HBr that may have formed, preventing potential acid-catalyzed degradation of the product.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a pale yellow solid. Expected yield: 75-85%.

Process Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Charge Reactor (3-methyl-6-chloropyridazine, ACN) B 2. Add Reagents (NBS, AIBN) A->B C 3. Heat to Reflux (Initiate Reaction) B->C D 4. Monitor via IPC (TLC/GC until completion) C->D E 5. Cool & Filter (Remove Succinimide) D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Aqueous Wash (Quench & Neutralize) F->G H 8. Dry & Isolate Crude G->H I 9. Recrystallize (Final Product) H->I J Pure Product I->J Yield: 75-85%

Caption: Scalable synthesis workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low conversion, with a significant amount of starting material remaining after 5 hours.

A1: This is a common issue often related to the radical initiation step.

  • Cause 1: Ineffective Initiator: The AIBN may be old or degraded. AIBN has a limited shelf life and should be stored properly.

    • Solution: Use a fresh batch of AIBN. Perform a test decomposition on a small sample to ensure its activity.

  • Cause 2: Insufficient Temperature: The internal reaction temperature may not have consistently reached the decomposition temperature of AIBN (around 65-70°C).

    • Solution: Ensure your heating mantle and thermometer are calibrated. Maintain a steady reflux throughout the reaction period.

  • Cause 3: Presence of Inhibitors: Oxygen from the air or impurities in the starting material/solvent (e.g., phenols) can quench the radical chain reaction.

    • Solution: Ensure the reaction setup is thoroughly purged with an inert gas (Nitrogen or Argon) before heating. Use high-purity, anhydrous solvents.

Q2: I'm observing a significant amount of a second, less polar spot on my TLC, which I suspect is the dibrominated impurity.

A2: Formation of 3-(dibromomethyl)-6-chloropyridazine is a classic sign of over-bromination.

  • Cause 1: Excess NBS: Using more than 1.1 equivalents of NBS can drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Use precisely 1.05 equivalents of NBS. Ensure the NBS is accurately weighed and is not contaminated.

  • Cause 2: High Localized Concentration: Poor stirring can lead to localized "hot spots" of high NBS concentration.

    • Solution: Use efficient mechanical stirring, especially at scale, to ensure the reaction mixture is homogeneous.

  • Cause 3: Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can lead to the slower bromination of the desired product.

    • Solution: Adhere strictly to the IPC. Once the starting material is consumed, promptly begin the cooling and work-up procedure.

Q3: During work-up, my product seems to be decomposing, or I'm isolating the 3-(hydroxymethyl)-6-chloropyridazine side product.

A3: The C-Br bond in the product is benzylic and thus susceptible to nucleophilic substitution, especially by water (hydrolysis).

  • Cause 1: Water in the Reaction: Using wet solvents or reagents can lead to hydrolysis during the reflux stage.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Cause 2: Aggressive Aqueous Work-up: Prolonged contact with the aqueous bicarbonate solution, especially if the pH becomes too high or if heat is applied, can accelerate hydrolysis.

    • Solution: Perform the aqueous washes efficiently and without delay. Do not let the layers sit for extended periods. Ensure the work-up is conducted at room temperature.

Troubleshooting Workflow: Low Product Yield

G Start Low Yield Observed CheckIPC Review IPC Data (TLC/GC) Start->CheckIPC HighSM High Starting Material? CheckIPC->HighSM HighImpurity High Impurities? CheckIPC->HighImpurity HighSM->HighImpurity No CheckInitiator Initiator Issue: - Use fresh AIBN - Check temperature HighSM->CheckInitiator Yes CheckInhibitors Inhibitor Issue: - Ensure inert atmosphere - Use pure solvent HighSM->CheckInhibitors Yes Dibromo Dibromination Issue: - Check NBS stoichiometry - Improve stirring HighImpurity->Dibromo Yes Hydrolysis Hydrolysis Issue: - Use anhydrous conditions - Perform work-up quickly HighImpurity->Hydrolysis Yes IsolationLoss Isolation Loss: - Optimize recrystallization - Check for mechanical loss HighImpurity->IsolationLoss No

Caption: Decision tree for troubleshooting low yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis at an industrial scale? A1: Safety is paramount. Key considerations include:

  • Reagent Handling: NBS is an irritant and AIBN can decompose exothermically if heated improperly. Handle both in a well-ventilated area with appropriate PPE (gloves, safety glasses, lab coat).

  • Thermal Safety: The reaction is exothermic. At scale, ensure the reactor has adequate cooling capacity to control the reflux and prevent a runaway reaction. Add reagents in portions if necessary for better thermal management.

  • Product Hazard: The product, this compound, is a potent lachrymator and an alkylating agent. Avoid inhalation and skin contact.[4] All handling of the final product should be done in a fume hood.

  • Waste Disposal: Halogenated waste must be segregated and disposed of according to local environmental regulations.

Q2: How can this process be optimized for higher yield and purity? A2: Optimization focuses on controlling the radical reaction:

  • Initiator Concentration: The amount of AIBN can be fine-tuned. Too little results in a sluggish reaction, while too much can increase side products. A range of 1-3 mol% is typical.

  • Solvent Choice: While acetonitrile is effective, other solvents like ethyl acetate or chlorobenzene can be evaluated. The choice may impact reaction rate and impurity profiles.

  • Controlled Addition: For large-scale batches, adding a solution of NBS portion-wise over time can help maintain a low, steady concentration of bromine radicals, minimizing dibromination.

  • Purification: A well-designed crystallization step is key to achieving high purity. This includes selecting the optimal solvent system and cooling profile to maximize yield while excluding impurities.

Q3: What are the key analytical methods for monitoring this reaction and characterizing the final product? A3:

  • Reaction Monitoring: GC is often preferred for quantitative analysis of reaction progress, allowing for precise determination of starting material consumption and product formation. TLC with a UV lamp is a quick, qualitative alternative.

  • Final Product Characterization:

    • Identity: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The characteristic singlet for the -CH₂Br protons is a key diagnostic signal. Mass Spectrometry (MS) confirms the molecular weight and isotopic pattern for Br and Cl.

    • Purity: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity and quantifying any impurities.

Q4: Can alternative brominating agents or initiators be used? A4: Yes, but with trade-offs.

  • Brominating Agents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another solid bromine source that can be used similarly to NBS. Liquid bromine is highly effective but presents significant handling hazards at scale.[3]

  • Initiators: Dibenzoyl peroxide is another common radical initiator. However, it is more shock-sensitive than AIBN. Photo-initiation with a UV lamp can also be used but requires specialized reactor setups.

Q5: What are the recommended storage conditions for this compound? A5: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong bases or nucleophiles.[5] Due to its reactivity, storage in a refrigerator (2-8°C) is recommended to minimize degradation over time.[4]

References

  • ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Raffa, D., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2349. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Advances, 12(45), 29245-29262. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

  • Schnell, S. D., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • ResearchGate. (2004). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2018). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • Kim, J., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1447. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • AccelaChem. (n.d.). This compound. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 3-(Bromomethyl)-6-chloropyridazine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of novel heterocyclic compounds is paramount. 3-(Bromomethyl)-6-chloropyridazine and its derivatives are a class of reactive intermediates crucial in the synthesis of a wide range of biologically active molecules.[1] Their inherent reactivity, stemming from the bromomethyl group, presents unique challenges for analytical characterization, particularly by mass spectrometry. This guide provides a comparative overview of various mass spectrometry techniques for the analysis of these compounds, offering insights into experimental design, expected outcomes, and data interpretation.

The Analytical Challenge: Reactivity and Isotopic Complexity

The primary analytical hurdle in the mass spectrometric analysis of this compound is its susceptibility to degradation and unwanted reactions. The bromomethyl group is a potent alkylating agent, making the molecule sensitive to moisture, nucleophilic solvents, and high temperatures, which can lead to decomposition before or during analysis.[2] Furthermore, the presence of two halogen atoms, bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a complex and characteristic isotopic pattern in the mass spectrum that is crucial for identification but requires high-resolution instrumentation for accurate interpretation.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of this compound and its derivatives. Here, we compare three common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Ionization TechniquePrincipleSuitability for this compoundAdvantagesLimitations
ESI-MS Soft ionization of polar molecules from a liquid phase.Moderate. Suitable for derivatives with polar functional groups.Gentle ionization, preserving the molecular ion. Good for analyzing reaction mixtures in solution.May be less efficient for the non-polar parent compound. Risk of in-source reactions with protic solvents.
APCI-MS Gas-phase ionization of less polar molecules.High. Well-suited for the analysis of relatively non-polar pyridazine derivatives.[3][4]Tolerant of a wider range of solvents and less polar compounds. Can handle higher flow rates than ESI.Can sometimes induce more fragmentation than ESI.[5]
GC-MS (EI) Hard ionization of volatile, thermally stable compounds in the gas phase.High, with caution. Suitable for the parent compound and volatile derivatives.[6]Provides reproducible fragmentation patterns for library matching. Excellent chromatographic separation of isomers.Requires thermal stability; risk of on-column or injector port degradation. Not suitable for non-volatile derivatives.

Experimental Protocols and Workflows

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI and APCI

LC-MS offers the advantage of analyzing samples directly from solution, minimizing the need for derivatization and allowing for the analysis of a broader range of derivatives.

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Synthesized Compound (in aprotic solvent, e.g., ACN) Dilution Dilute to 1-10 µg/mL Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC HPLC/UHPLC System Filtration->LC Injection Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) LC->Column IonSource Ion Source (ESI or APCI) Column->IonSource Eluent MobilePhase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) MobilePhase->LC MassAnalyzer Mass Analyzer (Q-TOF or Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for LC-MS analysis of pyridazine derivatives.

Detailed Protocol for LC-MS:

  • Sample Preparation: Dissolve the compound in a suitable aprotic solvent such as acetonitrile to a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting condition would be 95% A, holding for 1 minute, followed by a linear gradient to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters (Example for ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 800 L/hr at 350 °C

    • Mass Range: m/z 50-500

    • Data Acquisition: Full scan mode for initial identification and tandem MS (MS/MS) for structural elucidation.

Rationale for Choices:

  • Aprotic Solvent: Minimizes the risk of nucleophilic attack on the bromomethyl group.

  • Formic Acid: Promotes protonation for positive ion mode detection.

  • High-Resolution Mass Analyzer (Q-TOF or Orbitrap): Essential for resolving the complex isotopic pattern of the chloro-bromo moiety and for accurate mass measurements to confirm elemental composition.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing excellent separation and reproducible fragmentation patterns.[9][10][11]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Compound in Volatile Solvent (e.g., Dichloromethane) Dilution Dilute to ~10-100 µg/mL Sample->Dilution GC GC System Dilution->GC Injection (Split/Splitless) Column Capillary Column (e.g., HP-5MS) GC->Column IonSource Electron Ionization (EI, 70 eV) Column->IonSource Carrier Gas (He) Oven Temperature Program Oven->GC MassAnalyzer Quadrupole or TOF IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Library Search & Spectrum Interpretation Detector->Data

Caption: Workflow for GC-MS analysis of pyridazine derivatives.

Detailed Protocol for GC-MS:

  • Sample Preparation: Dissolve the compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[6]

  • Gas Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C (use a low injection temperature initially to assess thermal stability).

    • Oven Program: Start at a low temperature (e.g., 80 °C) for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.[6]

    • Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overloading.

  • Mass Spectrometry Parameters (EI):

    • Ion Source Temperature: 230 °C.[6]

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.[6]

    • Data Acquisition: Scan mode.

Rationale for Choices:

  • Low Initial Oven Temperature: Helps to prevent thermal degradation of the analyte on the column.

  • Non-polar Column: Suitable for the separation of a wide range of organic molecules based on boiling point.

  • 70 eV Electron Ionization: Standard energy for generating reproducible fragmentation patterns that can be compared to mass spectral libraries.

Fragmentation Patterns and Structural Elucidation

Understanding the fragmentation patterns is key to confirming the structure of this compound and its derivatives.

Hypothesized Fragmentation of this compound in EI-MS:

The molecular ion (M⁺˙) will exhibit a characteristic isotopic pattern due to the presence of chlorine and bromine. The most probable fragmentation pathways include:

  • Alpha-Cleavage: Loss of a bromine radical (•Br) to form a stable pyridazinyl-methyl cation. This is a common fragmentation pathway for alkyl halides.[12]

  • Loss of HBr: Elimination of a molecule of hydrogen bromide.

  • Ring Fragmentation: Cleavage of the pyridazine ring, leading to smaller charged fragments.

Fragmentation_Pathway M [M]⁺˙ m/z 206/208/210 F1 [M-Br]⁺ m/z 127/129 M->F1 - •Br F2 [M-HBr]⁺˙ m/z 126/128 M->F2 - HBr F3 [C₄H₂ClN₂]⁺ m/z 113/115 F1->F3 - CH₂ F4 [C₃H₂N₂]⁺˙ m/z 66 F2->F4 - C₂HCl

Caption: Hypothesized EI fragmentation of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

For both LC-MS and GC-MS, tandem mass spectrometry (MS/MS) is invaluable for confirming the structure of derivatives. By selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum can be obtained. This is particularly useful for distinguishing between isomers.

Concluding Remarks for the Practicing Scientist

The mass spectrometric analysis of this compound and its derivatives requires a careful and considered approach.

  • For initial characterization and analysis of volatile analogs, GC-MS with EI is a robust choice , provided the thermal stability of the compound is confirmed.

  • LC-MS, particularly with APCI, offers greater versatility for a wider range of derivatives , including those that are less volatile or more polar. ESI is a viable alternative, especially for derivatives containing ionizable functional groups.

  • High-resolution mass spectrometry is strongly recommended to unambiguously determine the elemental composition from the complex isotopic patterns.

  • Careful sample handling is crucial. The use of aprotic solvents and prompt analysis will minimize degradation of these reactive compounds.[2]

By selecting the appropriate instrumentation and experimental conditions, researchers can obtain high-quality mass spectrometry data to confidently identify and characterize these important synthetic intermediates, thereby accelerating the drug discovery and development process.

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A Comparative Guide to the Reactivity of 3-(Bromomethyl)-6-chloropyridazine and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alkylating agents are a cornerstone of modern chemical and biomedical research, enabling the precise modification of molecules through the formation of new covalent bonds.[1] Their applications are vast, ranging from the synthesis of complex organic molecules and pharmaceuticals to their use as chemical probes for studying protein function and as chemotherapeutic agents for treating cancer.[1][2][3] The reactivity and selectivity of these agents are dictated by their unique chemical structures, governing which molecules they target and how quickly they react.

This guide provides an in-depth comparison of the reactivity of 3-(Bromomethyl)-6-chloropyridazine , a highly activated heterocyclic compound, with three other widely used alkylating agents:

  • Benzyl Bromide: A classic benzylic halide used for introducing benzyl protecting groups.[4][5]

  • Iodoacetamide: A potent and relatively specific agent for modifying cysteine residues in proteins.[6][7]

  • Methyl Iodide: The prototypical substrate for SN2 reactions, representing a sterically unhindered and highly reactive methylating agent.[8][9]

For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in the reactivity of these agents is paramount for experimental design, ensuring desired outcomes while minimizing off-target effects. This guide will delve into the theoretical principles governing their reactivity, present a comparative analysis of their structural and electronic properties, and provide a practical experimental protocol for their empirical evaluation.

Theoretical Framework: The SN2 Reaction and Key Reactivity Factors

The primary mechanism by which these alkylating agents operate is the bimolecular nucleophilic substitution (SN2) reaction . This reaction involves a single, concerted step where a nucleophile (an electron-rich species) attacks the electrophilic carbon atom, simultaneously displacing a leaving group.[10][11][12] The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent (the substrate) and the nucleophile.[12][13]

Several key factors influence the rate and success of an SN2 reaction:

  • Substrate Structure and Steric Hindrance: The SN2 mechanism relies on a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group.[11] Bulky substituents on or near the electrophilic carbon create steric hindrance, physically blocking the nucleophile's approach. This destabilizes the crowded transition state, increasing the activation energy and dramatically slowing the reaction rate.[14][15][16][17] The general order of reactivity for alkyl halides is: Methyl > Primary > Secondary >> Tertiary (tertiary substrates do not react via the SN2 mechanism).[10][14][18]

  • Leaving Group Ability: An effective leaving group must be able to stabilize the negative charge it acquires upon departing. This correlates directly with basicity: weaker bases are better leaving groups.[19][20] For the common halide leaving groups, the ability to leave increases down the periodic table as the anion becomes larger, more polarizable, and less basic. The reactivity order is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[19][21]

  • Electronic Effects of the Substrate: The electronic environment of the electrophilic carbon is critical. Electron-withdrawing groups attached to the substrate increase the partial positive charge on the carbon, making it more attractive to incoming nucleophiles and accelerating the reaction. In aromatic or heterocyclic systems like benzyl bromide or this compound, the ring's electronic properties play a significant role in stabilizing the SN2 transition state.[22][23]

Figure 1: Key factors governing the rate of an SN2 reaction.

Comparative Analysis of Selected Alkylating Agents

The reactivity of an alkylating agent is a composite of the factors described above. Here, we dissect the structural and electronic features of our four compounds to predict and explain their relative performance.

This compound
  • Structural Features: This molecule is a primary alkyl bromide, where the electrophilic methylene carbon is attached to a 6-chloropyridazine ring. The primary nature suggests low steric hindrance.[14] Bromide is an excellent leaving group, second only to iodide.[21]

  • Electronic Effects: The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. Nitrogen is more electronegative than carbon, and the two nitrogens exert a powerful electron-withdrawing inductive effect. This effect is further amplified by the chloro substituent at the 6-position. The result is a highly electron-deficient ring system that strongly polarizes the C-Br bond, making the methylene carbon exceptionally electrophilic and ripe for nucleophilic attack.[22][24]

  • Predicted Reactivity: Due to the combination of low steric hindrance, a good leaving group, and profound electronic activation from the 6-chloropyridazine ring, this agent is predicted to be the most reactive of the brominated compounds and a highly potent alkylator overall.

Benzyl Bromide
  • Structural Features: Like the pyridazine derivative, benzyl bromide is a primary alkyl bromide with minimal steric hindrance at the reaction center.[4]

  • Electronic Effects: The phenyl ring is less electronegative than the pyridazine ring. While it can stabilize the SN2 transition state via π-system conjugation, it lacks the strong inductive pull of the two nitrogen atoms found in the pyridazine heterocycle.[25][26]

  • Predicted Reactivity: Benzyl bromide is known to be a reactive alkylating agent, significantly more so than a simple primary alkyl bromide like propyl bromide, due to the stabilization of the transition state. However, its reactivity is expected to be lower than that of this compound because the benzene ring is less electron-withdrawing than the 6-chloropyridazine ring.[27]

Iodoacetamide
  • Structural Features: A primary alkyl halide with an adjacent amide functional group. Critically, the leaving group is iodide, the best among the halogens.[19][21]

  • Electronic Effects: The adjacent electron-withdrawing carboxamide group further increases the electrophilicity of the methylene carbon.

  • Predicted Reactivity: Iodoacetamide is exceptionally reactive. This is due to the synergistic effect of having the best possible halogen leaving group (I⁻) and minimal steric hindrance.[7] It is widely used in proteomics to irreversibly alkylate the highly nucleophilic thiol groups of cysteine residues, often reacting to completion in minutes at room temperature.[6][28]

Methyl Iodide
  • Structural Features: The simplest alkyl halide, featuring a methyl group. It represents the absolute minimum in steric hindrance.[8][29] The leaving group is iodide.

  • Electronic Effects: Lacks any significant electronic activation beyond the polarity of the C-I bond itself.

  • Predicted Reactivity: Methyl iodide is the benchmark for SN2 reactions.[9] Its unparalleled lack of steric hindrance combined with an excellent leaving group makes it extremely reactive toward a wide range of nucleophiles.[8][11]

Summary of Properties and Predicted Reactivity
FeatureThis compoundBenzyl BromideIodoacetamideMethyl Iodide
Structure Primary, HeterocyclicPrimary, BenzylicPrimary, Amide-substitutedMethyl
Leaving Group Br⁻ (Very Good)Br⁻ (Very Good)I⁻ (Excellent)I⁻ (Excellent)
Steric Hindrance LowLowVery LowMinimal (Lowest Possible)
Electronic Effects Very Strong ActivationModerate ActivationModerate ActivationMinimal
Predicted Reactivity Very HighHighVery HighExtremely High
Primary Use Case Highly activated alkylation, synthesisBenzylation, protecting groupsCysteine modification, proteomicsMethylation, organic synthesis

Experimental Protocol: A Self-Validating Comparison of Alkylation Rates

To empirically validate the predicted reactivity, a standardized kinetic experiment is essential. The following protocol describes a method to compare the alkylation rates of the four agents against a model thiol nucleophile, N-acetyl-L-cysteine, by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices
  • Nucleophile: N-acetyl-L-cysteine is chosen because its thiol group is a soft, potent nucleophile representative of cysteine residues in proteins, a common target for alkylating agents. Its reactivity is pH-dependent, so a buffered system is crucial for reproducibility.

  • Solvent System: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic co-solvent (e.g., acetonitrile) is used. The buffer maintains a constant pH to ensure the thiol is partially deprotonated to the more nucleophilic thiolate form, while the co-solvent ensures the solubility of all alkylating agents.

  • Detection: HPLC with UV detection is ideal. The disappearance of the N-acetyl-L-cysteine peak and the appearance of the new, more nonpolar product peak can be accurately quantified over time.

  • Control: Running all reactions under identical conditions of temperature, concentration, and pH ensures that any observed differences in reaction rate are directly attributable to the intrinsic reactivity of the alkylating agent itself.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis Prep_Reagents Prepare Stock Solutions: - N-acetyl-L-cysteine in Buffer (pH 7.4) - Alkylating Agents in ACN Prep_HPLC Equilibrate HPLC System Start_Rxn Initiate Reaction: Mix Nucleophile and Alkylating Agent (1:1 molar ratio) at constant T Prep_Reagents->Start_Rxn Time_Points Collect Aliquots at Timed Intervals (e.g., 0, 1, 2, 5, 10, 30 min) Start_Rxn->Time_Points Quench Quench Reaction in Aliquot (e.g., with excess thiol or acid) Time_Points->Quench Inject Inject Quenched Sample into HPLC Quench->Inject Integrate Integrate Peak Areas (Reactant and Product) Inject->Integrate Plot Plot [Reactant] vs. Time and Calculate Initial Rate (k) Integrate->Plot

Figure 2: Workflow for comparative kinetic analysis of alkylating agents.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 20 mM stock solution of N-acetyl-L-cysteine in 100 mM sodium phosphate buffer, pH 7.4.

    • Prepare 20 mM stock solutions of this compound, benzyl bromide, iodoacetamide, and methyl iodide in acetonitrile (ACN). Safety Note: These agents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.[5]

  • Reaction Setup:

    • For each alkylating agent, label a series of HPLC vials for each time point (e.g., T=0, T=1, T=5, etc.).

    • Add a quenching solution (e.g., 10 µL of 1 M 2-mercaptoethanol) to each vial, except the T=0 vial.

    • Equilibrate the N-acetyl-L-cysteine solution and the alkylating agent solutions to a constant temperature (e.g., 25 °C) in a water bath.

  • Reaction Initiation and Sampling:

    • To start the reaction, mix equal volumes of the 20 mM N-acetyl-L-cysteine solution and one of the 20 mM alkylating agent solutions in a reaction vessel. This results in a final concentration of 10 mM for each reactant. Start a timer immediately.

    • At each designated time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture and immediately dispense it into the corresponding labeled HPLC vial containing the quenching agent. This instantly stops the alkylation reaction.

    • For the T=0 sample, mix the reactants directly in the vial containing the quencher.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC with UV detection (e.g., at 214 nm for the peptide bond and 260 nm for the aromatic/heterocyclic rings).

    • Use a suitable C18 column and a gradient elution method, for example, from 5% ACN in water (with 0.1% TFA) to 95% ACN over 15 minutes, to separate the unreacted N-acetyl-L-cysteine from the alkylated product.

  • Data Analysis:

    • For each time point, integrate the peak area of the remaining N-acetyl-L-cysteine.

    • Convert peak areas to concentrations using a standard curve or by assuming the T=0 sample represents 100% starting material.

    • Plot the concentration of N-acetyl-L-cysteine versus time for each of the four alkylating agents.

    • The initial slope of each curve will be proportional to the initial reaction rate, allowing for a direct quantitative comparison of reactivity.

Discussion and Application-Specific Insights

The choice of an alkylating agent is not merely about raw reactivity; it is a strategic decision based on the specific application.

  • For Maximum Reactivity and Activation (this compound): This agent is the tool of choice when extreme electrophilicity is required. It is particularly well-suited for alkylating weakly nucleophilic sites that may be resistant to other agents or when reaction times must be minimized. The embedded pyridazine moiety can also serve as a valuable pharmacophore or a handle for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions at the chloro position.

  • For Standard Benzylation (Benzyl Bromide): As a well-understood and moderately priced reagent, benzyl bromide remains the workhorse for introducing benzyl protecting groups on alcohols and amines in organic synthesis.[4] Its reactivity is high but generally more controllable than its pyridazine counterpart, reducing the risk of unwanted side reactions with sensitive functional groups.

  • For Targeted Bioconjugation (Iodoacetamide): The high reactivity and strong preference of iodoacetamide for soft nucleophiles make it the gold standard for modifying thiol groups in cysteine residues.[6][7] This specificity is crucial in proteomics for blocking disulfide bond formation and in creating antibody-drug conjugates.[6] However, researchers must be mindful of reaction conditions (pH, time), as side reactions with other nucleophilic residues (lysine, histidine, N-termini) can occur.[30][31]

  • For Simple Methylation (Methyl Iodide): In synthetic chemistry, when a methyl group needs to be added, methyl iodide offers a combination of high reactivity and minimal steric profile.[8][32] Its small size allows it to access sterically hindered nucleophiles that larger alkylating agents cannot. However, its high volatility and toxicity necessitate careful handling.[29][33]

Conclusion

The reactivity of alkylating agents is a nuanced interplay of steric, electronic, and leaving group effects. While methyl iodide and iodoacetamide are exceptionally reactive due to minimal steric hindrance and an excellent iodide leaving group, This compound stands out as a uniquely potent agent due to the profound electronic activation conferred by its heterocyclic ring. It offers a level of reactivity that surpasses that of the traditional benzyl bromide, opening new avenues for modifying challenging substrates. Ultimately, the optimal choice of alkylating agent is context-dependent, and a thorough understanding of the principles laid out in this guide will empower researchers to make informed decisions that align with their specific experimental goals.

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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, continues to be a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][4] The ever-growing demand for novel pyridazine derivatives with tailored functionalities necessitates the development of more efficient, versatile, and sustainable synthetic methodologies. This guide provides a comparative analysis of contemporary alternative reagents and strategies for the synthesis of functionalized pyridazines, moving beyond classical condensation reactions. We will delve into the mechanistic underpinnings of these approaches, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Shifting Paradigms: A Comparative Overview of Modern Synthetic Strategies

Traditional syntheses of pyridazines often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine, a method that can be limited by the availability of starting materials and harsh reaction conditions.[2][3] Modern organic synthesis has ushered in an era of elegant and powerful alternatives that offer greater control over regioselectivity, functional group tolerance, and overall efficiency. This section compares some of the most impactful contemporary strategies.

Cycloaddition Reactions: The Power of Controlled Ring Formation

Cycloaddition reactions have emerged as a cornerstone for pyridazine synthesis, providing a predictable and often stereocontrolled route to the core heterocycle.

The [4+2] cycloaddition, or Diels-Alder reaction, and its heteroatom variant, the aza-Diels-Alder reaction, are powerful tools for constructing the pyridazine ring. A notable advancement is the use of inverse-electron-demand aza-Diels-Alder (iEDDA) reactions, where an electron-deficient diene reacts with an electron-rich dienophile.[4]

A compelling example is the reaction of 1,2,3-triazines with 1-propynylamines, which proceeds under neutral, metal-free conditions to afford highly functionalized 6-aryl-pyridazin-3-amines in high yields.[4] This method offers broad substrate scope and excellent functional group compatibility.[4] Another innovative [4+2] cycloaddition involves the catalyst-free reaction of α-halogeno hydrazones with enaminones, providing regioselective access to pyridazine derivatives under mild conditions.[5]

A transition-metal-free [4+2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes has also been developed, furnishing 1,4,5,6-tetrahydropyridazines which can be readily converted to pyridazines.[6] This protocol is lauded for its operational simplicity, high efficiency, and wide substrate scope.[6]

Workflow for [4+2] Cycloaddition-Elimination Synthesis of Pyridazines

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Cycloaddition & Elimination cluster_2 Step 3: Product Formation A α-Halogeno Hydrazone C [4+2] Cycloaddition A->C B Enaminone B->C D Elimination of HX and H2O C->D E Functionalized Pyridazine D->E

Caption: A generalized workflow for the synthesis of functionalized pyridazines via a [4+2] cycloaddition-elimination strategy.

[3+n] cycloaddition reactions offer another versatile avenue to pyridazine and fused-pyridazine systems. For instance, [3+2] cycloadditions of diazopropane to pyridazinones have been employed to synthesize saturated pyrazolo[3,4-d]pyridazinones.[7] Furthermore, copper-catalyzed [3+2] cycloaddition reactions have been utilized to prepare 3,6-bis(4-triazolyl)pyridazines.[7] A notable [3+3] annulation involves the reaction of an in situ generated α-diazoester anion with chalcone epoxides to yield highly functionalized pyridazine esters.[7]

Greener Synthetic Approaches: Efficiency and Sustainability

The principles of green chemistry are increasingly influencing the design of synthetic routes, and pyridazine synthesis is no exception. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.[8]

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[9][10] The synthesis of tri-substituted pyridazines and novel bioactive thiazolyl-pyridazinediones has been successfully achieved using microwave-assisted, one-pot, three-component reactions.[11][12] These methods are often performed under solvent-free or in environmentally benign solvents, further enhancing their green credentials.[9]

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly atom-economical and efficient.[8] The microwave-assisted, one-pot, three-component synthesis of thiazolyl-pyridazinediones exemplifies the power of MCRs in rapidly generating molecular complexity from simple starting materials.[11]

C-H Functionalization: A Direct Approach

Direct C-H functionalization of pre-existing heterocyclic rings represents a paradigm shift in synthetic chemistry, avoiding the need for pre-functionalized starting materials.[13][14] While the electron-deficient nature of the pyridine ring presents challenges, significant progress has been made in its C-H functionalization, which can be a stepping stone to pyridazine synthesis.[13] Transition-metal catalysis has been instrumental in achieving C-H alkylation, arylation, and other transformations on the pyridine ring, providing precursors for more complex heterocyclic systems.[13]

Comparative Data of Alternative Pyridazine Syntheses

To provide a clear comparison of the discussed methodologies, the following table summarizes key experimental parameters and outcomes.

Synthetic Strategy Key Reagents Catalyst/Conditions Typical Yields Key Advantages References
[4+2] Cycloaddition-Elimination α-Halogeno hydrazones, EnaminonesCatalyst-free, mild conditionsGoodHigh regioselectivity, good functional group tolerance[5]
Inverse-Electron-Demand Aza-Diels-Alder 1,2,3-Triazines, 1-PropynylaminesMetal-free, neutral conditionsHighBroad substrate scope, simple conditions[4]
[4+2] Cycloaddition Alkoxyallenes, 1,2-Diaza-1,3-dienesTransition-metal-freeExcellentHigh efficiency, wide substrate scope, operational simplicity[6]
Microwave-Assisted Three-Component Various (e.g., maleic anhydride derivatives, hydrazines, thiazole precursors)Chitosan (biocatalyst), Microwave (500W, 150°C)High/EfficientShort reaction times, eco-friendly catalyst and energy source[11]
Lewis Acid-Mediated iEDDA 3-Bromotetrazine, Silyl-enol-ethersBF₃·OEt₂Good to ExcellentMild conditions, access to 3-bromo-pyridazines for further functionalization[15]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for two representative and innovative pyridazine syntheses.

Protocol 1: Metal-Free [4+2] Aza-Diels-Alder Reaction for the Synthesis of 6-Aryl-pyridazin-3-amines

This protocol is adapted from the work of Kodama, Sasaki, and Sugimura (2021).[4]

Rationale: This method exemplifies a sustainable and efficient approach to pyridazine synthesis, avoiding the use of metal catalysts and proceeding under neutral conditions. The inverse-electron-demand nature of the reaction allows for the use of readily available starting materials.

Materials:

  • Substituted 1,2,3-triazine (1.0 equiv)

  • 1-Propynylamine (1.2 equiv)

  • Toluene (solvent)

Procedure:

  • To a sealed tube, add the substituted 1,2,3-triazine and toluene.

  • Add the 1-propynylamine to the solution at room temperature.

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 6-aryl-pyridazin-3-amine.

Reaction Mechanism: Inverse-Electron-Demand Aza-Diels-Alder

G A 1,2,3-Triazine (Electron-deficient Diene) C [4+2] Cycloaddition (Concerted) A->C B 1-Propynylamine (Electron-rich Dienophile) B->C D Unstable Bicyclic Intermediate C->D E Retro-Diels-Alder (N2 extrusion) D->E F 6-Aryl-pyridazin-3-amine E->F

Caption: The proposed mechanism for the synthesis of 6-aryl-pyridazin-3-amines via an inverse-electron-demand aza-Diels-Alder reaction.

Protocol 2: Microwave-Assisted One-Pot Three-Component Synthesis of Thiazolyl-Pyridazinediones

This protocol is based on the research by Hafez, El-Gazzar, and Nawwar (2017).[11]

Rationale: This protocol showcases a green chemistry approach that combines the efficiency of a one-pot, three-component reaction with the speed of microwave-assisted synthesis, utilizing a natural and biodegradable catalyst.

Materials:

  • Maleic anhydride derivative (1 mmol)

  • Thiazole-based hydrazine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Chitosan (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a microwave-safe vessel, combine the maleic anhydride derivative, thiazole-based hydrazine, aromatic aldehyde, and a catalytic amount of chitosan in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C and 500 W for 2-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-thiazolyl-pyridazinedione derivative.

Conclusion and Future Outlook

The synthesis of functionalized pyridazines has undergone a significant evolution, with a clear trend towards more efficient, selective, and sustainable methodologies. Cycloaddition reactions, particularly metal-free and catalyst-free variants, have proven to be exceptionally powerful for constructing the pyridazine core with a high degree of control. Concurrently, green chemistry approaches, such as microwave-assisted synthesis and multicomponent reactions, are minimizing the environmental impact of these synthetic processes. The continued exploration of novel reagents and catalytic systems, including the expansion of C-H functionalization strategies, will undoubtedly lead to even more innovative and practical routes to this important class of heterocycles, further fueling their application in drug discovery and materials science.

References

  • Li, Y., et al. (2022). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. [Link]

  • Chauhan, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • Zhang, J., et al. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances. [Link]

  • Gherghel, D., et al. (2023). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

  • Karakhanov, E. A., et al. (2021). Recent advances in pyridazine chemistry. ResearchGate. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2017). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

  • Jha, K., et al. (2010). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. [Link]

  • Verma, A., & Kumar, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Williams, K. (2018). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Digital Commons@Georgia Southern. [Link]

  • Schnell, S. D., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]

  • Kumar, A., & Maurya, R. A. (2014). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Gule, N. P., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

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A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Analyzing Pyridazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyridazine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active agents. The synthesis of these nitrogen-containing heterocycles, however, is a process where precision is paramount. Monitoring reaction progress, confirming product identity, quantifying yield, and profiling impurities are non-negotiable steps that demand robust, reliable, and often orthogonal analytical methods.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of pyridazine reaction mixtures. Moving beyond a simple list of procedures, we will explore the causal relationships between the physicochemical properties of pyridazines and the strategic choices made during method development, empowering you to not only follow a protocol but to understand, adapt, and troubleshoot it.

The Analytical Challenge: Understanding Pyridazine's Physicochemical Behavior

The key to mastering the analysis of pyridazine derivatives lies in understanding their fundamental chemical nature. Pyridazines are basic, polar, nitrogen-containing heterocycles. This structure dictates their behavior in a chromatographic system and presents specific challenges.

  • Basicity and pKa: Pyridazine itself has a pKa of approximately 2.33.[1] This means that in mobile phases with a pH below ~2.3, the molecule will be predominantly protonated (cationic), while at a higher pH, it will be in its neutral form. Operating near the pKa is detrimental, as the compound can exist in both ionized and non-ionized states, leading to severe peak broadening and tailing.[1]

  • Silanol Interactions: The basic nitrogen atoms in the pyridazine ring are prime candidates for strong, undesirable secondary interactions with acidic residual silanol groups on the surface of traditional silica-based stationary phases.[1] This is a principal cause of peak tailing, which compromises resolution and integration accuracy.

  • Polarity: The inherent polarity of the pyridazine moiety can lead to poor retention on conventional reversed-phase columns (like C18) under highly aqueous mobile phase conditions, especially for derivatives with few hydrophobic substituents.

HPLC: The Workhorse for Quantification and Purity Assessment

For routine analysis, purity determination, and quantification of the main components in a reaction mixture, HPLC with UV detection is the established and indispensable workhorse.[2] A successful HPLC method for pyridazines is one that directly counteracts the challenges of their basicity and polarity.

Causality-Driven Method Development for HPLC

The logical flow of method development is not arbitrary; it is a systematic process of eliminating variables to achieve optimal separation.


}

HPLC Method Development Workflow

1. Stationary Phase Selection: The Foundation of Good Chromatography

The choice of column is the single most critical factor in preventing peak tailing for basic compounds.[1]

  • High-Purity, End-Capped Silica (Type B): This should be the default choice. These columns are manufactured with silica that has a very low metal content and feature a chemical deactivation of most residual silanol groups, significantly reducing the sites for secondary interactions.[1]

  • Polar-Embedded Phases: These phases incorporate a polar group (e.g., amide, carbamate) near the silica surface. This can provide alternative selectivity for nitrogen-containing heterocycles and can also shield the analyte from underlying silanol groups.

  • Mixed-Mode Phases: For highly polar pyridazines, mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide superior retention and selectivity that is tunable with mobile phase pH and ionic strength.[3][4]

2. Mobile Phase Optimization: Taking Control of Peak Shape

The mobile phase must be engineered to ensure the pyridazine analyte is well-behaved.

  • pH Control: The most robust approach is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For pyridazines, a low pH (e.g., 2.5 - 3.5) using modifiers like formic acid or trifluoroacetic acid (TFA) ensures the molecule is fully protonated, leading to a single, consistent interaction with the stationary phase.[1]

  • Additives as Competing Agents: If peak tailing persists even after pH optimization, a competing base like Triethylamine (TEA) can be added to the mobile phase at a low concentration (0.1-0.5%).[1] TEA is a stronger base than the pyridazine and will preferentially interact with any remaining active silanol sites, effectively blocking them from the analyte and dramatically improving peak symmetry.[1]

Experimental Protocol: A Self-Validating HPLC-UV Method for Purity

This protocol describes a robust, general-purpose method for assessing the purity of a synthesized pyridazine derivative. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[5][6]

Instrumentation:

  • HPLC system with a UV/PDA detector, column oven, and autosampler.[2]

Chromatographic Conditions:

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm or the λmax of the specific pyridazine derivative.[2]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the reaction mixture and dissolve it in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute this stock 1:10 with the same diluent to a working concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[2]

  • System Suitability: Before analysis, inject a standard solution of the purified pyridazine derivative five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the prepared sample.

  • Purity Calculation: Determine purity using the area percentage method. The area of the main product peak is divided by the total area of all integrated peaks in the chromatogram.[2]

LC-MS: For Unambiguous Identification and Trace-Level Sensitivity

While HPLC-UV is excellent for quantification, it provides no definitive structural information. When the goal is to confirm the molecular weight of the desired product, identify unknown impurities, or track trace-level components, LC-MS is the superior technology.


}

LC-MS Experimental Workflow

Key Considerations for LC-MS Method Development

Transitioning from an HPLC-UV to an LC-MS method requires specific adjustments to ensure compatibility with the mass spectrometer.

  • Volatile Mobile Phases: Non-volatile buffers like phosphate are incompatible with MS as they will crystallize in the source and contaminate the instrument.[7] Buffers must be replaced with volatile alternatives like ammonium formate or ammonium acetate . Formic acid remains an excellent choice as a pH modifier.

  • Ionization Source: For basic compounds like pyridazines, Electrospray Ionization (ESI) in positive ion mode is the standard.[3] It is a soft ionization technique that typically produces an abundant protonated molecular ion ([M+H]+).

  • Adduct Formation: In ESI, it is common to observe adduct ions, where the analyte molecule associates with other ions present in the mobile phase or from the system (e.g., glassware).[8] For pyridazines, be prepared to identify:

    • [M+H]+: The protonated molecule.

    • [M+Na]+: Sodium adduct (+22.9898 Da).[9]

    • [M+K]+: Potassium adduct (+38.9637 Da).[9]

    • [M+NH₄]+: Ammonium adduct, if using an ammonium buffer (+18.0344 Da).[9] Recognizing these adducts is crucial to correctly assigning the molecular weight of an unknown peak.

  • Fragmentation Analysis (MS/MS): To gain structural information, ions of interest can be isolated and fragmented. The pyridazine ring has characteristic fragmentation patterns, often involving the loss of stable neutral molecules. Pronounced fragments can correspond to the loss of N₂, H₂N₂, or multiple HCN units, providing a fingerprint for the core structure.[10]

Experimental Protocol: A General LC-MS Method for Identification

This protocol is designed to identify the main components and significant impurities in a reaction mixture.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

Chromatographic Conditions:

  • Column: End-capped C18, 2.1 x 100 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometer Conditions (ESI+):

  • Capillary Voltage: 3.2 kV.[3]

  • Drying Gas (Nitrogen) Temperature: 250 °C.[3]

  • Drying Gas Flow: 11 L/min.[3]

  • Nebulizer Pressure: 35 psi.[3]

  • Scan Range: m/z 100 - 1000.

  • Data Acquisition: Full scan mode for initial analysis. Targeted MS/MS can be performed on subsequent runs for structural elucidation of specific peaks.

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, using Mobile Phase A as the primary diluent. A final concentration of 1-10 µg/mL is typically sufficient for LC-MS analysis.

  • Analysis: Inject the sample and acquire the data.

  • Data Interpretation:

    • Extract ion chromatograms for the expected m/z of your product ([M+H]+).

    • Examine the mass spectra of major and minor peaks to identify their molecular weights. Look for common adducts to confirm assignments.

    • Compare the isotopic pattern of the molecular ion cluster with the theoretical pattern for its elemental formula.

    • For unknown impurities, use the accurate mass data to predict possible elemental formulas.

Comparative Performance and Method Selection

The choice between HPLC-UV and LC-MS is dictated by the analytical question you need to answer. They are complementary, not mutually exclusive, techniques.


}

Method Selection Decision Tree

Table 1: Performance Comparison of HPLC-UV and LC-MS

FeatureHPLC-UVLC-MSRationale & Field Insights
Primary Use Quantitative analysis, PurityQualitative analysis, IdentificationHPLC-UV excels at providing precise area percent purity for major components, which is essential for reaction monitoring and final product release.[2] LC-MS is unparalleled for identifying what those components actually are.
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)The mass spectrometer is an inherently more sensitive detector than a UV detector, making it ideal for detecting trace-level impurities that might be missed by UV.[2]
Selectivity Moderate (Chromatographic)Very High (Chromatographic + m/z)HPLC-UV relies solely on retention time for separation. Co-eluting peaks cannot be distinguished. LC-MS adds a second dimension of separation (mass-to-charge ratio), easily resolving chromatographically overlapping compounds.
Information Retention Time, UV SpectrumRetention Time, Accurate Mass, Isotopic Pattern, Fragmentation DataLC-MS provides a wealth of structural information, allowing for high-confidence identification of unknowns and confirmation of the target molecule's identity.[11]
Robustness HighModerateHPLC-UV systems are generally more robust and require less maintenance. MS systems are more complex and sensitive to contamination from non-volatile salts and matrix effects.[3]
Cost LowerHigherThe initial capital investment and ongoing maintenance costs for an LC-MS system are significantly higher than for an HPLC-UV system.
Mobile Phase Flexible (Phosphate, etc.)Restricted (Volatile only)The need for volatile buffers is a key constraint in LC-MS method development.[7]

Conclusion

In the landscape of pharmaceutical development, HPLC-UV and LC-MS are not competing technologies but powerful partners in the analysis of pyridazine reaction mixtures. HPLC-UV provides the robust, quantitative data necessary for process control and purity assessment, serving as the reliable workhorse of the analytical lab. LC-MS delivers the high-fidelity, structural information required for unambiguous product confirmation and the deep characterization of complex impurity profiles. A Senior Application Scientist leverages both, applying the right tool to the right question, ensuring that every synthesized batch of a promising pyridazine-based therapeutic is understood with the highest degree of analytical certainty.

References

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 7675–7686. [Link]

  • Kramer, V. K., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(7), 31-43. [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. [Link]

  • Carradori, S., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(9), 1236. [Link]

  • Monti, M. R., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044313. [Link]

  • Jain, D. K., et al. (2012). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Journal of the Brazilian Chemical Society, 23(7), 1302-1309. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Bowie, J. H., et al. (1967). Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Smirnova, T. N., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. TUprints. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Waters. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • Van de Velde, S., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412, 7633–7645. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallographic Analysis of Pyridazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a "privileged structure" for designing novel therapeutic agents and functional materials.[2][3] The precise three-dimensional arrangement of atoms within these molecules, which dictates their biological activity and material properties, is definitively determined by single-crystal X-ray diffraction (SC-XRD).[4] This guide provides an in-depth, experience-driven comparison of crystallographic analysis techniques for pyridazine-containing compounds, supported by experimental data and established protocols.

The Decisive Role of Crystal Quality: A Comparative Overview of Crystallization Strategies

The journey to a high-resolution crystal structure begins with the successful growth of a high-quality single crystal. This is often the most challenging and critical step in the entire process.[5] For pyridazine derivatives, the choice of crystallization method can profoundly influence the outcome. The inherent polarity and potential for varied intermolecular interactions of the pyridazine ring mean that a one-size-fits-all approach is seldom effective. Below, we compare the most common crystallization techniques, offering insights into their applicability for this class of compounds.

Crystallization TechniquePrincipleAdvantages for Pyridazine CompoundsDisadvantages & Considerations
Slow Evaporation A solution of the compound is allowed to stand, and as the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[5]Simple to set up; effective for moderately soluble compounds; solvent choice can influence crystal packing.Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast; risk of oiling out for highly soluble compounds.
Vapor Diffusion (Hanging & Sitting Drop) A drop containing the compound and a precipitant is equilibrated against a larger reservoir of the precipitant at a higher concentration. Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop, inducing crystallization.Requires only small amounts of material; allows for fine-tuning of crystallization conditions by varying precipitant and compound concentrations; excellent for screening a wide range of conditions.More complex setup than slow evaporation; potential for protein denaturation if using this method for co-crystallization with biological macromolecules.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.Can produce large, high-quality crystals; effective for compounds with a significant temperature-dependent solubility.Requires careful control of the cooling rate to avoid the formation of multiple small crystals; not suitable for thermally unstable compounds.
Co-crystallization The target pyridazine compound is crystallized with a second molecule (a "co-former") to form a new crystalline solid with a defined stoichiometric ratio.Can improve the physicochemical properties of the parent compound, such as solubility and stability; can be used to crystallize compounds that are difficult to crystallize on their own.Requires screening of suitable co-formers; the resulting crystal structure is of the co-crystal, not the pure compound.

Field-Proven Insights:

Our experience has shown that for many neutral pyridazine derivatives, a combination of slow evaporation and vapor diffusion techniques often yields the best results. The polarity of the pyridazine ring can lead to strong solvent interactions, making solvent screening a critical parameter.[6][7][8] For pyridazine salts or compounds with strong hydrogen bonding capabilities, co-crystallization with appropriate counter-ions or co-formers can be a particularly effective strategy.

Experimental Workflow: From Powder to Structure

The following diagram illustrates the comprehensive workflow for the single-crystal X-ray crystallographic analysis of a pyridazine-containing compound.

X-ray Crystallography Workflow X-ray Crystallographic Analysis Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Deposition Compound Pyridazine Compound (Powder) Dissolution Dissolution in Appropriate Solvent(s) Compound->Dissolution Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Dissolution->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Diffractometer Mount on Diffractometer Crystal_Selection->Diffractometer Data_Collection X-ray Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, etc.) Validation->Analysis Deposition Deposition in Crystallographic Database (e.g., CCDC) Analysis->Deposition

Caption: Overall workflow for X-ray crystallographic analysis.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for determining the crystal structure of a novel pyridazine derivative.

1. Crystal Growth (Vapor Diffusion Method):

  • Rationale: This method is chosen for its efficiency in screening multiple conditions with minimal compound usage.

  • Procedure:

    • Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., methanol, ethanol, or a mixture) at a concentration close to saturation.

    • In a 24-well crystallization plate, add 500 µL of various precipitant solutions (e.g., different concentrations of salts, polymers like PEG, or organic solvents in which the compound is less soluble) to the reservoirs.

    • On a siliconized glass cover slip, mix 1 µL of the compound stock solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the reservoir to create a "hanging drop."

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Rationale: Proper crystal mounting is crucial for obtaining high-quality diffraction data. The data collection strategy aims to measure a complete and redundant set of reflections.[9]

  • Procedure:

    • Using a micromanipulator and a cryo-loop, carefully select a single, well-formed crystal with sharp edges and no visible defects.[5]

    • Quickly transfer the crystal to a stream of cold nitrogen gas (typically 100 K) on the diffractometer to prevent solvent loss and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The total data collection time can range from a few hours to a full day, depending on the crystal's diffracting power and the X-ray source.[10]

3. Structure Solution and Refinement:

  • Rationale: Computational methods are used to determine the arrangement of atoms from the diffraction pattern and then refine this model to best fit the experimental data.[10]

  • Procedure:

    • Process the collected images to integrate the intensities of the diffraction spots and apply necessary corrections.

    • Determine the unit cell dimensions and space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and displacement parameters of the model against the experimental data using least-squares minimization.

    • Validate the final structure using software tools to check for geometric reasonability and agreement with the diffraction data.

Comparative Analysis of Crystallographic Data for Pyridazine Derivatives

The following table presents crystallographic data for a selection of pyridazine-containing compounds, illustrating the diversity of crystal packing and unit cell parameters that can be observed.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazineC₁₄H₁₁ClN₂MonoclinicP2₁/c3.8568(1)11.0690(3)26.4243(7)92.777(1)[11]
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleC₁₇H₁₀BrN₅STriclinicP-15.9308(2)10.9695(3)14.7966(4)98.6180(10)[12]
N-Substituted 3,6-di(2-pyridyl)pyridazineC₁₈H₁₄N₄MonoclinicP2₁/c6.164(6)14.713(1)17.365(1)95.380(1)[13]
Imidazo[1,2-b]pyridazine derivativeC₂₄H₂₀N₄O₄MonoclinicP2₁/c12.345(3)10.987(2)15.678(4)109.87(1)[14]

Key Observations:

  • The presence of different substituents on the pyridazine ring significantly influences the crystal packing, leading to different crystal systems and space groups.

  • Even subtle changes in the molecular structure can lead to substantial differences in the unit cell dimensions.

  • The planarity of the pyridazine ring often promotes π-π stacking interactions in the crystal lattice, a key feature in the solid-state organization of these compounds.[11]

Intermolecular Interactions in Pyridazine Crystal Packing

The two adjacent nitrogen atoms in the pyridazine ring are excellent hydrogen bond acceptors, which plays a crucial role in the formation of supramolecular assemblies. The following diagram illustrates the common intermolecular interactions observed in the crystal structures of pyridazine-containing compounds.

Intermolecular_Interactions Common Intermolecular Interactions in Pyridazine Crystals Pyridazine1 Pyridazine Derivative A Pyridazine2 Pyridazine Derivative B Pyridazine1->Pyridazine2 Hydrogen Bonding (N···H-X) Aromatic Aromatic Ring (π-system) Pyridazine1->Aromatic π-π Stacking Solvent Solvent Molecule (e.g., H2O, MeOH) Pyridazine2->Solvent Solvent-Mediated H-Bonding

Caption: Key intermolecular interactions involving pyridazine moieties.

Conclusion

The X-ray crystallographic analysis of pyridazine-containing compounds is an indispensable tool for elucidating their three-dimensional structures and understanding their structure-property relationships. A successful analysis hinges on the ability to grow high-quality single crystals, which often requires a systematic screening of various crystallization techniques and conditions. The unique electronic and steric properties of the pyridazine ring give rise to a rich variety of intermolecular interactions that govern their crystal packing. By understanding these principles and employing a rigorous experimental workflow, researchers can confidently determine the crystal structures of novel pyridazine derivatives, paving the way for the development of new drugs and advanced materials.

References

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4983. [Link]

  • Balamurugan, R., et al. (2015). N-Substituted pyridazines as building blocks in novel supramolecular architectures. RSC Advances, 5(92), 75233-75242. [Link]

  • Karmakar, S., et al. (2010). Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. Crystal Growth & Design, 10(10), 4436-4447. [Link]

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  • TBC6 Host–Guest System. Crystal Growth & Design, 21(3), 1649–1657. [Link]

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  • El-Faham, A., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1225, 129255. [Link]

  • Inhester, L., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A, 125(33), 7198–7206. [Link]

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  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Chemistry of Heterocyclic Compounds, 55(6), 972-978. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

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  • Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 25(21), 5003. [Link]

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A Senior Application Scientist's Guide to Catalytic Systems for Pyridazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Moiety and the Cross-Coupling Challenge

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern chemistry. Its unique electronic properties—being electron-deficient with a high dipole moment—make it a valuable pharmacophore in medicinal chemistry and a versatile component in materials science.[1] Pyridazine derivatives are found in a growing number of drugs targeting cardiovascular and inflammatory systems, as well as ligands in catalysis and materials for nonlinear optics.[2][3]

However, the very electronic nature that makes pyridazines attractive also presents a significant synthetic challenge. The electron-deficient ring can deactivate catalysts, and the Lewis basic nitrogen atoms can lead to catalyst poisoning. Historically, the functionalization of this ring system was often achieved through multi-step ring synthesis.[1] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, enabling the direct and modular introduction of carbon and heteroatom substituents onto the pyridazine core.[3][4]

This guide provides a comparative analysis of the primary catalytic systems employed for pyridazine cross-coupling. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system is paramount and is dictated by the desired bond formation (C-C, C-N, C-S, etc.), the nature of the coupling partners (halide, triflate, boronic acid, amine), and cost considerations. The landscape is dominated by palladium, with nickel emerging as a powerful, cost-effective alternative, and copper playing crucial niche roles.

Palladium-Based Systems: The Workhorse of Pyridazine Functionalization

Palladium catalysis is the most extensively studied and versatile method for pyridazine cross-coupling due to its broad functional group tolerance and predictable reactivity.[3] The general catalytic cycle, exemplified by the Suzuki-Miyaura reaction, forms the basis for understanding these transformations.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R-Pd(II)-X)L₂ Pd0->OxAdd R-X (Pyridazine-Halide) Trans Transmetalation Complex (R-Pd(II)-R')L₂ OxAdd->Trans R'-B(OR)₂ (Boronic Acid/Ester) + Base RedElim Reductive Elimination (Product Formation) Trans->RedElim RedElim->Pd0 R-R' (Product)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in Catalyst Selection: The efficiency of the palladium catalyst is critically dependent on the supporting ligand.

  • Oxidative Addition: This is often the rate-limiting step. The electron-deficient nature of the pyridazine ring actually facilitates this step compared to more electron-rich heterocycles.[2]

  • Reductive Elimination: This step forms the desired product. Bulky, electron-donating ligands (e.g., phosphines like SPhos, XPhos, or N-heterocyclic carbenes) accelerate this step, preventing side reactions and improving catalyst turnover.

Comparative Performance Data for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction for pyridazines due to the mild reaction conditions and the commercial availability and stability of boronic acids.[3]

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Insights & References
Pd(PPh₃)₄PPh₃Na₂CO₃ / K₂CO₃Toluene or DME/H₂O80-11028-84%The "classical" catalyst. Often requires longer reaction times and may fail for less reactive chlorides.[3][4]
PdCl₂(dppf)dppfK₂CO₃DME80HighMore robust than Pd(PPh₃)₄, offering better stability and yields for a wider range of substrates.[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene / Dioxane10090-98%A highly active "Buchwald-type" system, excellent for challenging substrates including chlorides and triflates.[4][5]
Pd₂(dba)₃ / XPhosXPhosK₂CO₃THF8088-96%Another highly effective system, often used for C-N (Buchwald-Hartwig) couplings but also excellent for C-C bond formation.[5]

Other Key Palladium-Catalyzed Reactions:

  • Buchwald-Hartwig Amination: Forms C-N bonds, crucial for introducing amine functionalities. These reactions typically require a strong base (e.g., NaOt-Bu) and bulky, electron-rich phosphine ligands like XPhos.[4]

  • Sonogashira Coupling: Forms C-C triple bonds by coupling terminal alkynes with halopyridazines. This reaction classically uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI).[1][4]

  • Stille Coupling: Utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents has led to a decline in its use in favor of Suzuki couplings.[1]

Nickel-Based Systems: A Potent and Economical Alternative

Nickel catalysis has gained significant traction as a sustainable alternative to palladium.[6] Nickel is more earth-abundant and thus less expensive. Furthermore, it possesses unique reactivity, often enabling the coupling of challenging substrates like aryl chlorides and offering different mechanistic pathways (including radical mechanisms) that can be advantageous.[6][7]

Key Advantages:

  • Cost-Effectiveness: Significantly cheaper than palladium.

  • Reactivity with Chlorides: Nickel catalysts are generally more effective for activating C-Cl bonds, which are often cheaper and more readily available starting materials.

  • Unique Selectivity: Can sometimes provide complementary selectivity to palladium systems.

An electrochemical method using nickel catalysis has been reported for the efficient cross-coupling of chloropyridazines with various aryl halides, demonstrating a modern approach to these transformations.[8]

Catalyst SystemLigandReaction TypeKey Insights & References
NiCl₂(dppe)dppeKumada CouplingEffective for coupling Grignard reagents with halopyridazines.
Ni(acac)₂ / DPEphosDPEphosC-S CouplingMechanochemical methods have been shown to enhance nickel-catalyzed C-S couplings with pyridazine substrates.[9]
Ni-tpy systemterpyridine (tpy)Reductive CouplingThe tpy ligand provides a stable complex, enabling unique reductive cross-coupling reactions.[7]
Copper-Based Systems: Specialized Applications

While palladium and nickel dominate C-C and C-N bond formation, copper catalysis holds an important place, particularly in:

  • Ullmann-type Reactions: Classic for forming C-N, C-O, and C-S bonds, though often requiring harsh conditions. Modern ligand-accelerated protocols have improved the scope and mildness.

  • Co-catalysis: Copper(I) is a standard co-catalyst in the Sonogashira reaction, where it is believed to form a copper acetylide intermediate that facilitates transmetalation to palladium.[4]

  • Multicomponent Reactions: Copper(I) has been used to catalyze the multicomponent synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters.[10]

Emerging Frontiers: C-H Functionalization

The future of pyridazine functionalization lies in moving beyond pre-functionalized substrates (e.g., halopyridazines). Direct C-H activation is a highly atom-economical strategy that allows for the coupling of C-H bonds directly with a reaction partner.[11] Palladium-catalyzed C-H arylation of pyridazine-based fused heterocycles has been demonstrated, showcasing a novel strategy that can override traditional directing group effects to achieve unique regioselectivity.[12] This field is rapidly evolving and promises more efficient and sustainable synthetic routes in the future.[13][14]

Catalyst_Selection start Start: Desired Pyridazine Derivative bond_type What bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cs_bond C-S Bond bond_type->cs_bond C-S halide_type Halide Substrate? cc_bond->halide_type buchwald_hartwig Buchwald-Hartwig Amination (Pd₂(dba)₃ / XPhos, NaOtBu) cn_bond->buchwald_hartwig ni_cat Nickel-based system e.g., NiCl₂(dppe) cs_bond->ni_cat e.g., Migita Coupling chloride Chloride (Ar-Cl) halide_type->chloride Yes, Chloride bromide_iodide Bromide / Iodide / Triflate halide_type->bromide_iodide Yes, Br/I/OTf pd_buchwald Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos chloride->pd_buchwald High activity chloride->ni_cat Cost-effective bromide_iodide->pd_buchwald High activity / challenging substrate pd_classic Pd(PPh₃)₄ or PdCl₂(dppf) bromide_iodide->pd_classic Standard / simple substrate

Figure 2: Decision workflow for selecting a suitable catalytic system for pyridazine cross-coupling.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies. Researchers must optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Modern Catalyst System

This protocol is robust for a wide range of bromo- or chloropyridazines.

Rationale: The use of Pd(OAc)₂ as a precatalyst with a bulky, electron-rich phosphine ligand like SPhos creates a highly active Pd(0) species in situ. K₃PO₄ is an effective base that is strong enough for the transmetalation step but generally avoids undesired side reactions. Toluene is a high-boiling, non-coordinating solvent suitable for these reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the halopyridazine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Add them to the Schlenk flask.

  • Solvent and Degassing: Add anhydrous, degassed toluene (or 1,4-dioxane) to the flask to create a 0.1–0.2 M solution with respect to the halopyridazine. The solvent must be thoroughly degassed via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-16 hours.[4][5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for coupling primary or secondary amines with halopyridazines.

Rationale: This C-N coupling requires a stronger base, sodium tert-butoxide (NaOt-Bu), to deprotonate the amine. The Pd₂(dba)₃/XPhos system is highly effective for this transformation, as the bulky XPhos ligand facilitates the challenging C-N reductive elimination step.

  • Catalyst and Base Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (Pd₂(dba)₃, 2 mol%), the phosphine ligand (XPhos, 4 mol%), and the strong base (NaOt-Bu, 1.4 equiv).[4]

  • Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Then, add the halopyridazine (1.0 equiv) followed by the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 80–110 °C with stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting material via TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The functionalization of pyridazines via cross-coupling is a mature yet continuously evolving field. Palladium-based catalysts, particularly those employing bulky phosphine ligands, remain the gold standard for reliability and scope.[3] However, the economic and reactivity advantages of nickel catalysts are making them increasingly attractive, especially for large-scale synthesis and for activating less reactive coupling partners.[8][9]

The next wave of innovation will undoubtedly focus on C-H functionalization, which promises to shorten synthetic routes and reduce waste by eliminating the need for pre-halogenation of the pyridazine core.[12] As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient, selective, and sustainable methods for synthesizing the diverse and valuable pyridazine derivatives that drive progress in medicine and materials science.

References

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  • S. Guria, et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]

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A Comparative Guide to Validated Analytical Methods for Purity Assessment of 3-(Bromomethyl)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for the robust purity assessment of 3-(Bromomethyl)-6-chloropyridazine, a key heterocyclic building block in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our narrative is built on the pillars of scientific integrity, ensuring that every protocol is a self-validating system grounded in authoritative standards.

The purity of starting materials and intermediates like this compound directly impacts the impurity profile of the final drug substance.[1] Controlling impurities is a critical issue for healthcare manufacturing, with regulatory bodies such as the ICH and FDA emphasizing stringent control.[1] This guide will compare the principal analytical techniques suitable for this molecule: High-Performance Liquid Chromatography (HPLC) as a primary quantitative method, Nuclear Magnetic Resonance (NMR) spectroscopy as an orthogonal quantitative and structural confirmation tool, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities.

Our discussion is framed within the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures to ensure they are fit for their intended purpose.[2][3][4][5]

Logical Workflow for Purity Method Selection & Validation

The selection and validation of an analytical method is a structured process. The following workflow outlines the decision-making process from initial method development to routine quality control.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Application A Define Analytical Target Profile (ATP) (e.g., Quantify main peak, detect impurities >0.05%) B Evaluate Primary Techniques (HPLC, GC, etc.) A->B C Select Primary Method (e.g., RP-HPLC for non-volatile impurities) B->C D Select Orthogonal Method (e.g., qNMR for purity confirmation) B->D E Validate Primary Method (Accuracy, Precision, Linearity, etc.) C->E F Validate Orthogonal Method (Specificity, Accuracy) D->F G Routine QC Testing (Batch Release, Stability) E->G F->G H Impurity Characterization (If unknown peaks detected) G->H

Caption: High-level workflow for selecting and validating analytical methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical impurity profiling due to its high resolution, sensitivity, and robustness for a wide range of non-volatile organic molecules.[6][7] For a polar, heterocyclic compound like this compound, RP-HPLC offers excellent separation from potential starting materials, by-products, and degradants.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility and hydrophobic retention mechanism, which is ideal for separating compounds with moderate polarity.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for nitrogen-containing heterocycles. A phosphate buffer is included to control the pH, ensuring consistent retention times and preventing peak tailing, as the pyridazine moiety has basic nitrogen atoms.[8]

  • Detector: A UV detector is selected because the pyridazine ring contains a chromophore that absorbs strongly in the UV region, providing high sensitivity.[7] Analysis at a specific wavelength (e.g., 240 nm) enhances selectivity for the analyte and its related substances.[9]

Comparative Performance Data

The following table summarizes the validation parameters for a typical RP-HPLC method developed for this compound, benchmarked against standard ICH acceptance criteria.

Validation Parameter Method Performance (Hypothetical Data) ICH Q2(R2) Acceptance Criteria Rationale
Specificity No interference from placebo or known impurities at the analyte's retention time. Peak purity index > 0.999.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[3]Ensures the signal is only from the target compound.
Linearity (r²) > 0.9995 over 1-150 µg/mLCorrelation coefficient should be ≥ 0.999.Confirms a direct relationship between concentration and detector response.[10]
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0% for an assay of a drug substance.[10]Demonstrates the closeness of the measured value to the true value.
Precision (% RSD) Repeatability: ≤ 0.5% Intermediate: ≤ 1.0%Typically ≤ 2% Relative Standard Deviation (RSD).[3]Measures the method's consistency under various conditions.
Limit of Quantitation (LOQ) 0.1 µg/mL (0.05% of 200 µg/mL standard)Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.1%).The lowest amount that can be quantified with acceptable precision and accuracy.[11]
Robustness No significant change in results with ±5% change in organic phase, ±0.2 pH unit change, or ±5°C column temp change.The method's capacity to remain unaffected by small, deliberate variations in parameters.[11]Ensures method reliability during routine use.
Detailed Experimental Protocol: RP-HPLC
  • Chromatographic System:

    • HPLC: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30°C.

    • Autosampler Temperature: 10°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm.

  • Reagents and Solutions:

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Standard Solution (200 µg/mL): Accurately weigh 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (200 µg/mL): Accurately weigh 20 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Validation Procedure Workflow:

HPLC_Validation_Workflow start Start Validation spec Specificity (Inject Blank, Placebo, Spiked Sample) start->spec lin Linearity (5 levels, 50-150% of nominal conc.) spec->lin acc Accuracy (Spike analyte at 3 levels, n=3) lin->acc prec Precision (Repeatability: 6 injections) (Intermediate: Different day/analyst) acc->prec loq LOD & LOQ (Based on S/N ratio or standard deviation of response) prec->loq rob Robustness (Vary Flow Rate, pH, Temp) loq->rob report Compile Validation Report rob->report

Caption: Step-by-step workflow for HPLC method validation according to ICH guidelines.

Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that offers distinct advantages for purity determination.[12] Unlike chromatographic techniques, which are relative methods requiring a reference standard of the same compound, qNMR can determine purity using an independent, certified internal standard. This makes it a truly orthogonal technique to HPLC.[12][13]

Causality Behind Experimental Choices:

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[14] By comparing the integral of a specific, non-overlapping proton signal from the analyte with that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

  • Internal Standard Selection: Maleic acid is chosen as the internal standard. Its key features are: (1) high purity, (2) non-hygroscopic, (3) chemically stable, and (4) its sharp singlet signal in a clean region of the ¹H NMR spectrum, away from the analyte's signals.

  • Solvent: DMSO-d₆ is used as the solvent as it effectively dissolves both the analyte and the internal standard.

Comparative Analysis: qNMR vs. HPLC
Feature RP-HPLC ¹H qNMR Expert Insight
Quantitation Basis Relative (vs. reference standard of the same compound)Absolute (vs. certified internal standard)qNMR provides a more direct measure of purity and is less susceptible to errors if the primary reference standard has degraded.
Structural Info None (retention time only)Yes (confirms molecular structure)qNMR simultaneously confirms identity and quantifies purity, a significant advantage.[13][15]
Sample Throughput High (with autosampler)ModerateHPLC is generally faster for analyzing large numbers of samples in a routine QC environment.
Destructive? Yes (sample is consumed)No (sample can be recovered)qNMR is ideal for valuable or limited-quantity materials.[15]
Sensitivity Very high (ppb-ppm level for impurities)Lower (impurities typically >0.1%)HPLC is superior for detecting and quantifying trace-level impurities.
Detailed Experimental Protocol: qNMR
  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard quantitative zg30.

    • Acquisition Parameters:

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

      • Number of Scans (ns): 16.

      • Acquisition Time (aq): ~4 seconds.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of certified maleic acid (internal standard) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂Br methylene protons) and the singlet for the internal standard (maleic acid vinyl protons).

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for non-volatile impurities, GC-MS is the preferred technique for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual synthesis solvents or thermally stable by-products.[1][7] Given the structure of this compound, it is sufficiently volatile and thermally stable for GC analysis.

Causality Behind Experimental Choices:

  • Technique: The coupling of a gas chromatograph for separation with a mass spectrometer for detection provides definitive identification of impurities based on both their retention time and their mass fragmentation pattern.[16] This is particularly useful for identifying unknown peaks.

  • Column: A mid-polarity column (e.g., DB-624) is often used for general impurity screening as it provides good resolution for a wide range of organic compounds.

  • Injection: A split injection is used to avoid overloading the column when analyzing a high-concentration sample for trace impurities.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

    • Column: J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40 - 450 amu.

  • Sample Preparation:

    • Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.

Conclusion and Recommendations

For a comprehensive and robust purity assessment of this compound, a multi-faceted approach is recommended.

  • Primary Quantitative Method: RP-HPLC should be the primary method for routine quality control, batch release, and stability testing. Its high sensitivity and precision make it ideal for quantifying the main component and known/unknown non-volatile impurities. The method must be fully validated according to ICH Q2(R2) guidelines.

  • Orthogonal Purity Confirmation: Quantitative ¹H NMR should be used as an orthogonal method to independently verify the purity value obtained by HPLC, especially for reference standard characterization. Its ability to provide structural confirmation alongside quantification makes it an invaluable tool.[13]

  • Volatile Impurity Screening: GC-MS should be employed during process development and for troubleshooting to identify and control for any volatile or semi-volatile impurities that would be missed by HPLC.

By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and consistency required for pharmaceutical development.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • ICH. (2023).
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ACS Publications. (2014).
  • ACS Publications. (2014).
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Journal of Chromatography A. (2019).
  • PMC - NIH. (n.d.).
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 3-(5-Bromopyridin-2-yl)

Sources

A Comparative Guide to the Biological Activities of Pyridazine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile building block for the design of novel therapeutic agents.[1][2] This guide offers an in-depth comparison of the biological activities of various pyridazine isomers, providing supporting experimental data and detailed methodologies to inform and guide researchers in the fields of drug discovery and development. We will explore the antimicrobial, anticancer, and anti-inflammatory potential of this remarkable class of compounds.

Antimicrobial Activity: Unveiling Structure-Activity Relationships

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[3][4][5] The antimicrobial efficacy of these compounds is intricately linked to their stereochemistry and substitution patterns, highlighting critical structure-activity relationships (SAR).

One of the most significant findings in the study of pyridazine isomers is the superior activity of cis-isomers compared to their trans-counterparts in certain series.[6][7] This stereochemical preference suggests that the spatial orientation of substituents plays a crucial role in the interaction with microbial targets. Furthermore, the degree of saturation in fused ring systems, such as in pyrrolopyridazines, influences both the potency and selectivity of antimicrobial action. Saturated and partially saturated derivatives often exhibit stronger activity than their aromatic counterparts, with variations in their effectiveness against different microbial species.[6][7] For instance, saturated pyrrolopyridazines have shown pronounced activity against Pseudomonas aeruginosa and Candida albicans, while partially saturated analogs are more effective against Staphylococcus aureus and Bacillus subtilis.[6]

The nature and position of substituents on the pyridazine ring also dictate the antimicrobial spectrum. For example, the introduction of a chlorine atom has been shown to enhance activity against Gram-negative bacteria, while certain diarylurea pyridazinones display potent activity against Gram-positive bacteria.

Comparative Antimicrobial Activity of Pyridazine Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Reference
Imidazo[1,2-b]pyridazine Derivative Mycobacterium tuberculosis6.25[3]
Chloro-Derivative Gram-negative bacteriaNot specified[3]
Diarylurea Pyridazinone Gram-positive bacteriaNot specified[3]
Pyrrolopyridazine (Saturated) Pseudomonas aeruginosaPotent Activity[6][7]
Pyrrolopyridazine (Saturated) Candida albicansPotent Activity[6][7]
Pyrrolopyridazine (Partially Saturated) Staphylococcus aureusPotent Activity[6][7]
Pyrrolopyridazine (Partially Saturated) Bacillus subtilisPotent Activity[6][7]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. This protocol provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test pyridazine compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Microbial Inoculum:

    • Culture the microbial strains on appropriate agar plates overnight.

    • Suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each pyridazine derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compounds.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Compound Dilutions Dilutions->Inoculate Incubate Incubate Plates Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Workflow for MIC Determination.

Anticancer Activity: Targeting Key Cellular Pathways

The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[8][9] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

The anticancer potency of pyridazine derivatives is highly dependent on the substitution pattern on the heterocyclic ring. Specific substitutions can enhance the binding affinity to target proteins, leading to improved efficacy. For instance, certain 6-substituted-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivatives have demonstrated remarkable growth inhibitory activity against leukemia and non-small cell lung cancer cell lines at sub-micromolar concentrations.[8]

Comparative Anticancer Activity of Pyridazine Derivatives
Compound IDSubstitution PatternCancer Cell LineCell Line OriginGI50 / IC50 (µM)Reference
2h 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneSRLeukemia< 0.1[8]
2h 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneNCI-H522Non-Small Cell Lung< 0.1[8]
2h 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneCCRF-CEMLeukemia< 1.0[8]
5a Pyrrolo[1,2-b]pyridazine derivativeLoVoColonPotent Activity[10]
2c Pyrrolo[1,2-b]pyridazine derivativeLoVoColonPotent Activity[10]
5f Pyrrolo[1,2-b]pyridazine derivativeLoVoColonPotent Activity[10]
4 Pyrazolo-pyridazine derivativeHepG-2Liver17.30[11]
4 Pyrazolo-pyridazine derivativeHCT-116Colon18.38[11]
4 Pyrazolo-pyridazine derivativeMCF-7Breast27.29[11]
4-SLNs Nanoparticles of pyrazolo-pyridazine derivativeHepG-2Liver7.56[11]
4-SLNs Nanoparticles of pyrazolo-pyridazine derivativeHCT-116Colon4.80[11]
4-SLNs Nanoparticles of pyrazolo-pyridazine derivativeMCF-7Breast6.41[11]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is a fundamental tool in the initial screening of potential anticancer compounds.[12][13]

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microtiter plates

  • Test pyridazine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

G cluster_setup Experiment Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Pyridazine Compounds Seed_Cells->Treat_Cells Incubate_Plate Incubate for 24-72h Treat_Cells->Incubate_Plate Add_MTT Add MTT and Incubate Incubate_Plate->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for MTT Assay.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Pyridazinone derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[14][15] The COX enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[16]

The anti-inflammatory potency and COX-2 selectivity of pyridazinone derivatives are highly influenced by the nature of the substituents on the pyridazinone ring. Specific structural modifications can lead to compounds with potent COX-2 inhibitory activity and a favorable safety profile.[15][17]

Comparative COX-2 Inhibitory Activity of Pyridazinone Derivatives
Compound IDCOX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
5a 0.7716.70[15]
5f 1.8913.38[15]
Celecoxib (Reference) 0.3537.03[15]
Indomethacin (Reference) 0.420.50[15]
9a 0.015521.29[16]
16b 0.016918.63[16]
3g 0.043811.51[17]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzyme.[18][19][20]

Materials:

  • COX-1 enzyme (ovine)

  • COX-2 enzyme (human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test pyridazinone compounds

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents in the assay buffer. Keep enzyme solutions on ice.

    • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.

    • Add the diluted test compound or reference inhibitor to the respective wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add TMPD to all wells.

  • Measurement:

    • Measure the absorbance at 590 nm at multiple time points to monitor the color change resulting from the oxidation of TMPD.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value for each compound against both COX-1 and COX-2.

    • The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

G cluster_pathway COX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Pyridazinone Inhibitors Inhibitors->COX_Enzymes Inhibition

Simplified COX Signaling Pathway.

Conclusion

The pyridazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The biological activity of pyridazine isomers is profoundly influenced by their structural features, including stereochemistry and substitution patterns. This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of various pyridazine derivatives, supported by quantitative data and detailed experimental protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective pyridazine-based drugs. Further research into the diverse biological activities of pyridazine isomers is warranted and holds the potential to address significant unmet medical needs.

References

  • [Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Scholars Research Library. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. Semantic Scholar. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

  • Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]

  • PYRIDAZINE IZOMERS WITH BIOLOGICAL ACTIVITY. USV Iasi. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]

  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. ResearchGate. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI. [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

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A Senior Application Scientist's Guide to Chloropyridazine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern therapeutics and agrochemicals. The introduction of a chlorine atom onto this heterocyclic core unlocks a versatile handle for further functionalization, making the efficient synthesis of chloropyridazines a critical consideration in any discovery or development program. This guide provides an in-depth, comparative analysis of the most common synthetic routes to chloropyridazines, moving beyond simple protocols to offer a cost-benefit analysis grounded in field-proven insights. We will dissect the causality behind experimental choices, ensuring each described method is a self-validating system of scientific integrity.

The Strategic Importance of the Chloro Group on the Pyridazine Ring

The chlorine atom on the pyridazine ring is not merely a substituent; it is a strategic linchpin. Its electronegativity and ability to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions make chloropyridazines highly valuable intermediates. This reactivity allows for the facile introduction of a wide array of functional groups, including amines, ethers, and thioethers, which are pivotal for modulating the biological activity of the final compounds.[1] The choice of synthetic route to the initial chloropyridazine, therefore, has significant downstream implications for the overall efficiency, cost, and environmental impact of a drug development campaign.

Core Synthetic Strategies: A Comparative Overview

We will explore three primary, industrially relevant strategies for the synthesis of chloropyridazines:

  • The Classic Route: From Maleic Anhydride via Pyridazinedione Intermediates

  • Functionalization via Nucleophilic Substitution on Dichloropyridazines

  • The Diazotization Route: Conversion of Aminopyridazines

Each of these routes will be evaluated based on the following key performance indicators:

  • Cost-Effectiveness: Analysis of raw material and reagent costs.

  • Yield and Purity: Reported yields and the purity of the final product.

  • Scalability and Throughput: Feasibility for large-scale production.

  • Safety and Environmental Impact: Hazard analysis of reagents and byproducts.

  • Versatility and Scope: The range of accessible chloropyridazine isomers and derivatives.

Route 1: The Classic Pathway - From Maleic Anhydride to Chloropyridazine

This is arguably the most established and widely employed route for the synthesis of 3,6-dichloropyridazine, a common starting material for further derivatization.[2][3] The synthesis proceeds in two key stages: the formation of 3,6-pyridazinedione (maleic hydrazide) and its subsequent chlorination.

Step 1: Synthesis of 3,6-Pyridazinedione

The initial step involves the condensation of maleic anhydride with hydrazine hydrate. This reaction is typically high-yielding and utilizes readily available, inexpensive starting materials.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution of the hydrazine on one of the carbonyl groups of the maleic anhydride, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinedione ring.

graph "Mechanism_of_3_6_Pyridazinedione_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Maleic_Anhydride [label="Maleic Anhydride", fillcolor="#F1F3F4"]; Hydrazine [label="Hydrazine Hydrate", fillcolor="#F1F3F4"]; Intermediate_1 [label="Acylhydrazide Intermediate", fillcolor="#FBBC05"]; Pyridazinedione [label="3,6-Pyridazinedione", fillcolor="#34A853"];

// Edges Maleic_Anhydride -> Intermediate_1 [label="+ Hydrazine"]; Hydrazine -> Intermediate_1; Intermediate_1 -> Pyridazinedione [label="- H2O (Cyclization)"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Synthesis of 3,6-Pyridazinedione", fontcolor="#202124", fontsize=12]; }

Caption: Synthesis of 3,6-Pyridazinedione from Maleic Anhydride.

Experimental Protocol: Synthesis of 3,6-Pyridazinedione [4]

  • To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).

  • Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.

  • Add 98 g of maleic anhydride (1 mol) to the mixture.

  • Heat the mixture to reflux at 110 °C for 3 hours.

  • Cool the reaction mixture to allow for crystallization.

  • Collect the yellow-white solid by suction filtration.

  • Wash the filter cake with cold ethanol (3-4 times).

  • Dry the solid to obtain 3,6-pyridazinedione. (Reported yield: 91%).[4]

Step 2: Chlorination of 3,6-Pyridazinedione

The conversion of the pyridazinedione to the corresponding dichloropyridazine is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]

Mechanism: The chlorination with POCl₃ is believed to proceed through an initial O-phosphorylation of the pyridazin-3-ol tautomer of the pyridazinedione. This forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, turning it into a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the chloropyridazine.[5]

graph "Mechanism_of_Pyridazinone_Chlorination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pyridazinone [label="3,6-Pyridazinedione", fillcolor="#F1F3F4"]; POCl3 [label="POCl3", fillcolor="#EA4335"]; Intermediate [label="Dichlorophosphate Intermediate", fillcolor="#FBBC05"]; Dichloropyridazine [label="3,6-Dichloropyridazine", fillcolor="#34A853"];

// Edges Pyridazinone -> Intermediate [label="+ POCl3"]; POCl3 -> Intermediate; Intermediate -> Dichloropyridazine [label="+ Cl- (Nucleophilic Attack)"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Chlorination of 3,6-Pyridazinedione with POCl3", fontcolor="#202124", fontsize=12]; }

Caption: Chlorination of 3,6-Pyridazinedione using POCl₃.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine with POCl₃ [7]

  • In a 2 L round bottom flask under a nitrogen atmosphere, charge 3,6-pyridazinedione (125 g, 1115 mmol).

  • Add POCl₃ (520 mL, 5576 mmol) at room temperature.

  • Heat the reaction mixture at 80 °C overnight.

  • Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.

  • Dilute the mass with ethyl acetate (1 L).

  • Slowly quench the contents into an ice-cold saturated solution of sodium bicarbonate until the pH is ~8.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.

  • Filter and concentrate under vacuum. Dry under vacuum at 50 °C to isolate 3,6-dichloropyridazine. (Reported yield: 85%).[7]

Alternative Chlorinating Agent: N-Chlorosuccinimide (NCS)

An alternative, more environmentally friendly approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. This method avoids the use of hazardous reagents like POCl₃.[4]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine with NCS [4]

  • Add 7.2 kg of ethanol to a 10 L reaction vessel and begin stirring.

  • Add 1.8 kg of 3,6-dihydroxypyridazine and 180 g of hydrochloric acid.

  • Heat to 40 °C.

  • Add 4.40 kg of NCS in five portions, maintaining the temperature between 40-45 °C (not exceeding 60 °C).

  • After the addition is complete, maintain the temperature at 45-55 °C and react for 2 hours.

  • Cool the reaction mixture to 5-10 °C and allow it to crystallize for 2 hours.

  • Collect the product by suction filtration and wash the filter cake with a small amount of absolute ethanol.

  • Dry the product under vacuum at 40-50 °C. (Reported yield: 91.0%).[4]

Cost-Benefit Analysis of Route 1
ParameterPOCl₃ MethodNCS Method
Starting Materials Cost Maleic anhydride and hydrazine are inexpensive. POCl₃ is moderately priced.Maleic anhydride and hydrazine are inexpensive. NCS is more expensive than POCl₃.
Yield High (typically 85-95%).[6][7]High (around 91%).[4]
Safety & Handling POCl₃ is highly corrosive, toxic, and reacts violently with water.[8][9][10][11][12] Requires specialized handling and equipment.NCS is a solid and easier to handle, but is an oxidant. The reaction is generally safer.[4]
Environmental Impact Generates acidic byproducts that require neutralization.The main byproduct is succinimide, which is less hazardous.[4]
Scalability Readily scalable, but safety concerns with large quantities of POCl₃.Scalable and potentially more suitable for industrial production due to improved safety profile.
Purity Can require careful workup and purification to remove phosphorus byproducts.Generally produces a cleaner product with simpler workup.[4]

Verdict for Route 1: This is a robust and high-yielding route, particularly for 3,6-dichloropyridazine. The choice between POCl₃ and NCS for the chlorination step represents a trade-off between reagent cost and safety/environmental concerns. For large-scale industrial synthesis, the NCS method is increasingly favored despite the higher reagent cost due to its superior safety profile.

Route 2: Nucleophilic Substitution on Dichloropyridazines

This route is not for the synthesis of the dichloropyridazine core itself, but rather for the synthesis of mono-chlorinated pyridazine derivatives from a readily available starting material like 3,6-dichloropyridazine. The regioselectivity of the substitution is a key consideration.

Mechanism: The reaction proceeds via a standard SNAr mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a Meisenheimer-like intermediate. The departure of the chloride ion restores the aromaticity of the ring. The regioselectivity is influenced by the electronic effects of the ring nitrogen atoms and any existing substituents. For 3,6-dichloropyridazine, substitution often occurs preferentially at one of the equivalent positions.

graph "SNAr_on_Dichloropyridazine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Dichloropyridazine [label="3,6-Dichloropyridazine", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophile (e.g., R-NH2)", fillcolor="#F1F3F4"]; Meisenheimer [label="Meisenheimer Intermediate", fillcolor="#FBBC05"]; Substituted_Product [label="3-Chloro-6-(substituted)pyridazine", fillcolor="#34A853"];

// Edges Dichloropyridazine -> Meisenheimer [label="+ Nucleophile"]; Nucleophile -> Meisenheimer; Meisenheimer -> Substituted_Product [label="- Cl-"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine", fontcolor="#202124", fontsize=12]; }

Caption: SNAr on 3,6-Dichloropyridazine.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [13]

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Maintain the temperature and stir the mixture overnight.

  • After cooling the reaction mixture to room temperature, a solid product should be present.

  • Collect the solid by filtration to obtain 3-amino-6-chloropyridazine. (Reported yield: 62%).

Cost-Benefit Analysis of Route 2
ParameterAnalysis
Starting Materials Cost 3,6-Dichloropyridazine is commercially available at a moderate cost. The cost of the nucleophile will vary.
Yield Moderate to good, depending on the nucleophile and reaction conditions.
Safety & Handling Often requires elevated temperatures and pressures, necessitating the use of sealed reaction vessels.[13]
Environmental Impact Dependent on the choice of solvent and nucleophile.
Scalability Scalable, but high-pressure reactions can be a limiting factor for very large scales.
Versatility Highly versatile for creating a diverse library of mono-substituted chloropyridazines.

Verdict for Route 2: This is an excellent route for the diversification of the chloropyridazine scaffold. While it relies on the availability of a dichloropyridazine precursor (often synthesized via Route 1), its strength lies in its ability to introduce a wide range of functional groups in a controlled manner. For lead optimization in a drug discovery program, this is an indispensable strategy.

Route 3: The Diazotization Route - From Aminopyridazines to Chloropyridazines

This route offers a way to introduce a chlorine atom at a specific position on the pyridazine ring by converting a primary amino group into a diazonium salt, which is then displaced by a chloride ion.

Mechanism: The reaction begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[14][15] This is followed by a Sandmeyer-type reaction where the diazonium group is replaced by a chlorine atom, typically using a copper(I) chloride catalyst.

graph "Diazotization_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Aminopyridazine [label="Aminopyridazine", fillcolor="#F1F3F4"]; Diazonium_Salt [label="Pyridazine Diazonium Salt", fillcolor="#FBBC05"]; Chloropyridazine [label="Chloropyridazine", fillcolor="#34A853"];

// Edges Aminopyridazine -> Diazonium_Salt [label="+ HONO (NaNO2, H+)"]; Diazonium_Salt -> Chloropyridazine [label="+ CuCl"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Diazotization Route to Chloropyridazines", fontcolor="#202124", fontsize=12]; }

Caption: Diazotization Route to Chloropyridazines.

Experimental Protocol: General Procedure for Diazotization and Chlorination [16]

  • Dissolve the aminopyridazine in an acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash, dry, and purify.

Cost-Benefit Analysis of Route 3
ParameterAnalysis
Starting Materials Cost The cost will depend on the synthesis of the starting aminopyridazine. Sodium nitrite and copper(I) chloride are relatively inexpensive.
Yield Can be variable and is often moderate.
Safety & Handling Diazonium salts can be unstable and potentially explosive, especially if isolated. The reaction must be carried out at low temperatures.[17]
Environmental Impact The use of copper salts can be an environmental concern.
Scalability The instability of the diazonium intermediate can make this route challenging to scale up safely.
Versatility Useful for introducing a chlorine atom at a specific position that might not be accessible through other routes.

Verdict for Route 3: The diazotization route is a valuable tool for specific synthetic challenges where other methods fail to provide the desired regioselectivity. However, the potential instability of the diazonium intermediate and the often moderate yields make it less favorable for large-scale production compared to Route 1. It is a method best suited for smaller-scale synthesis in a research and development setting.

Conclusion and Recommendations

The choice of the optimal synthetic route to chloropyridazines is a multi-faceted decision that requires a careful consideration of cost, yield, safety, environmental impact, and the specific synthetic goal.

  • For the large-scale, cost-effective production of 3,6-dichloropyridazine, Route 1 (from maleic anhydride) is the industry standard. The use of NCS as the chlorinating agent is recommended for improved safety and a more environmentally benign process, despite the higher initial reagent cost.

  • For the synthesis of a diverse range of mono-substituted chloropyridazine derivatives for structure-activity relationship (SAR) studies, Route 2 (nucleophilic substitution) is the most efficient and versatile strategy.

  • For the synthesis of specific, less common chloropyridazine isomers, Route 3 (diazotization) can be a powerful, albeit more hazardous, option.

By understanding the underlying chemistry and the practical considerations of each route, researchers and drug development professionals can make informed decisions to streamline their synthetic efforts, ultimately accelerating the journey from discovery to a potential new therapeutic.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
  • Phosphorus oxychloride - Lanxess. (2015, August). Retrieved January 21, 2026, from [Link]

  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents. (n.d.).
  • Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved January 21, 2026, from [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. (2015, April 9). Retrieved January 21, 2026, from [Link]

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273–276. [Link]

  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diazotization Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 21, 2026, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019, June 5). Retrieved January 21, 2026, from [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1). Retrieved January 21, 2026, from [Link]

  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents - PubMed. (2026, January 9). Retrieved January 21, 2026, from [Link]

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  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.). Retrieved January 21, 2026, from [Link]

  • A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - NIH. (2025, February 3). Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(Bromomethyl)-6-chloropyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 3-(Bromomethyl)-6-chloropyridazine, a halogenated heterocyclic compound, serves as a versatile building block in medicinal chemistry and materials science. However, its utility is matched by its potential hazards, necessitating a robust and scientifically grounded approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Proper Disposal is Critical

The presence of a bromomethyl group suggests that this compound may act as an alkylating agent. Alkylating agents are a class of compounds that can introduce alkyl groups into biologically active molecules, potentially leading to mutagenic or carcinogenic effects. The National Institute for Occupational Safety and Health (NIOSH) recognizes the risks associated with handling such hazardous substances and recommends stringent safety protocols[5][6][7][8]. Therefore, all waste materials contaminated with this compound must be treated as hazardous.

Core Principles of Disposal: Segregation and Professional Management

The cornerstone of proper chemical waste management lies in meticulous segregation. This compound is a halogenated organic compound , and its waste must be kept separate from all other waste streams, particularly non-halogenated organic waste[9][10]. Mixing these waste types can lead to dangerous reactions and significantly complicates the disposal process, often increasing costs and environmental impact.

The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[11]. This process ensures the complete destruction of the compound, converting it into less harmful inorganic materials.

Procedural Guide to Disposal

This section outlines the step-by-step procedures for the safe collection, storage, and disposal of waste generated from the use of this compound.

Part 1: Waste Collection at the Source

Immediate and correct segregation of waste at the point of generation is crucial.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (nitrile or neoprene)
  • Safety goggles and a face shield
  • A properly fitted laboratory coat

2. Waste Container Selection:

  • Use only designated, leak-proof, and chemically compatible containers for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
  • Ensure the container has a secure screw-top cap to prevent spills and vapor release.

3. Labeling:

  • Clearly label the waste container with "HAZARDOUS WASTE," "HALOGENATED ORGANIC WASTE," and the full chemical name: "this compound."
  • If the waste is a solution, list all components and their approximate concentrations.

4. Waste Segregation:

  • Solid Waste: Collect unreacted this compound, contaminated filter paper, and weighing boats in a designated solid halogenated waste container.
  • Liquid Waste: Collect reaction mixtures, mother liquors, and solvent rinses containing this compound in a designated liquid halogenated waste container.
  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with the compound should be placed in a puncture-proof sharps container that is also labeled as halogenated waste.
  • Contaminated PPE: Disposable gloves, bench liners, and other contaminated disposable items should be collected in a separate, clearly labeled bag or container for hazardous waste.
Part 2: Temporary Storage in the Laboratory

Proper temporary storage is essential to maintain a safe laboratory environment.

  • Store waste containers in a designated and well-ventilated satellite accumulation area, away from heat sources and incompatible materials.

  • Ensure containers are tightly sealed when not in use.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Part 3: Disposal from the Laboratory
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and documentation.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

1. Evacuate and Secure the Area:

  • Alert colleagues and restrict access to the spill area.
  • If the spill is large or involves a significant release of dust or vapor, evacuate the laboratory and contact your institution's emergency response team.

2. Personal Protective Equipment:

  • Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

3. Spill Cleanup:

  • For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust. Carefully sweep the absorbed material into a designated halogenated waste container.
  • For liquid spills: Absorb the spill with a chemical absorbent pad or inert material. Place the used absorbent materials into a sealed, labeled halogenated waste container.

4. Decontamination:

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
  • Collect all decontamination materials (wipes, etc.) as halogenated hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Waste This compound Waste Generated Solid Solid Waste (Unreacted compound, contaminated solids) Waste->Solid Liquid Liquid Waste (Solutions, reaction mixtures, rinsates) Waste->Liquid Sharps Contaminated Sharps (Needles, broken glass) Waste->Sharps PPE Contaminated PPE (Gloves, bench liners) Waste->PPE SolidContainer Labeled Halogenated Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Halogenated Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled Halogenated Sharps Container Sharps->SharpsContainer PPEContainer Labeled Hazardous Waste Bag/Container PPE->PPEContainer Disposal Licensed Hazardous Waste Facility (High-Temperature Incineration) SolidContainer->Disposal LiquidContainer->Disposal SharpsContainer->Disposal PPEContainer->Disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

Summary of Key Disposal Parameters

Waste TypeContainer TypeLabeling RequirementsDisposal Method
Solid Waste Leak-proof, compatible container (e.g., HDPE)"HAZARDOUS WASTE," "HALOGENATED ORGANIC WASTE," "this compound"High-Temperature Incineration via licensed vendor
Liquid Waste Leak-proof, compatible container (e.g., HDPE, Glass)"HAZARDOUS WASTE," "HALOGENATED ORGANIC WASTE," "this compound," and all componentsHigh-Temperature Incineration via licensed vendor
Contaminated Sharps Puncture-proof sharps container"HAZARDOUS WASTE," "HALOGENATED ORGANIC WASTE," "SHARPS"High-Temperature Incineration via licensed vendor
Contaminated PPE Labeled bag or container for hazardous waste"HAZARDOUS WASTE," "CONTAMINATED PPE"High-Temperature Incineration via licensed vendor

By adhering to these scientifically sound and safety-conscious procedures, researchers can confidently manage the disposal of this compound, ensuring a safe and compliant laboratory environment.

References

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet for 3,6-Dichloropyridazine. CPAChem. [Link]

  • NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • Safety Data Sheet for 3-Amino-6-chloropyridazine. Watson International Ltd. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3-(Bromomethyl)-6-chloropyridazine is a heterocyclic building block with significant utility in medicinal chemistry, but its handling requires a comprehensive understanding of its hazard profile and the rigorous application of safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and experimental integrity.

The foundational principle of laboratory safety is that PPE is the last line of defense. It is designed to protect you when primary engineering and administrative controls, such as chemical fume hoods and Standard Operating Procedures (SOPs), are not sufficient or fail. Given that the toxicological properties of many research chemicals, including this compound, have not been fully investigated, a conservative and diligent approach to PPE is mandatory.[1]

Hazard Profile of this compound

Understanding the specific risks is the critical first step in selecting appropriate PPE. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation, with the potential for damage if not addressed immediately.[1][2][3]

  • Respiratory Tract Irritation (STOT SE 3): Inhalation of dust or powder may cause irritation to the respiratory system.[1][3]

  • Harmful if Swallowed (Acute Toxicity 4, Oral): Ingestion of the compound can be harmful.[1][3]

  • Potential for Harmful Skin Absorption: May be harmful if it comes into contact with the skin.[2]

Furthermore, thermal decomposition can release hazardous gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[2][4] The lack of comprehensive toxicological data necessitates treating this compound with a high degree of caution.[1]

The Core PPE Ensemble

A multi-layered approach to PPE is essential. The following ensemble should be considered the minimum standard when handling this compound in any quantity.

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with the chemical. Therefore, robust glove selection is non-negotiable.

  • Glove Type: Use powder-free nitrile or neoprene gloves. These materials offer good resistance to a range of chemicals. Avoid thin, disposable vinyl gloves, which provide minimal chemical protection.[5] Leather or cloth gloves are unacceptable as they can absorb and retain chemicals.[6]

  • Double Gloving: For all handling operations, wearing two pairs of gloves is a highly recommended best practice.[7] The inner glove is worn under the cuff of the lab coat, while the outer glove is worn over the cuff. This creates a secure seal and provides a critical safety layer.[7] If the outer glove becomes contaminated, it can be carefully removed and replaced without exposing your skin.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. Gloves should be changed immediately if contamination is known or suspected, or after a maximum of 60 minutes of use to prevent permeation.[5]

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A clean, knee-length laboratory coat with long sleeves and tight-fitting knit cuffs is mandatory.[7] The coat should be made of a low-permeability, lint-free fabric.

  • Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron or disposable coveralls worn over the lab coat is required.[8]

Eye and Face Protection: Preventing Ocular Exposure

Given its classification as a serious eye irritant, robust eye and face protection is critical.

  • Safety Goggles: Tight-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[1][8] Standard safety glasses do not provide an adequate seal against splashes or airborne powder.

  • Face Shield: A full-face shield must be worn over safety goggles during any procedure where splashing or aerosol generation is possible, such as when transferring the solid, preparing solutions, or performing a quench.

Respiratory Protection: Safeguarding Against Inhalation

The primary method for controlling inhalation exposure is to handle this compound within a certified chemical fume hood.[9]

  • Standard Handling: For routine handling of small quantities in a fume hood, respiratory protection is typically not required.

  • Risk of Aerosolization or Spills: If there is a potential for dust or aerosol generation outside of a fume hood, or in the event of a large spill, respiratory protection is necessary. An N95-rated particulate respirator may be sufficient for dust, but for significant releases, a half-mask or full-face respirator with chemical cartridges appropriate for organic vapors and acid gases is required.[5] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.[5]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is as important as its selection to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of gloves, tucking the cuffs under the sleeves of your lab coat.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence (Taking Off)

This process should be performed slowly and deliberately in a designated area. The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.[5]

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated exterior is contained inward and place it in the appropriate bin for laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6][7]

Visual Workflow: Handling this compound

The following diagram outlines the critical steps for safely handling this compound, from preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Chemical Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Verify Fume Hood Operation & Clear Work Area gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE (Correct Sequence) gather_ppe->don_ppe handle_chem Handle Chemical Inside Fume Hood (Weighing, Transfers, Reaction Setup) don_ppe->handle_chem decontaminate_equip Decontaminate Equipment & Contain Waste handle_chem->decontaminate_equip doff_ppe Doff PPE in Designated Area (Correct Sequence) decontaminate_equip->doff_ppe dispose_waste Dispose of Contaminated PPE & Chemical Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.